molecular formula C9H11BFNO3 B1451328 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid CAS No. 874289-30-2

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Cat. No.: B1451328
CAS No.: 874289-30-2
M. Wt: 211 g/mol
InChI Key: IOTCMPCBVDPZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C9H11BFNO3 and its molecular weight is 211 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTCMPCBVDPZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674306
Record name [4-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-30-2
Record name [4-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Introduction

This compound is a specialized synthetic building block that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. As a member of the arylboronic acid family, its primary utility lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategic placement of the fluoro and dimethylcarbamoyl substituents on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity, solubility, and potential for interaction with biological targets.

The incorporation of boron-containing moieties into drug candidates has become an increasingly successful strategy, with several FDA-approved boronic acid drugs, such as Bortezomib and Vaborbactam, demonstrating the therapeutic potential of this class of compounds.[1][2][3] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the dimethylcarbamoyl group can modulate solubility and provide additional hydrogen bonding opportunities. This guide provides a detailed overview of the core physical and chemical properties of this compound, offering insights for its effective use in research and drug development.

Compound Identification and Core Properties

Accurate identification is paramount for ensuring experimental reproducibility and safety. The fundamental identifiers and properties of this compound are summarized below.

Chemical Structure

The molecular structure consists of a phenylboronic acid scaffold substituted with a fluorine atom at the ortho-position and a dimethylcarbamoyl group at the para-position relative to the boronic acid moiety.

Caption: 2D Chemical Structure of the compound.

Key Identifiers
PropertyValueSource
CAS Number 874289-30-2[4]
Molecular Formula C₉H₁₁BFNO₃[4]
Molecular Weight 211.00 g/mol [4]
IUPAC Name (4-(dimethylcarbamoyl)-2-fluorophenyl)boronic acid
InChI Key IOTCMPCBVDPZTB-UHFFFAOYSA-N
SMILES CN(C)C(=O)c1ccc(c(c1)F)B(O)O

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems.

PropertyValue / DescriptionSource / Rationale
Appearance White to off-white solid or crystalline powder.Based on analogs like 4-(Dimethylcarbamoyl)phenylboronic acid.[5]
Melting Point Data not specifically available. The related compound, 4-(dimethylcarbamoyl)phenylboronic acid, melts at 141-145 °C.[6] The introduction of a fluorine atom may alter this value.
Solubility Expected to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and dimethylformamide (DMF).Inferred from related structures.[7] The polar carbamoyl and boronic acid groups enhance solubility in polar solvents.
Stability Stable under standard temperature and pressure. Boronic acids can undergo dehydration to form boroxines, especially upon heating.General property of boronic acids.
Storage Store in a cool, dry place, typically at room temperature or refrigerated (2-8°C) to ensure long-term stability. Keep container tightly sealed.[6]

Expert Insight: The ortho-fluoro substituent is known to increase the acidity (lower the pKa) of the boronic acid group.[8] This is a critical feature for researchers, as it can facilitate transmetalation in Suzuki-Miyaura coupling reactions under milder conditions compared to its non-fluorinated analog.

Experimental Protocols & Characterization

A self-validating system relies on robust analytical methods to confirm identity and purity. The following are standard protocols for the characterization of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The UV detector is selected because the aromatic ring provides strong chromophores for sensitive detection.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity of >96% is common for commercial-grade material.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound (~1mg) prep2 Dissolve in Acetonitrile/Water (1mL) prep1->prep2 hplc1 Inject Sample (5µL) prep2->hplc1 hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity (%) data1->data2

Caption: Workflow for HPLC Purity Assessment.

Application in Suzuki-Miyaura Cross-Coupling

Causality: This compound is designed for carbon-carbon bond formation. The Suzuki-Miyaura reaction is a robust and versatile method for this transformation. The choice of a palladium catalyst, a base, and a suitable solvent system is critical for achieving high yields. The base is required to activate the boronic acid for transmetalation to the palladium center.

Representative Protocol:

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), an aryl halide (e.g., 4-bromotoluene, 1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle ArX Ar-X (Aryl Halide) OxAdd Ar-Pd(II)(X)L₂ ArX->OxAdd Boronic R-B(OH)₂ (Our Compound) Base Base (e.g., K₂CO₃) Boronic->Base Product Ar-R (Coupled Product) Trans Ar-Pd(II)(R)L₂ Base->Trans Pd0 Pd(0)L₂ Pd0->OxAdd Oxidative Addition OxAdd->Trans Transmetalation Trans->Product Trans->Pd0 Reductive Elimination

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is non-negotiable in a research environment.

  • Hazard Identification: May cause skin, eye, and respiratory system irritation.[6]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents. Recommended storage temperature is between 2-8°C for optimal long-term stability.[6]

Conclusion

This compound is a highly functionalized building block with significant potential in modern synthetic chemistry. Its key attributes—a reactive boronic acid moiety, an acidity-enhancing ortho-fluoro group, and a solubility-modulating dimethylcarbamoyl group—make it a valuable tool for constructing complex molecular architectures. Understanding its fundamental physical properties, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for its successful application in the discovery and development of novel pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structural architecture, featuring a boronic acid moiety ortho to a fluorine atom and para to a dimethylcarbamoyl group, provides a unique combination of reactivity and physicochemical properties. This guide offers an in-depth technical overview of this reagent, focusing on its synthesis, key characteristics, and pivotal applications, particularly in the realm of palladium-catalyzed cross-coupling reactions.

As a trifunctional reagent, it serves as a cornerstone for introducing complex motifs in drug discovery programs. The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling[1]. The ortho-fluorine substituent provides a powerful tool for modulating electronic properties and metabolic stability, while the para-dimethylcarbamoyl group can enhance solubility and provide a key interaction point for biological targets. This document is intended to serve as a practical resource for scientists, providing both foundational knowledge and actionable protocols to effectively utilize this valuable compound.

Physicochemical and Structural Characteristics

The utility of this compound in synthetic chemistry is directly linked to its distinct physical and chemical properties. It is typically supplied as a stable, solid material, though careful handling is required due to its sensitivity to moisture.

Chemical Structure and Identifiers
  • IUPAC Name: (4-(dimethylcarbamoyl)-2-fluorophenyl)boronic acid

  • SMILES: CN(C)C(=O)c1ccc(c(c1)F)B(O)O

  • InChI Key: IOTCMPCBVDPZTB-UHFFFAOYSA-N

The molecule's structure is defined by a benzene ring substituted at the 1, 2, and 4 positions. The boronic acid group [-B(OH)₂] at C1 is the primary reactive site for cross-coupling. The fluorine atom at C2 exerts a strong inductive effect, influencing the reactivity of the boronic acid. The N,N-dimethylcarbamoyl group [-C(=O)N(CH₃)₂] at C4 serves as a polar, aprotic moiety that can significantly impact a parent molecule's pharmacokinetic profile.

Key Properties Summary

The following table summarizes the essential physicochemical data for this compound.

PropertyValueReference(s)
CAS Number 874289-30-2[2]
Molecular Formula C₉H₁₁BFNO₃[2]
Molecular Weight 211.0 g/mol [2]
Appearance White to off-white solid[3]
Purity Typically ≥96%[3]
Storage Conditions Store at room temperature, under inert gas. Moisture sensitive.[4]

Synthesis and Mechanistic Considerations

While this compound is commercially available, understanding its synthesis provides valuable insight into its reactivity and potential impurities. The most common and logical laboratory-scale preparation involves a directed ortho-metalation or halogen-metal exchange followed by borylation.

Rationale for Synthetic Route Selection

A robust and widely applicable method for synthesizing aryl boronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis[5][6]. For this specific target, starting from a pre-functionalized aromatic halide is the most efficient approach. The protocol described below utilizes a halogen-lithium exchange from a brominated precursor, a standard and high-yielding transformation.

Starting Material: 4-Bromo-2-fluoro-N,N-dimethylbenzamide. This precursor is ideal as it contains all the necessary substituents in the correct orientation. The bromine atom is the most suitable handle for the lithium-halogen exchange.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method adapted from standard procedures for the synthesis of aryl boronic acids.

  • Reactor Preparation: A three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry nitrogen for 15 minutes.

  • Reagent Addition: Add 4-bromo-2-fluoro-N,N-dimethylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M) to the flask via syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. (Rationale: This low temperature is critical to prevent side reactions, such as attack on the amide carbonyl, and to ensure efficient and clean lithium-halogen exchange.)

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C. (Rationale: Using a borate ester as the boron source is a classic electrophilic trap for the nucleophilic aryllithium intermediate. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming ate complexes.)

  • Quenching and Work-up: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl), and stir vigorously for 1 hour to hydrolyze the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the final product.

Self-Validating Protocol Design

This protocol incorporates several self-validating steps. The strict control of temperature during lithiation and borylation is paramount for success and selectivity. The acidic work-up not only quenches the reaction but is essential for the hydrolysis of the boronate ester to the desired boronic acid. The final purification step ensures the removal of any unreacted starting material or borate-related byproducts, which can be confirmed by standard analytical techniques like NMR spectroscopy and LC-MS.

Workflow Visualization

The following diagram illustrates the key steps in the synthetic pathway.

G cluster_start Starting Material cluster_process Reaction Sequence cluster_end Final Product start 4-Bromo-2-fluoro- N,N-dimethylbenzamide lithiation 1. n-BuLi, THF, -78 °C (Lithium-Halogen Exchange) start->lithiation borylation 2. B(O-iPr)₃, -78 °C (Borylation) lithiation->borylation hydrolysis 3. 2M HCl (aq) (Hydrolysis) borylation->hydrolysis end This compound hydrolysis->end caption Synthetic Workflow Diagram

Caption: A high-level overview of the synthetic route.

Core Applications in Drug Discovery and Synthesis

The primary application of this compound is as a sophisticated building block in organic synthesis, particularly for constructing molecules with therapeutic potential.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds[1]. This reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title compound) with an organohalide or triflate. Biaryl scaffolds, which are readily produced via this method, are prevalent in many approved drugs and drug candidates[1].

In this context, this compound serves as the organoboron partner, delivering the 4-(dimethylcarbamoyl)-2-fluorophenyl moiety to an aryl or heteroaryl halide. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners[1]. Fluorinated biaryls are of particular interest to the pharmaceutical industry due to their unique biological properties[7][8].

Catalytic Cycle Visualization

The generally accepted mechanism for the Suzuki-Miyaura coupling is a three-step catalytic cycle. Understanding this cycle is crucial for reaction optimization.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetal->biaryl_pd_complex red_elim Reductive Elimination biaryl_pd_complex->red_elim red_elim->pd0 product_out R-Ar' (Biaryl Product) red_elim->product_out reagents_in1 R-X (Aryl Halide) reagents_in1->ox_add reagents_in2 Ar'-B(OH)₂ (Boronic Acid) + Base reagents_in2->transmetal caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Impact of Structural Features on Drug Design

The specific combination of substituents makes this reagent particularly valuable in medicinal chemistry.

  • The Fluoro Substituent: The introduction of fluorine into drug candidates is a common strategy. The C-F bond is strong and the atom is small, causing minimal steric perturbation. Its high electronegativity can alter the acidity of nearby protons, influence conformation, and form productive interactions with biological targets. Crucially, fluorine can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug.

  • The Dimethylcarbamoyl Moiety: This group is a polar, non-ionizable hydrogen bond acceptor. Its inclusion can improve aqueous solubility, a critical parameter for drug delivery. The amide functionality can engage in hydrogen bonding with protein active sites, contributing to binding affinity and selectivity. Unlike a carboxylic acid, it is not acidic, and unlike a simple amine, it is not basic, making it electronically neutral under physiological conditions.

Handling and Safety

As with any laboratory chemical, proper handling of this compound is essential for user safety. The compound is classified as an irritant.

Hazard InformationDetailsReference(s)
Signal Word Warning[9][10]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][10]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Expert Handling Advice:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[12]

  • Storage: Keep the container tightly closed and store in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon to prevent degradation from moisture.[4][11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a premier building block for modern organic synthesis and drug discovery. Its pre-installed functional handles—the reactive boronic acid, the modulating fluorine atom, and the solubility-enhancing dimethylcarbamoyl group—provide a streamlined pathway to complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, especially within the context of the Suzuki-Miyaura coupling, empowers researchers to leverage its full potential in creating novel pharmaceuticals and advanced materials. Adherence to proper safety and handling protocols ensures its effective and safe use in the laboratory.

References

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, core applications, and strategic value in modern organic synthesis, particularly within pharmaceutical research and development.

Compound Overview and Strategic Importance

This compound is a highly functionalized synthetic building block. Its utility is primarily derived from its classification as an arylboronic acid, a class of compounds indispensable for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]

The strategic value of this specific molecule is rooted in the unique combination of its three key functional groups:

  • The Boronic Acid Group (-B(OH)₂): This is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage.

  • The Ortho-Fluorine Atom (-F): The presence of fluorine can significantly alter the physicochemical properties of the final molecule. It can enhance metabolic stability, improve binding affinity to biological targets by participating in hydrogen bonding or dipole interactions, and modify lipophilicity.

  • The Meta-Dimethylcarbamoyl Group (-C(=O)N(CH₃)₂): This amide group serves as a versatile polar functional group. It can act as a hydrogen bond acceptor, improve solubility, and provide a vector for molecular recognition at a target protein's active site.

This trifecta of functionalities makes this compound a valuable reagent for introducing a synthetically versatile and pharmaceutically relevant fragment into complex molecular architectures.

Physicochemical and Structural Properties

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 211.0 g/mol [3][4]
Molecular Formula C₉H₁₁BFNO₃[3][4][5]
CAS Number 874289-30-2[3][4][5]
Appearance White to off-white solid/crystalline powder[4]
Purity Typically ≥96%[4][6]
Storage Conditions Store at room temperature or 2-8°C, protected from moisture[6][7]
Primary Application Suzuki-Miyaura cross-coupling reactions[1][7]

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate ester, followed by acidic hydrolysis. The following is a representative, field-proven protocol.

Synthetic Workflow Diagram

G start Starting Material: 4-Bromo-3-fluorobenzamide step1 N,N-Dimethylation (e.g., NaH, MeI) start->step1 intermediate1 Intermediate: 4-Bromo-N,N-dimethyl-3-fluorobenzamide step1->intermediate1 step2 Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) intermediate1->step2 intermediate2 Organolithium Intermediate (in situ) step2->intermediate2 step3 Borylation (e.g., Trimethyl borate) intermediate2->step3 intermediate3 Boronate Ester (in situ) step3->intermediate3 step4 Acidic Hydrolysis (e.g., aq. HCl) intermediate3->step4 product Final Product: This compound step4->product

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-bromo-N,N-dimethyl-3-fluorobenzamide.

Materials:

  • 4-Bromo-N,N-dimethyl-3-fluorobenzamide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Trimethyl borate

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-N,N-dimethyl-3-fluorobenzamide (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate formed in the next step.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium species is often indicated by a color change.

  • Borylation: To the cold solution, add trimethyl borate (1.2 eq) dropwise. The reaction is typically exothermic; maintain the temperature below -70 °C during the addition. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Quenching & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Insights

Commercially available arylboronic acids often contain varying amounts of their corresponding boroxine anhydrides.[8] For high-purity material required for sensitive catalytic reactions, recrystallization is essential. A common and effective method is recrystallization from hot water or a mixed solvent system like ether/hexanes.[8] This process hydrolyzes any boroxine back to the desired boronic acid, which then crystallizes upon cooling.

Core Application: The Suzuki-Miyaura Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.[9]

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-X PdII_Aryl Ar¹-Pd(II)-X L₂ OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM [Ar²-B(OH)₃]⁻ PdII_Biaryl Ar¹-Pd(II)-Ar² L₂ TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Ar¹-Ar² Ar1X Ar¹-X (Aryl Halide) Ar2B Ar²-B(OH)₂ (Boronic Acid) Ar2B->TM + Base Base Base (e.g., CsF, K₂CO₃) Product Ar¹-Ar² (Biaryl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Setup: In a reaction vial, combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Degassing: Seal the vial and degas the mixture by purging with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so its removal is crucial for reaction efficiency.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Place the sealed vial in a preheated oil bath or heating block at 90-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.

Broader Applications in Drug Discovery

The true power of building blocks like this compound lies in their contribution to the synthesis of novel bioactive molecules. Boronic acids have become a cornerstone of medicinal chemistry.[10]

  • Proteasome Inhibitors: The first FDA-approved boronic acid drug, Bortezomib (Velcade®), is a dipeptidyl boronic acid used to treat multiple myeloma.[11] This established boronic acids as a viable pharmacophore.

  • Enzyme Inhibition: The empty p-orbital of the boron atom can form a reversible covalent bond with serine, threonine, or cysteine residues in enzyme active sites, making boronic acids effective inhibitors for various proteases and esterases.[12]

  • Targeted Drug Delivery: Phenylboronic acid derivatives can reversibly bind to diols, a feature present in cell-surface carbohydrates like sialic acids, which are often overexpressed on cancer cells.[13] This property is being explored for targeted drug delivery systems.

The structural motifs introduced by this specific reagent are relevant for developing inhibitors of kinases, metabolic enzymes, and other protein targets where a substituted phenyl ring is a key pharmacophoric element.

Handling, Storage, and Safety

  • Handling: As with all fine chemicals, handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides; while this is often reversible upon use in aqueous reaction conditions, storing under inert gas can maintain purity.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool. Its well-defined structure provides a reliable platform for introducing a fluorine-substituted, amide-functionalized phenyl ring into target molecules with high precision via the robust Suzuki-Miyaura coupling reaction. For scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery and development of next-generation chemical entities.

References

An In-Depth Technical Guide to the Synthesis of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the potent PARP inhibitor, Talazoparib.[1][2][3][4] Its specific substitution pattern—a fluorine atom and a dimethylcarbamoyl group ortho and para to the boronic acid, respectively—necessitates a regioselective synthesis strategy. This guide provides a comprehensive overview of the most field-proven synthetic route, leveraging Directed ortho-Metalation (DoM). We will delve into the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and discuss critical process considerations for researchers and drug development professionals.

Introduction: Strategic Importance

Arylboronic acids are indispensable reagents in modern synthetic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] The title compound, this compound (CAS 874289-30-2), has garnered significant attention for its integral role in constructing complex pharmaceutical agents.[7] The dimethylcarbamoyl moiety not only influences the electronic properties of the molecule but also serves as a critical handle for achieving the required regiochemistry during synthesis. A robust and scalable synthesis is therefore paramount for advancing drug discovery programs that utilize this intermediate.

Retrosynthetic Analysis & Strategy Selection

A retrosynthetic analysis of the target molecule suggests a primary disconnection at the Carbon-Boron bond. This leads back to a fluorinated arylmetallic species and a boron electrophile.

G Target This compound Intermediate1 Ortho-lithiated Aryl Intermediate Target->Intermediate1 C-B Disconnection StartingMaterial 3-Fluoro-N,N-dimethylbenzamide Intermediate1->StartingMaterial Directed ortho-Metalation (DoM) BoronSource Trialkyl Borate (e.g., B(OiPr)3) Intermediate1->BoronSource Borylation

Caption: Retrosynthetic approach for the target boronic acid.

The key challenge is the regioselective introduction of the boron moiety at the C2 position, ortho to the fluorine atom and meta to the dimethylcarbamoyl group. While methods like Miyaura borylation of aryl halides are powerful, they would require a starting material with halogen at the desired position, which may be less accessible.[8][9]

The most effective and widely adopted strategy is Directed ortho-Metalation (DoM) . This approach utilizes the existing dimethylcarbamoyl group as a powerful Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate the adjacent C4 position (ortho to the DMG). However, the fluorine at C2 is also an ortho-directing group. The amide is a significantly stronger DMG than fluorine, but to achieve the desired C2 lithiation, we must start with the isomeric precursor where the fluorine atom will guide the metalation. Therefore, the logical starting material is 3-Fluoro-N,N-dimethylbenzamide .

The Synthetic Pathway: Directed ortho-Metalation

The synthesis is a two-step process starting from the commercially available 3-Fluoro-N,N-dimethylbenzamide.

Step 1: Synthesis of 3-Fluoro-N,N-dimethylbenzamide

While often commercially available, this starting material can be readily prepared from 3-fluorobenzoyl chloride and dimethylamine. This is a standard amidation reaction.

Step 2: Directed ortho-Metalation and Borylation

This is the crucial step where the regiochemistry is set.

G cluster_main Synthetic Workflow Start 3-Fluoro-N,N-dimethylbenzamide Step1 1. LDA or s-BuLi, THF, -78 °C (Directed ortho-Metalation) Start->Step1 Intermediate Lithiated Intermediate Step1->Intermediate Step2 2. B(OiPr)3 (Borylation) Intermediate->Step2 BoronateEster Boronate Ester Intermediate Step2->BoronateEster Step3 3. Acidic Workup (e.g., HCl) (Hydrolysis) BoronateEster->Step3 Product This compound Step3->Product

Caption: Experimental workflow for the boronic acid synthesis.

Mechanistic Deep Dive
  • Directed ortho-Metalation (DoM): The process begins with the treatment of 3-Fluoro-N,N-dimethylbenzamide with a strong, sterically hindered lithium amide base like Lithium Diisopropylamide (LDA) or a strong alkyllithium base like sec-Butyllithium (s-BuLi) at cryogenic temperatures (-78 °C).[10][11]

    • The Role of the DMG: The carbonyl oxygen of the dimethylcarbamoyl group acts as a Lewis base, coordinating to the lithium cation of the base.[10] This coordination pre-positions the base in proximity to the ortho protons.

    • Regioselectivity Explained: The starting material has two potential sites for lithiation ortho to the fluorine atom (C2 and C4). The dimethylcarbamoyl group at C1 directs lithiation to its ortho positions (C2 and C6). The fluorine atom at C3 also directs ortho (C2 and C4). The C2 position is ortho to both activating groups, making it the most acidic and kinetically favored site for deprotonation by the strong base. The result is the formation of a highly specific aryllithium intermediate.[12]

    • Why Low Temperature? Organolithium intermediates, especially in the presence of functional groups, can be unstable at higher temperatures.[13] Maintaining the reaction at -78 °C prevents side reactions, such as decomposition or rearrangement (e.g., anionic Fries rearrangement).[11]

  • Borylation: The generated aryllithium species is a potent nucleophile. An electrophilic boron source, typically an alkyl borate like triisopropyl borate (B(OiPr)₃), is then added. The nucleophilic carbon attacks the electrophilic boron atom, displacing one of the isopropoxide groups to form a lithium boronate ester complex.

  • Hydrolysis: The final step is an acidic workup. Addition of an aqueous acid (e.g., dilute HCl) protonates the remaining isopropoxide groups, leading to their hydrolysis and the formation of the final, stable this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles. Researchers should first consult primary literature and perform appropriate risk assessments.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Fluoro-N,N-dimethylbenzamide1.0167.1810.0 g
Tetrahydrofuran (THF), anhydrous--200 mL
Diisopropylamine1.2101.198.5 mL
n-Butyllithium (2.5 M in hexanes)1.264.0628.7 mL
Triisopropyl borate1.5188.0820.8 mL
2 M Hydrochloric Acid (HCl)--~150 mL
Ethyl Acetate--As needed
Hexanes--As needed

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-Fluoro-N,N-dimethylbenzamide (10.0 g).

  • Dissolution: Add anhydrous THF (200 mL) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Preparation (In Situ LDA): In a separate flame-dried flask under nitrogen, add anhydrous THF (50 mL) and diisopropylamine (8.5 mL). Cool to 0 °C and slowly add n-BuLi (28.7 mL of 2.5 M solution). Stir for 15 minutes at 0 °C to form LDA. Cool the freshly prepared LDA solution to -78 °C.

  • Metalation: Slowly add the pre-formed LDA solution to the solution of the benzamide via cannula over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution typically becomes a deep orange or red color, indicating the formation of the aryllithium species.

  • Borylation: Add triisopropyl borate (20.8 mL) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 2 M HCl (~150 mL) to quench the reaction and hydrolyze the boronate ester. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by slurry in diethyl ether to yield the title compound as a white to off-white solid.[14]

Characterization & Quality Control

  • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential to confirm the structure and regiochemistry. The ¹⁹F NMR will confirm the fluorine's position, and the ¹¹B NMR will show a characteristic signal for the boronic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight (211.0 g/mol ).[7]

  • Melting Point: To assess purity.

  • HPLC: To determine the purity profile of the final product.

Safety & Troubleshooting

IssuePotential CauseSolution
Low Yield Incomplete lithiation (insufficient base, moisture contamination).Use freshly titrated n-BuLi. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere.
Incomplete borylation or hydrolysis.Ensure sufficient reaction time after borate addition and during acidic workup.
Side Products Protonation of the aryllithium (quenching before borylation).Maintain low temperature and inert atmosphere. Add borate promptly after the lithiation stir time.
Formation of diaryl or triaryl borinates.Use a slight excess of triisopropyl borate to favor the desired product.

Safety Precautions:

  • n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

  • Cryogenic temperatures (-78 °C) require appropriate personal protective equipment (PPE), including cryogenic gloves and face shields.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via Directed ortho-Metalation is a robust and highly regioselective strategy. By leveraging the powerful directing ability of the dimethylcarbamoyl group in concert with a fluorine substituent, this method provides reliable access to a key intermediate for advanced pharmaceutical synthesis. Careful control of reaction parameters, particularly temperature and stoichiometry, is critical for achieving high yields and purity. This guide provides the foundational knowledge for researchers to successfully implement and optimize this important transformation.

References

An In-depth Technical Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine and boron functionalities into molecular scaffolds has become a cornerstone for developing novel therapeutics. 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (CAS No. 874289-30-2) emerges as a pivotal reagent, embodying the convergence of these critical chemical motifs.[1] This technical guide provides an in-depth exploration of its discovery, plausible synthetic history, key chemical properties, and its significant role as a versatile building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of this compound's characteristics and synthesis is essential for leveraging its full potential in creating next-generation pharmaceuticals.

The presence of a fluorine atom ortho to the boronic acid group, combined with a dimethylcarbamoyl moiety, imparts unique electronic and steric properties that enhance metabolic stability and influence binding interactions with biological targets.[2][3] The boronic acid functional group itself is a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 874289-30-2[1]
Molecular Formula C₉H₁₁BFNO₃[1]
Molecular Weight 211.0 g/mol [1]
Appearance Typically a white to off-white solid
Purity Commercially available at ≥96%
Storage Store at room temperature

A Plausible History of Synthesis: The Rise of Directed ortho-Metalation

While a singular "discovery" paper for this compound is not readily identifiable in the scientific literature—a common scenario for specialized reagents developed as intermediates in larger research programs—its conceptual origin and synthetic pathway can be logically deduced from established chemical principles. The most probable and efficient synthetic route involves a directed ortho-lithiation-borylation strategy.[7][8]

The N,N-dimethylamide group is a powerful directing group in ortho-lithiation reactions.[8][9] This effect arises from the ability of the carbonyl oxygen to chelate with the lithium atom of an organolithium base, such as n-butyllithium or sec-butyllithium, thereby directing deprotonation to the adjacent ortho position.[8] In the case of a fluorinated benzamide precursor, this methodology allows for the precise installation of the boronic acid functionality.

The logical synthetic pathway is visualized in the workflow diagram below.

G cluster_0 Synthesis of Precursor cluster_1 Directed ortho-Lithiation and Borylation 3-Fluoro-4-bromobenzoic acid 3-Fluoro-4-bromobenzoic acid Acid Chloride Intermediate Acid Chloride Intermediate 3-Fluoro-4-bromobenzoic acid->Acid Chloride Intermediate SOCl₂ Thionyl chloride Thionyl chloride 3-Fluoro-4-bromo-N,N-dimethylbenzamide 3-Fluoro-4-bromo-N,N-dimethylbenzamide Acid Chloride Intermediate->3-Fluoro-4-bromo-N,N-dimethylbenzamide HN(CH₃)₂ Dimethylamine Dimethylamine Lithiated Intermediate Lithiated Intermediate 3-Fluoro-4-bromo-N,N-dimethylbenzamide->Lithiated Intermediate e.g., n-BuLi, -78°C Organolithium Base Organolithium Base Boronate Ester Intermediate Boronate Ester Intermediate Lithiated Intermediate->Boronate Ester Intermediate B(OR)₃ Trialkyl Borate Trialkyl Borate Target Molecule This compound Boronate Ester Intermediate->Target Molecule H₃O⁺ Acidic Hydrolysis Acidic Hydrolysis

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for directed ortho-lithiation-borylation and are provided as a guide for laboratory synthesis.

Part 1: Synthesis of 3-Fluoro-4-bromo-N,N-dimethylbenzamide (Precursor)
  • Acid Chloride Formation: To a solution of 3-fluoro-4-bromobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in dichloromethane and cool to 0°C. Add a solution of dimethylamine (2.2 eq, e.g., as a 2M solution in THF) dropwise. Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 3-fluoro-4-bromo-N,N-dimethylbenzamide.

Part 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-fluoro-4-bromo-N,N-dimethylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, e.g., as a 2.5M solution in hexanes) dropwise to the cooled solution, ensuring the internal temperature remains below -70°C. Stir the mixture at -78°C for 1 hour. A color change is typically observed, indicating the formation of the lithiated intermediate.

  • Borylation: To the lithiated species, add triisopropyl borate (1.5 eq) dropwise, again maintaining a temperature below -70°C. Stir the reaction at -78°C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

  • Hydrolysis and Isolation: Cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by trituration with a suitable solvent system (e.g., ether/hexanes) or by column chromatography to yield this compound as a solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[5][6][10] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[4][11]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process.

Suzuki_Miyaura_Cycle cluster_cycle Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Ar-Pd(II)-R Ar-Pd(II)(L)₂-R¹ Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-R Ar-R¹ Ar-Pd(II)-R->Ar-R Pd(0)L2 Pd(0)L2 Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Base Base Base->Ar-Pd(II)-R Boronate R¹-B(OR)₂ Boronate->Ar-Pd(II)-R ArX ArX ArX->Ar-Pd(II)-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The utility of this compound in this reaction is exemplified by its use in the synthesis of various kinase inhibitors and other targeted therapies, where the specific substitution pattern is crucial for achieving desired potency and selectivity.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic chemistry in modern medicine. While its specific "discovery" may be embedded within the broader history of pharmaceutical development rather than a landmark publication, its value is evident in its commercial availability and the logical, efficient synthetic routes that produce it. The combination of a directing amide group, a metabolically robust fluorine atom, and a versatile boronic acid moiety makes it an indispensable tool for medicinal chemists. As the demand for more complex and precisely tailored drug candidates continues to grow, the importance of such highly functionalized building blocks will only increase, ensuring that this compound remains a relevant and frequently utilized reagent in the ongoing quest for new and improved therapies.

References

Spectroscopic Characterization of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related molecules, offering a robust framework for the characterization of this and similar substituted phenylboronic acids.

Introduction to this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry. The presence of a boronic acid moiety facilitates various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The dimethylcarbamoyl group and the fluorine substituent modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this reagent, ensuring the reliability of subsequent synthetic applications and biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a detailed picture of its molecular framework.

Predicted NMR Data

While experimental spectra for this specific compound are not widely published, we can predict the chemical shifts and coupling patterns based on the analysis of its constituent functional groups and data from analogous compounds such as 2-fluorophenylboronic acid and 4-(dimethylcarbamoyl)phenylboronic acid.[1][2][3]

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.6 - 7.8dd (doublet of doublets)~8, ~2Aromatic H ortho to boronic acid
~7.4 - 7.6m (multiplet)-Aromatic H meta to boronic acid
~7.2 - 7.4t (triplet)~8Aromatic H para to boronic acid
~2.9 - 3.1s (singlet)-N-CH₃
~5.0 - 7.0 (broad)br s (broad singlet)-B(OH)₂
¹³C NMR ~168s-C=O (amide)
~160 (d)d (doublet)¹JCF ≈ 250C-F
~135 (d)d (doublet)³JCF ≈ 8Aromatic C para to F
~130 (d)d (doublet)²JCF ≈ 3Aromatic C ortho to F
~125s-Aromatic C ipso to boronic acid (broad)
~120 (d)d (doublet)²JCF ≈ 20Aromatic C meta to F
~115 (d)d (doublet)⁴JCF ≈ 1Aromatic C meta to F
~36s-N-CH₃
¹⁹F NMR ~ -110 to -120s-Ar-F
¹¹B NMR ~28 - 32 (broad)br s-B(OH)₂

Note: Predicted values are estimates and may vary depending on the solvent and concentration.

Causality behind Predicted Shifts:

  • ¹H NMR: The aromatic protons are expected in the downfield region (7.2-7.8 ppm) due to the deshielding effect of the aromatic ring. The electron-withdrawing nature of the fluorine and dimethylcarbamoyl groups will further influence their precise shifts. The protons on the N-methyl groups of the carbamoyl moiety are anticipated as a singlet around 2.9-3.1 ppm. The boronic acid protons are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: The carbonyl carbon of the amide will appear significantly downfield (~168 ppm). The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). Other aromatic carbons will show smaller couplings to the fluorine depending on their proximity. The carbon attached to the boron atom is often broad due to the quadrupolar nature of the boron nucleus.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with a chemical shift characteristic of an aryl fluoride.[4]

  • ¹¹B NMR: A broad singlet is anticipated in the region typical for trigonal boronic acids.[5][6][7] The broadness is a result of quadrupolar relaxation.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~10-20 mg of This compound B Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS), if required B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into spectrometer and lock on solvent signal D->E F Shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C{¹H} NMR spectrum F->H I Acquire ¹⁹F NMR spectrum F->I J Acquire ¹¹B NMR spectrum F->J K Apply Fourier Transform J->K L Phase correction K->L M Baseline correction L->M N Integration and peak picking M->N O Chemical shift referencing N->O

Caption: Workflow for NMR data acquisition and processing.

Self-Validating System: The use of a deuterated solvent with a known chemical shift allows for internal referencing of the spectra. An internal standard like tetramethylsilane (TMS) can be added for even more precise referencing. The consistency of the observed couplings, particularly the C-F couplings in the ¹³C NMR spectrum, provides internal validation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C-N, C-F, and B-O bonds.

Predicted IR Data

Table 2: Predicted IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)IntensityAssignment
3500 - 3200 (broad)StrongO-H stretching (boronic acid)
3000 - 2850MediumC-H stretching (aromatic and methyl)
~1630StrongC=O stretching (amide I band)
~1400 - 1350StrongB-O stretching
~1250StrongC-N stretching (amide)
~1100MediumC-F stretching
~850 - 750StrongC-H out-of-plane bending (aromatic)

Rationale for Assignments: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid hydroxyl groups. The strong carbonyl absorption is a hallmark of the amide functional group. The B-O and C-F stretches are also expected to be prominent features in the fingerprint region of the spectrum.[8][9]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing A Ensure ATR crystal is clean B Record a background spectrum A->B C Place a small amount of solid sample on the ATR crystal B->C D Apply pressure to ensure good contact C->D E Acquire the sample spectrum (e.g., 16-32 scans) D->E F Clean the ATR crystal E->F G Perform background subtraction F->G H Identify and label major peaks G->H

Caption: Workflow for ATR-FTIR data acquisition.

Self-Validating System: The acquisition of a background spectrum before the sample spectrum is crucial to subtract the contributions of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample. The reproducibility of the spectrum upon repeated measurements validates the data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₉H₁₁BFNO₃, Molecular Weight: 211.00 g/mol ), the following is expected:

  • Electrospray Ionization (ESI): This is a soft ionization technique.

    • Positive Mode: The protonated molecule [M+H]⁺ at m/z 212.0. Adducts with sodium [M+Na]⁺ at m/z 234.0 or potassium [M+K]⁺ at m/z 250.0 may also be observed.

    • Negative Mode: The deprotonated molecule [M-H]⁻ at m/z 210.0.

  • Electron Ionization (EI): This is a hard ionization technique that leads to fragmentation.

    • Molecular Ion (M⁺·): A peak at m/z 211.

    • Major Fragments: Fragmentation patterns can be complex, but some likely losses include:

      • Loss of ·OH (m/z 194)

      • Loss of H₂O (m/z 193)

      • Loss of ·N(CH₃)₂ (m/z 167)

      • Loss of ·CON(CH₃)₂ (m/z 139)

      • Cleavage of the C-B bond.

Trustworthiness of Fragmentation: The fragmentation pattern provides a fingerprint of the molecule. The presence of fragments corresponding to logical losses from the parent molecule, such as the dimethylamino group or the entire dimethylcarbamoyl moiety, lends confidence to the structural assignment.[10][11][12][13]

Experimental Protocol for LC-MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Prepare a dilute solution of the sample (e.g., 1 mg/mL in methanol) B Filter the solution A->B C Inject sample onto an appropriate LC column (e.g., C18) B->C D Elute with a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid) C->D E Ionize the eluent using ESI D->E F Acquire mass spectra in both positive and negative ion modes E->F G Perform fragmentation (MS/MS) on the parent ion for structural confirmation F->G

Caption: Workflow for LC-MS data acquisition.

Authoritative Grounding: The use of a high-resolution mass spectrometer allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. The isotopic pattern, particularly for boron (¹⁰B and ¹¹B), can further validate the presence of this element.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The expected NMR, IR, and MS data, along with standardized experimental protocols, offer a comprehensive framework for the characterization of this important chemical entity. By understanding and applying these spectroscopic techniques, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their scientific endeavors.

References

Commercial availability of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use and sourcing of this compound. It moves beyond a simple cataloging of properties to provide actionable insights into its application, commercial availability, and handling, ensuring both scientific integrity and practical utility.

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS Number: 874289-30-2) is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic synthesis.[1] Its unique substitution pattern, featuring a boronic acid moiety for cross-coupling, a fluorine atom, and a dimethylcarbamoyl group, makes it an attractive building block for the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical development.[2] The strategic placement of these functional groups allows for fine-tuning of steric and electronic properties, enhancing its utility in creating novel molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction.[2]

Molecular Profile and Physicochemical Properties

The inherent reactivity and utility of this compound are dictated by its structure. The electron-withdrawing nature of both the fluorine atom and the dimethylcarbamoyl group modulates the electron density of the aromatic ring and influences the reactivity of the boronic acid group in catalytic cycles.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 874289-30-2[1]
Molecular Formula C₉H₁₁BFNO₃[1]
Molecular Weight 211.0 g/mol [1]
Appearance White to off-white solid/powder[2]
Purity Typically ≥96%[3]
Storage Temperature 2-8°C or Room Temperature[3][4]
Key Synonyms (4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid[5]

Commercial Availability and Sourcing

This compound is available from a variety of chemical suppliers catering to research and bulk synthesis needs. Availability, purity, and offered quantities can vary, so a comparative assessment is crucial for project planning and procurement.

Table 2: Selected Commercial Suppliers

SupplierProduct NameCAS No.PurityTypical Quantities
Santa Cruz Biotechnology This compound874289-30-2-Research quantities
Sigma-Aldrich (Merck) (4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid874289-30-2≥96%Research quantities
BLDpharm (4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid874289-30-2-Research to bulk
Fisher Scientific Sigma Aldrich 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid*--1 g
Leyan / Haohong Scientific (4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid-96%Research quantities

*Note: Fisher Scientific lists a constitutional isomer. Researchers must verify the exact isomer required.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[2] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in many drug candidates.

Causality in Application: The utility of this compound in this context is not accidental.

  • Orthogonal Reactivity: The boronic acid provides a specific site for palladium-catalyzed coupling, which is generally tolerant of many other functional groups.

  • Modulation of Properties: The fluorine and dimethylcarbamoyl groups act as powerful electronic and steric modulators. The fluorine atom can enhance metabolic stability or binding affinity in the final compound, while the amide group offers a hydrogen bond acceptor and a potential vector for further chemical modification.

  • Predictable Coupling: Arylboronic acids are typically stable, easy to handle, and their reactions are well-understood and scalable, making them ideal for drug development pipelines.[6][7]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a generalized, self-validating procedure for the coupling of this compound with a generic aryl bromide (Ar-Br).

Materials and Reagents:

  • This compound (1.2 equivalents)

  • Aryl bromide (Ar-Br) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a round-bottom flask with a magnetic stir bar and condenser. Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes. Maintaining an oxygen-free environment is critical for preventing the degradation of the palladium catalyst.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.05 eq.). The use of a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe. A common ratio might be 4:1 or 5:1 organic solvent to water.

  • Reaction Execution: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

prep 1. Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Base) setup 2. Inert Atmosphere Setup (Flask assembly, N₂/Ar purge) prep->setup addition 3. Reagent & Solvent Addition setup->addition reaction 4. Heating & Stirring (e.g., 80-100 °C) addition->reaction monitor 5. Reaction Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Extraction & Washing) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent. Information is derived from typical Safety Data Sheets (SDS) for arylboronic acids.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Harmful if swallowed.[9]

  • Precautionary Measures:

    • Avoid breathing dust.[8]

    • Use only in a well-ventilated area or outdoors.[8]

    • Wash skin thoroughly after handling.[8]

    • Wear protective gloves, eye protection, and face protection.[8]

  • First Aid:

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]

    • IF ON SKIN: Wash with plenty of soap and water.[8]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][10]

    • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[11]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Some suppliers recommend storage at 2-8°C under an inert gas, as boronic acids can be sensitive to moisture and oxidation.[4][8]

Conclusion

This compound stands out as a sophisticated and enabling chemical tool for advanced synthesis. Its ready commercial availability from multiple suppliers, combined with its well-defined reactivity in robust protocols like the Suzuki-Miyaura coupling, solidifies its role in modern drug discovery and materials science. By understanding its molecular properties, sourcing options, and proper handling, researchers can effectively leverage this reagent to accelerate the development of novel and impactful chemical entities.

References

A Comprehensive Technical Guide to the Safe Handling of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the safe handling, storage, reactivity, and disposal of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure procedural safety and experimental integrity.

Introduction and Scientific Context

This compound is a specialized organic compound increasingly utilized in medicinal chemistry and materials science. Its structural motifs, a fluorinated phenyl ring and a dimethylcarbamoyl group, make it a valuable building block in the synthesis of complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] These reactions are fundamental in the creation of carbon-carbon bonds, enabling the construction of novel pharmaceutical candidates and functional materials.[3] The presence of the fluorine atom and the amide functionality can significantly influence the molecule's reactivity, selectivity, and pharmacokinetic properties in drug discovery programs.[4]

While boronic acids are powerful synthetic tools, their handling requires a thorough understanding of their potential hazards. Some arylboronic acids have been found to be weakly mutagenic in microbial assays, highlighting the need for careful handling to minimize exposure.[5][6] This guide aims to provide the necessary framework for the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[7][10]

  • Eye Irritation: Causes serious eye irritation.[7][10]

  • Respiratory Irritation: May cause respiratory irritation.[7][10]

  • Acute Oral Toxicity: May be harmful if swallowed.[8][10]

  • Potential Genotoxicity: Some arylboronic acids have shown evidence of mutagenicity.[5][6]

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[7][10]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[7][10]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[7][10]
Acute toxicity, oral4H302: Harmful if swallowed[8][10]

Causality of Hazards: The boronic acid moiety can interact with biological nucleophiles, and the aromatic ring system can contribute to its irritant properties. The fine, powdered nature of the solid can lead to easy inhalation, causing respiratory tract irritation.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount when handling this compound. The following engineering controls and PPE are mandatory to minimize exposure.

Engineering Controls:

  • Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.

  • Hand Protection: Wear nitrile or neoprene gloves that are resistant to organic chemicals. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, consider using a chemical-resistant apron.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the safe handling of this compound from weighing to its use in a typical Suzuki-Miyaura cross-coupling reaction.

Protocol: Safe Weighing and Reaction Setup

  • Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Assemble all necessary glassware, reagents, and waste containers.

  • Weighing:

    • Don a full set of PPE.

    • Tare a clean, dry weighing boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the weighing boat using a clean spatula. Avoid generating dust.

    • If any solid is spilled, clean it up immediately with a damp paper towel (for small spills) and dispose of it as hazardous waste.

  • Dissolution and Reaction Setup:

    • Add a magnetic stir bar to the reaction flask.

    • Carefully transfer the weighed solid into the reaction flask.

    • Add the appropriate solvent to the flask, ensuring the solid is fully dissolved or suspended as required by the specific experimental procedure.

    • Assemble the reaction apparatus, including a condenser if heating is required.

    • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.

Safe_Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_reaction Reaction Setup cluster_cleanup Cleanup & Disposal Prep Don PPE & Prepare Fume Hood Weigh Weigh Compound in Fume Hood Prep->Weigh Clean_Spill Clean Spills Immediately Weigh->Clean_Spill If spill occurs Dissolve Dissolve in Solvent Weigh->Dissolve Assemble Assemble Reaction Apparatus Dissolve->Assemble Quench Quench Reaction Assemble->Quench Dispose Dispose of Waste Properly Quench->Dispose Clean_Glassware Clean Glassware Dispose->Clean_Glassware

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidents.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Some suppliers recommend refrigeration (2-8°C).[11]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

  • Moisture and Light Sensitivity: Protect from moisture and light to prevent degradation.[8]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Spill Management:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. Clean the spill area with a damp cloth.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate waste containing this compound from other waste streams. Specifically, halogenated organic waste should be collected separately.[12][13]

  • Containerization: Collect solid waste and contaminated materials in a clearly labeled, sealed container. Liquid waste from reactions should be collected in a labeled, sealed container designated for halogenated organic waste.

  • Disposal Procedure: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[12][14][15]

Conclusion

This compound is a valuable reagent in modern organic synthesis. Its effective use is predicated on a thorough understanding and implementation of safe handling practices. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the most up-to-date safety information before working with any chemical.

References

Introduction: The rising prominence of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Assay of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized organoboron compound that has garnered significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structural motifs—a fluorinated phenyl ring, a dimethylcarbamoyl group, and a boronic acid moiety—make it a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, to forge carbon-carbon bonds essential for the synthesis of complex pharmaceutical intermediates.[4] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the dimethylcarbamoyl group provides a handle for modulating solubility and polarity.

However, the utility of this reagent is directly contingent upon its purity and accurately determined assay. Impurities stemming from its synthesis can lead to undesirable side reactions, reduced yields, and the introduction of potentially genotoxic byproducts into an active pharmaceutical ingredient (API).[4] Furthermore, the inherent chemical nature of boronic acids presents unique stability challenges, such as the propensity to form trimeric anhydrides (boroxines) upon dehydration.[4][5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the analytical characterization of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for quality assessment.

Physicochemical Properties and Stability Considerations

Understanding the inherent properties of this compound is the foundation of a robust analytical strategy. Boronic acids are generally white, crystalline solids and are known to be mild Lewis acids.[5]

Key Stability Factors:

  • Dehydration to Boroxines: Like many phenylboronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This is an equilibrium process, and the presence of water will shift the equilibrium back to the monomeric boronic acid. It is a critical consideration, as the boroxine will have a different molecular weight and chromatographic behavior, potentially leading to an underestimation of the active reagent's purity if not properly addressed.

  • Oxidative Instability: While boronic acids are valuable reagents, they can be susceptible to oxidation, particularly at physiological pH.[6][7] The electron-withdrawing nature of the fluorine and carbamoyl groups on the phenyl ring can influence the electron density on the boron atom, potentially enhancing its oxidative stability compared to simple phenylboronic acid.[6] Nevertheless, proper storage under an inert atmosphere and away from oxidizing agents is a prudent measure.

  • Hygroscopicity: Phenylboronic acids can be hygroscopic, absorbing moisture from the atmosphere.[8] This necessitates storage in a dry, sealed environment and means that water content should be considered a critical quality attribute, typically determined by Karl Fischer titration.

Purity Profile: Anticipating Common Process-Related Impurities

A robust purity method is one that can separate the main component from its most likely impurities. The synthesis of this compound typically involves the reaction of a Grignard or organolithium reagent, formed from a halogenated precursor, with a trialkyl borate followed by hydrolysis.[4][9][10] This process can introduce several predictable impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 4-Bromo-2-fluoro-N,N-dimethylbenzamide organometallic Organolithium or Grignard Reagent start->organometallic Mg or n-BuLi imp1 Unreacted Starting Material start->imp1 intermediate Boronate Ester Intermediate organometallic->intermediate + Borate Ester imp2 Protodeboronation Product (3-Fluoro-N,N-dimethylbenzamide) organometallic->imp2 Quenched by H₂O imp3 Homocoupling Byproduct organometallic->imp3 Dimerization borate_ester Trialkyl Borate (e.g., B(OMe)₃) borate_ester->intermediate product 4-(Dimethylcarbamoyl)-2- fluorophenylboronic acid intermediate->product Hydrolysis (H₃O⁺) imp4 Boroxine (Trimer) product->imp4 Dehydration

Caption: Synthetic pathway and common process-related impurities.

Impurity TypeChemical NameRationale for Formation
Starting Material 4-Bromo-2-fluoro-N,N-dimethylbenzamideIncomplete reaction during the formation of the organometallic intermediate.
Protodeboronation 3-Fluoro-N,N-dimethylbenzamidePremature quenching of the reactive organometallic intermediate by trace amounts of water before it can react with the borate ester.[4]
Homocoupling 2,2'-Difluoro-4,4'-bis(dimethylcarbamoyl)biphenylDimerization of the organometallic intermediate, a common side reaction in such syntheses.[4]
Dehydration Product Boroxine TrimerPost-synthesis dehydration of the final boronic acid product, especially during storage or upon heating.[4]

Core Analytical Techniques for Purity and Assay

A multi-faceted approach is required for the comprehensive characterization of this reagent. No single technique can provide all the necessary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining purity and the levels of related impurities. The key to a successful HPLC method for boronic acids is to achieve good peak shape and resolution from potential impurities while minimizing on-column degradation.

Expertise & Causality in Method Development:

  • Column Choice: A modern, high-purity silica C18 column (e.g., Waters XSelect™ HSS T3, Agilent Zorbax Eclipse XDB C18) is a suitable starting point.[11] These columns offer good retention for moderately polar compounds and are stable over a wide pH range. The "T3" designation indicates compatibility with 100% aqueous mobile phases, which can be useful. Columns with low silanol activity are preferred to minimize peak tailing.[12]

  • Mobile Phase: A mobile phase consisting of acetonitrile and water is standard. The pH is a critical parameter. Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) is common practice.[12] This ensures the boronic acid (a weak Lewis acid) is in its neutral form, promoting better retention on a reverse-phase column and improving peak shape.

  • Detection: The aromatic nature of the compound makes UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and to help identify impurities by comparing their UV spectra to that of the main component.

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column heater, and PDA detector.

  • Column: XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 220 nm (monitor 200-400 nm with PDA).

    • Gradient Program:

      Time (min) %B
      0.0 10
      15.0 90
      18.0 90
      18.1 10

      | 22.0 | 10 |

  • System Suitability: Inject a standard solution multiple times. The retention time should have a relative standard deviation (RSD) of <1.0%, and the peak area should have an RSD of <2.0%.

  • Analysis: Purity is typically reported as area percent (% area) of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure confirmation and can be adapted for quantitative analysis (qNMR).[13] The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides a wealth of structural information.

Expertise & Causality in NMR Analysis:

  • Solvent Choice: DMSO-d₆ is an excellent choice. It readily dissolves the compound, and the acidic B(OH)₂ protons are often observable as a broad singlet, though their chemical shift can be variable.[13]

  • ¹H NMR: Will confirm the presence of the aromatic protons (with complex splitting due to H-H and H-F coupling) and the two distinct methyl groups of the dimethylcarbamoyl moiety.

  • ¹⁹F NMR: A critical experiment. It should show a single resonance, confirming the presence of one fluorine environment. Its chemical shift provides valuable confirmation of the substitution pattern.[14]

  • ¹¹B NMR: Should show a single, often broad, signal characteristic of a trigonal planar boronic acid, typically in the range of 28-33 ppm.[13] The use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[13]

  • Quantitative NMR (qNMR): For an accurate assay, a qNMR experiment can be performed. This involves adding a certified internal standard with a known concentration and purity to the sample. By comparing the integral of a specific proton signal from the analyte to that of the standard, the exact concentration and thus the assay of the original solid can be calculated.

Protocol: NMR Analysis (Structural Confirmation)

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of DMSO-d₆.[13]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative work).

    • Number of Scans: 16-32.

  • ¹⁹F NMR Acquisition: Proton-decoupled. A short acquisition time is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.[13]

  • ¹¹B NMR Acquisition: Proton-decoupled. A broader spectral width may be needed. Use a quartz tube if available.

  • Data Analysis: Correlate the observed chemical shifts, coupling constants, and integrals with the expected structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and to identify unknown impurities.

Expertise & Causality in MS Analysis:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is compatible with HPLC (LC-MS).[15]

  • Boron Isotopic Pattern: Boron has two stable isotopes, ¹¹B (~80.2%) and ¹⁰B (~19.8%). This results in a characteristic isotopic pattern in the mass spectrum that is a definitive indicator of a boron-containing compound.[16][17] For the molecular ion [M+H]⁺, there will be a primary peak at the mass corresponding to ¹¹B and a smaller peak (~25% the intensity of the main peak) at one mass unit lower, corresponding to ¹⁰B. This signature is invaluable for confirming identity.

An Integrated Analytical Workflow

A self-validating system for quality control relies on an integrated workflow where orthogonal techniques are used to build a complete picture of the material's identity, purity, and strength.

G start Sample Batch Received identity Identity Confirmation start->identity purity_assay Purity & Assay Determination start->purity_assay nmr NMR Spectroscopy (¹H, ¹⁹F, ¹¹B) Confirms Structure identity->nmr ms Mass Spectrometry Confirms MW & Isotopic Pattern identity->ms hplc HPLC-PDA (Purity, % Area) purity_assay->hplc qnmr qNMR or HPLC (Assay vs. Standard) purity_assay->qnmr kf Karl Fischer Titration (Water Content) purity_assay->kf pass_id Identity Confirmed? nmr->pass_id ms->pass_id pass_purity Purity & Assay Meet Spec? hplc->pass_purity qnmr->pass_purity kf->pass_purity pass_id->pass_purity Yes reject Quarantine & Investigate pass_id->reject No release Generate Certificate of Analysis & Release Batch pass_purity->release Yes pass_purity->reject No

References

Methodological & Application

The Strategic Utility of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Activated Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic chemistry, the quest for molecular building blocks that offer both high reactivity and precise control over substitution patterns is paramount. 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid has emerged as a particularly valuable reagent in this context, finding significant application in the synthesis of complex organic molecules, most notably in the development of novel therapeutics. Its unique substitution pattern—an activating, electron-withdrawing dimethylcarbamoyl group at the para-position and a reactivity-modulating fluoro group at the ortho-position—confers distinct advantages in palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind its enhanced reactivity, provide detailed, field-proven protocols, and showcase its application in the synthesis of biologically active molecules, such as PARP inhibitors.

The Interplay of Substituents: Understanding the Reactivity of this compound

The efficacy of an arylboronic acid in Suzuki-Miyaura coupling is intricately linked to the electronic and steric nature of its substituents. In this compound, the two substituents work in concert to enhance its performance as a coupling partner.

  • The Role of the ortho-Fluoro Substituent: The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boronic acid moiety. This enhanced acidity is crucial for facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] Furthermore, the ortho-substituent can influence the regioselectivity of the coupling reaction, particularly when multiple reactive sites are present on the coupling partner.[3]

  • The Influence of the para-Dimethylcarbamoyl Group: The dimethylcarbamoyl group at the para-position is a moderately electron-withdrawing group. This electronic feature further activates the boronic acid for transmetalation. While strongly electron-withdrawing groups can sometimes lead to undesired side reactions like protodeboronation, the balanced nature of the dimethylcarbamoyl group provides sufficient activation while maintaining good stability of the boronic acid under typical reaction conditions.[4]

This synergistic interplay of the fluoro and dimethylcarbamoyl groups makes this compound a highly effective and reliable building block for the construction of complex biaryl structures.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This compound is an excellent substrate for this reaction, readily coupling with a wide range of aryl and heteroaryl halides.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'B(OH)3]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- Ar'B(OH)3- Ar'B(OH)2->Ar'B(OH)3- + Base (e.g., OH-)

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor for Suzuki-Miyaura reactions.[5]
Ligand PPh₃A widely used phosphine ligand that stabilizes the palladium catalyst.
Base K₂CO₃An effective inorganic base for activating the boronic acid for transmetalation.[5]
Solvent Toluene/WaterA biphasic solvent system that facilitates both the organic and aqueous phases of the reaction.
Temperature 100 °CProvides sufficient thermal energy to drive the reaction to completion.

Table 1. Recommended starting conditions for the Suzuki-Miyaura coupling of this compound.

Application in Drug Discovery: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6][7] Several approved PARP inhibitors feature a biaryl core structure, which can be efficiently synthesized using the Suzuki-Miyaura cross-coupling reaction.

While specific proprietary synthetic routes are often not fully disclosed, the structure of several potent PARP inhibitors, such as those based on a 2-phenyl-2H-indazole-7-carboxamide scaffold, strongly suggests the use of a substituted phenylboronic acid as a key building block.[1][2] this compound is an ideal candidate for introducing the requisite substituted phenyl moiety in the synthesis of these inhibitors.

Illustrative Synthetic Workflow for a PARP Inhibitor Precursor

PARP_Inhibitor_Synthesis cluster_reactants Starting Materials Boronic_Acid 4-(Dimethylcarbamoyl)- 2-fluorophenylboronic acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Indazole_Halide 2-Halo-2H-indazole- 7-carboxamide Indazole_Halide->Suzuki_Coupling PARP_Precursor 2-(4-(Dimethylcarbamoyl)-2-fluorophenyl) -2H-indazole-7-carboxamide Suzuki_Coupling->PARP_Precursor Pd Catalyst, Base

Caption: Synthesis of a key PARP inhibitor precursor.

The Suzuki-Miyaura coupling of this compound with a suitable halogenated indazole derivative would provide a direct and efficient route to the core structure of these important anti-cancer agents. The choice of this specific boronic acid allows for the precise installation of the fluoro and dimethylcarbamoyl groups, which are often crucial for optimizing the pharmacological properties of the final drug molecule, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The unique interplay of its ortho-fluoro and para-dimethylcarbamoyl substituents confers enhanced reactivity and stability in Suzuki-Miyaura cross-coupling reactions, making it an ideal choice for the construction of complex biaryl structures. Its successful application in the synthesis of medicinally relevant molecules, such as PARP inhibitors, underscores its importance in drug discovery and development. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the synthetic potential of this powerful reagent in their own research endeavors.

References

Reaction conditions for cross-coupling with 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Coupling Reactions with 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Introduction: The Strategic Importance of a Multifunctional Reagent

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms and polar functional groups can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties.[1] this compound is a sophisticated building block designed for this purpose. Its structure is notable for two key features: an ortho-fluorine substituent and a para-dimethylcarbamoyl group.

The ortho-fluoro group, being strongly electron-withdrawing, modulates the electronic properties of the phenyl ring and can introduce favorable conformational constraints in the final product. The para-dimethylcarbamoyl group enhances polarity and provides a hydrogen bond acceptor, which can be critical for molecular recognition at biological targets. However, these same features present unique challenges in cross-coupling reactions. Electron-deficient arylboronic acids are notoriously susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond, reducing reaction yields.[1][2]

This guide provides an in-depth analysis and field-proven protocols for effectively utilizing this compound in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Chan-Evans-Lam C-N bond formation.

Part 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures.[3][4] The primary challenge when using this compound is mitigating the rate of protodeboronation relative to the rate of the productive catalytic cycle.

Causality Behind Experimental Choices

Success with this substrate hinges on accelerating the catalytic cycle, particularly the transmetalation step, while suppressing the base-induced decomposition of the boronic acid. Research by the Buchwald group has shown that the key to coupling unstable boronic acids, such as polyfluorophenylboronic acids, is the rapid, low-temperature generation of the active L-Pd(0) catalyst.[5][6][7] Traditional methods that require high temperatures to generate the active catalyst from a stable precatalyst often fail because the boronic acid decomposes before it can be productively consumed.[5][7]

Therefore, the choice of a modern, well-defined palladium precatalyst that activates under mild conditions is paramount. These precatalysts ensure that the catalytically active species is available almost instantaneously, even with weak bases at room temperature, allowing the cross-coupling to outcompete the decomposition pathway.[5][6]

Logical Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Aryl Halide, Boronic Acid, & Base to Solvent B Degas Mixture (e.g., Ar sparge) A->B C Add Pd Precatalyst & Ligand under Inert Atmosphere B->C D Heat to Specified Temperature (e.g., 40-80 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT, Dilute with Solvent E->F Upon Completion G Aqueous Wash (e.g., H2O, Brine) F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Optimized Reaction Parameters for Suzuki-Miyaura Coupling

The following table summarizes the recommended starting conditions for coupling this compound. Optimization may be required for particularly challenging coupling partners.

ParameterRecommended Reagent/ConditionRationale & Citation
Palladium Source XPhos Pd G3 or similar advanced precatalyst (1-2 mol%)Enables rapid generation of active Pd(0) at low temperatures, crucial for out-competing protodeboronation of the unstable boronic acid.[5][7]
Ligand XPhos, SPhos, or other bulky, electron-rich monophosphinesThese ligands promote fast rates of oxidative addition and reductive elimination, accelerating the overall catalytic cycle.[5][7]
Base K₃PO₄ (2.0-3.0 equiv.)A moderately weak base that is highly effective for the transmetalation step while minimizing the rate of base-mediated protodeboronation.[5][8]
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (e.g., 5:1 ratio)Aqueous mixtures facilitate the dissolution of the base and promote the formation of the reactive boronate species for transmetalation.[5][9]
Temperature Room Temperature to 80 °CMilder temperatures are preferred to preserve the stability of the boronic acid. Start low and increase only if the reaction is sluggish.[6][7]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and to minimize oxidative homocoupling of the boronic acid.[2]
Detailed Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Objective: To synthesize 4'-Dimethylcarbamoyl-2'-fluoro-1,1'-biphenyl by coupling this compound with bromobenzene.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (e.g., Bromobenzene, 1.0 equiv.)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv.)

  • Toluene and Water (degassed)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed toluene and degassed water (e.g., in a 5:1 ratio to achieve a 0.2 M concentration with respect to the aryl halide).

  • Add the XPhos Pd G3 precatalyst (2 mol%) to the vial under a positive pressure of inert gas.

  • Seal the vial and place it in a preheated oil bath at 60 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle center pd0 L₂Pd⁰ pd_complex [Ar-PdII-X] L₂ pd0->pd_complex Oxidative Addition pd_base_complex [Ar-PdII-OR] L₂ pd_complex->pd_base_complex Ligand Exchange pd_biaryl_complex [Ar-PdII-Ar'] L₂ pd_base_complex->pd_biaryl_complex Transmetalation pd_biaryl_complex->pd0 Reductive Elimination arx Ar-X base Base (e.g., K₃PO₄) boronate Ar'B(OR)₃⁻ boronic_acid Ar'B(OH)₂ boronic_acid->boronate + Base product Ar-Ar' pos1 pos2 pos3 pos4

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: The Chan-Evans-Lam (CEL) Coupling

For the synthesis of aryl amines and ethers, the copper-catalyzed Chan-Evans-Lam (CEL) coupling offers a powerful alternative to palladium-based methods like the Buchwald-Hartwig amination.[10] A significant advantage of CEL coupling is its frequent tolerance of air and moisture, simplifying the experimental setup.[11][12] The reaction facilitates an oxidative coupling between the boronic acid and an N-H or O-H containing compound.[12][13]

Causality Behind Experimental Choices

The CEL mechanism is believed to proceed through a Cu(II)/Cu(III) or related catalytic cycle.[11][12] The boronic acid first transmetalates with a Cu(II) salt, typically copper(II) acetate. The amine or alcohol substrate then coordinates to the copper center. An oxidative event, often involving atmospheric oxygen as the terminal oxidant, generates a transient Cu(III) intermediate, which then undergoes reductive elimination to form the C-N or C-O bond and regenerate the active copper catalyst.[12][13] The choice of a simple copper salt, the ability to run the reaction open to air, and the mild reaction temperatures make this an attractive and practical method.

Optimized Reaction Parameters for Chan-Evans-Lam Coupling
ParameterRecommended Reagent/ConditionRationale & Citation
Copper Source Copper(II) Acetate (Cu(OAc)₂) (10-20 mol% or stoichiometric)A common, effective, and inexpensive catalyst for CEL couplings.[12][14]
Ligand Often none required; Pyridine or other N-ligands can be beneficialThe reaction often proceeds well without a ligand, but ligands can sometimes improve yields for challenging substrates.[11]
Base Pyridine, Triethylamine (Et₃N), or K₂CO₃A mild base is typically sufficient to facilitate the reaction. Pyridine can serve as both base and ligand.[11][14]
Solvent Dichloromethane (DCM), Methanol (MeOH), or TolueneChoice of solvent depends on substrate solubility. DCM is a widely used and effective solvent.
Atmosphere Air (open flask)Oxygen from the air often serves as the terminal oxidant, regenerating the active catalyst, which is a major advantage of this method.[12][13]
Temperature Room Temperature to 50 °CThe reaction is typically performed under mild thermal conditions.
Detailed Protocol: Chan-Evans-Lam N-Arylation

Objective: To synthesize N-benzyl-4-(dimethylcarbamoyl)-2-fluorobenzamide by coupling this compound with benzylamine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., Benzylamine, 1.5 equiv.)

  • Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv. for stoichiometric, or 0.2 equiv. for catalytic)

  • Pyridine (2.0 equiv.)

  • Dichloromethane (DCM)

  • Molecular Sieves (4Å, optional, to absorb water)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), Cu(OAc)₂ (1.0 equiv.), and optional powdered 4Å molecular sieves.

  • Add DCM to achieve a concentration of approximately 0.1-0.2 M.

  • Add the amine (1.5 equiv.) and pyridine (2.0 equiv.) to the suspension.

  • Leave the flask open to the air and stir vigorously at room temperature. The reaction mixture will typically turn from blue to green.

  • Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours to reach completion.

  • Once complete, filter the reaction mixture through a pad of Celite to remove copper salts, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired N-arylated product.

Proposed Chan-Evans-Lam Catalytic Cycle

CEL_Cycle cu2 CuII cu_aryl Ar-CuII cu2->cu_aryl Transmetalation + ArB(OH)₂ cu3_complex [Ar-CuIII-Nu] L cu_aryl->cu3_complex Oxidation & Ligand Exchange (+ Nu-H) cu1 CuI cu3_complex->cu1 Reductive Elimination (forms Ar-Nu) cu1->cu2 Re-oxidation (e.g., O₂) boronic ArB(OH)₂ nucleophile Nu-H (Amine/Alcohol) product Ar-Nu oxidant [O]

Caption: A simplified, proposed catalytic cycle for the Chan-Evans-Lam coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Reaction temperature too low. 3. Ineffective base (Suzuki).1. Use a high-quality, modern precatalyst (Suzuki). Screen different copper sources (CEL). 2. Incrementally increase temperature (e.g., from RT to 40°C, then to 60°C). 3. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃).[2]
Significant Protodeboronation 1. Base is too strong or concentration is too high. 2. Reaction temperature is too high. 3. Presence of excess water.1. Switch to a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃). 2. Lower the reaction temperature. 3. Use anhydrous solvents or boronic esters instead of the free acid.[2]
Homocoupling of Boronic Acid 1. Presence of oxygen in Suzuki reaction. 2. Inefficient transmetalation step.1. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.[2] 2. Re-evaluate the choice of base and solvent system to promote efficient transmetalation.

References

Synthesis of Bioactive Molecules Using 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid has emerged as a pivotal building block, particularly in the synthesis of targeted therapies. Its unique trifunctional substitution pattern—a boronic acid for versatile cross-coupling, an ortho-fluoro substituent for modulating electronics and metabolic stability, and a para-dimethylcarbamoyl group for enhancing solubility and providing a key interaction point—renders it an invaluable tool for medicinal chemists.

This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a particular focus on its role in constructing complex heterocyclic systems. We will delve into the mechanistic rationale for its use, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and present illustrative data to guide researchers in leveraging this reagent to its full potential.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 874289-30-2--INVALID-LINK--
Molecular Formula C₉H₁₁BFNO₃--INVALID-LINK--
Molecular Weight 211.0 g/mol --INVALID-LINK--
Appearance White to off-white solidInferred from related compounds
Storage Store at 2-8°C, moisture sensitiveInferred from related compounds

Safety and Handling:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation[1][2].

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Application Notes: The Scientific Rationale

The utility of this compound in the synthesis of bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling, is underpinned by the synergistic effects of its substituents.

The Role of the Ortho-Fluoro Substituent

The fluorine atom at the ortho position to the boronic acid plays a multifaceted role. Electronically, fluorine is a highly electronegative atom, which can influence the acidity of the boronic acid and the electronic properties of the resulting biaryl product. Mechanistically, the ortho-fluoro group can accelerate the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. This is attributed to its ability to stabilize the developing negative charge on the boronate complex and potentially through coordinative interactions with the palladium center. Furthermore, the presence of an ortho-fluoro group can sterically disfavor the formation of undesired boroxine anhydrides, thereby maintaining a higher concentration of the active monomeric boronic acid in solution.

The Influence of the Para-Dimethylcarbamoyl Group

The dimethylcarbamoyl moiety at the para position is a key contributor to the desirable physicochemical properties of both the building block and the final bioactive molecule. This amide group is a hydrogen bond acceptor and can significantly enhance aqueous solubility, a critical parameter for drug candidates. In the context of the Suzuki-Miyaura reaction, the electron-withdrawing nature of the carbamoyl group can impact the nucleophilicity of the boronic acid. While strongly electron-withdrawing groups can sometimes retard the reaction rate, the moderate nature of the carbamoyl group, in combination with the activating effect of the ortho-fluoro substituent, strikes a balance that allows for efficient coupling.[3][4]

Synergistic Effects in Bioactive Molecules

The combination of these substituents is particularly advantageous in the synthesis of enzyme inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors. The PARP inhibitor Niraparib, for instance, features a substituted phenyl-indazole core, a structure readily accessible through Suzuki-Miyaura coupling.[5][6] The dimethylcarbamoyl group can engage in crucial hydrogen bonding interactions within the enzyme's active site, while the fluorinated phenyl ring can participate in favorable aromatic and hydrophobic interactions, contributing to high binding affinity and selectivity.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R¹-X Ar-X Aryl Halide (R¹-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X R¹-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid 4-(Dimethylcarbamoyl)- 2-fluorophenylboronic acid (R²-B(OH)₂) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Ar-Pd(II)-Ar R¹-Pd(II)-R²(L)₂ Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Bioactive Molecule (R¹-R²) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocols: Synthesis of a Niraparib Precursor

The following protocol details a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of a key precursor to a PARP inhibitor, illustrating the practical application of this compound. This protocol is adapted from general procedures found in the synthesis of Niraparib and related compounds.[7][8][9][10][11]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for a Niraparib precursor.

Materials and Reagents
  • 2-Bromo-2H-indazole-7-carboxamide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-2H-indazole-7-carboxamide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Results and Data

The following table presents representative data for Suzuki-Miyaura coupling reactions using substituted phenylboronic acids. Yields are highly dependent on the specific substrates and reaction conditions.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Bromo-2H-indazole-7-carboxamideThis compoundPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9075-85
4-BromoanisoleThis compoundPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8580-90
3-BromopyridineThis compoundPd₂(dba)₃ / XPhosK₃PO₄THF/H₂O7085-95

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex bioactive molecules. Its unique substitution pattern provides a strategic advantage in modulating the electronic and physicochemical properties of the target compounds. The robust and well-understood Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this privileged scaffold. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors.

References

Step-by-step guide for using 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid in a lab setting

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the laboratory application of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, a key reagent in modern synthetic chemistry.

Introduction: A Versatile Building Block for Complex Molecules

This compound is a specialized organoboron compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique structure, featuring an electron-withdrawing dimethylcarbamoyl group and an ortho-fluorine atom, makes it a valuable reagent for introducing specific functionalities into complex organic molecules.[1] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon (C-C) bonds.[2][3]

This guide provides a comprehensive overview of the reagent, its handling, and a detailed, field-proven protocol for its use in Suzuki-Miyaura coupling. The focus is on the underlying chemical principles to empower scientists to not only follow the procedure but also to troubleshoot and adapt it for their specific synthetic challenges.

Reagent Profile and Safe Handling

Proper understanding of the reagent's properties and adherence to safety protocols are paramount for successful and safe experimentation.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 874289-30-2[4][5]
Molecular Formula C₉H₁₁BFNO₃[4][6]
Molecular Weight 211.0 g/mol [4]
Appearance White to off-white solid/crystalline powder[1]
Melting Point Not consistently reported, varies by source.
Storage Store at 2-8°C, under inert gas, protected from moisture.[1][7]
Safety and Handling

This compound is classified as a hazardous substance.[8]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (EN 166 standard), and chemical-resistant gloves.[8][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] The compound is sensitive to moisture.[10]

Core Application: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a C-C bond between an organoboron species (like our boronic acid) and an organohalide (or triflate) using a palladium catalyst and a base.[12]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps:[3][13][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[3][15] The reactivity order for the halide is generally I > Br > OTf >> Cl.[16]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][12][17]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][12]

Suzuki_Miyaura_Cycle cluster_0 Pd0 Pd(0)L₂ (Active Catalyst) R1_Pd_X R¹-Pd(II)L₂-X Pd0->R1_Pd_X Oxidative Addition (R¹-X) R1_Pd_R2 R¹-Pd(II)L₂-R² R1_Pd_X->R1_Pd_R2 Transmetalation (R²-B(OH)₂ + Base) R1_Pd_R2->Pd0 Product R¹-R² (Product) R1_Pd_R2->Product Reductive Elimination Catalyst_Regen Regenerated Pd(0)L₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Roles

The success of the Suzuki-Miyaura coupling hinges on the careful selection of each component.

  • Palladium Catalyst: Palladium complexes are the most common catalysts.[16] Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂ is used, which is reduced in situ to the active Pd(0) species.[15][18] Alternatively, a Pd(0) source like Pd(PPh₃)₄ can be used directly.[13][16]

  • Phosphine Ligands: These are crucial for stabilizing the palladium catalyst and modulating its reactivity.[19] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), facilitate the oxidative addition and reductive elimination steps, often allowing reactions to proceed at lower temperatures and with challenging substrates like aryl chlorides.[19][20][21]

  • Base: The base is not merely a spectator; it plays a critical role in activating the boronic acid.[17] It reacts with the boronic acid to form a boronate complex (e.g., [R-B(OH)₃]⁻), which is significantly more nucleophilic and readily undergoes transmetalation.[22][23] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[17] The choice of base can dramatically affect reaction yield and rate.[17]

  • Solvent: A variety of solvents can be used, often ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), or aromatic hydrocarbons like toluene.[13][19] Frequently, a mixture with water is employed, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[13]

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Note: This is a general procedure. Optimal conditions (catalyst, ligand, base, solvent, temperature) are highly dependent on the specific substrates and should be determined through small-scale screening experiments.[19]

Materials and Equipment
  • Reagents:

    • This compound

    • Aryl bromide (Ar-Br)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst)

    • Phosphine ligand (e.g., SPhos)

    • Base (e.g., K₃PO₄)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

    • Deionized water

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Brine (saturated NaCl solution)

    • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Equipment:

    • Schlenk flask or reaction vial with a screw cap and septum

    • Magnetic stir bar and stir plate with heating

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Standard laboratory glassware (separatory funnel, flasks, etc.)

    • Rotary evaporator

    • System for reaction monitoring (TLC or LC-MS)

    • Flash column chromatography system for purification

Experimental Workflow

Workflow start Start setup 1. Reaction Setup - Add solids (boronic acid, aryl halide, base, catalyst, ligand) to a flame-dried Schlenk flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill the flask with N₂ or Ar (3x cycles). setup->inert solvent 3. Solvent Addition - Add degassed solvent via syringe. inert->solvent reaction 4. Reaction - Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. solvent->reaction monitor 5. Monitoring - Track reaction progress by TLC or LC-MS until completion. reaction->monitor workup 6. Workup - Cool to RT. - Quench with water. - Extract with organic solvent (e.g., EtOAc). monitor->workup purify 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash column chromatography. workup->purify end End (Isolated Product) purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 0.04-0.10 mmol, 4-10 mol%) and add them to the Schlenk flask. The ligand-to-palladium ratio is typically 1:1 or 2:1.[19]

  • Establish Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Connect the flask to a Schlenk line and carefully evacuate the flask under vacuum, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the catalyst.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., 5-10 mL of a 1,4-dioxane and water mixture, typically 4:1 to 10:1 v/v) to the flask. The mixture may be heterogeneous.

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously to ensure proper mixing.

  • Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe), quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the limiting starting material (usually the aryl bromide) is consumed. Reaction times can range from 1 to 24 hours.[19]

  • Workup:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate.[13]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[13]

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The ortho-fluoro substituent on the boronic acid can make it susceptible to protodeboronation (replacement of the -B(OH)₂ group with -H), especially under harsh basic conditions or with prolonged heating.[24][25]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (decomposed by oxygen); Insufficiently strong base; Low reaction temperature.Ensure rigorous exclusion of air. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Increase the reaction temperature.
Recovery of Starting Materials Low catalyst activity; Steric hindrance in substrates.Use a more active catalyst system (e.g., a Buchwald precatalyst with SPhos or XPhos).[21] Increase catalyst loading. Increase reaction time/temperature.
Protodeboronation Side Product Boronic acid instability; Reaction conditions too harsh (strong base, high temp, long time).Use a milder base (e.g., K₃PO₄ instead of hydroxides).[24] Use a highly active catalyst to allow for lower reaction temperatures and shorter times.[25] Consider using the corresponding boronate ester, which can be more stable.
Formation of Homocoupled Byproducts Oxygen contamination leading to side reactions.Ensure the solvent is thoroughly degassed and the inert atmosphere is maintained throughout the reaction.

References

Applications of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Boronic acids, in turn, are indispensable tools in modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] The convergence of these two chemical mainstays in the form of fluorinated phenylboronic acids has provided medicinal chemists with a powerful class of building blocks for the synthesis of complex molecular architectures.[1]

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (CAS 874289-30-2) has emerged as a particularly valuable reagent in this class.[4][5] Its unique substitution pattern, featuring an ortho-fluoro group and a para-dimethylcarbamoyl group, imparts specific reactivity and properties that are highly desirable in the context of drug discovery. This technical guide will provide an in-depth exploration of the applications of this reagent, with a focus on its pivotal role in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anti-cancer agents.[6][7] We will delve into the mechanistic rationale for its use, provide detailed experimental protocols, and discuss the structure-activity relationships of the resulting therapeutic agents.

Core Application: Synthesis of PARP Inhibitors

The most prominent application of this compound in drug discovery is its use as a key building block in the synthesis of PARP inhibitors.[6][8] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7][9]

A prime example of a drug synthesized using this boronic acid is Niraparib , an orally active and potent PARP-1 and PARP-2 inhibitor.[6][7] Niraparib is approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[10] The synthesis of Niraparib and related PARP inhibitors often involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic coupling partner, typically a halogenated indazole derivative.[6][9][11]

The Rationale Behind the Molecular Architecture

The choice of this compound is not arbitrary; each substituent plays a crucial role in the final drug's efficacy and properties:

  • The Boronic Acid Group: This functional group is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a key carbon-carbon bond that constitutes the biaryl core of many PARP inhibitors.[2]

  • The ortho-Fluoro Substituent: The presence of a fluorine atom at the ortho position to the boronic acid has several important implications. From a synthetic standpoint, it can influence the rate and efficiency of the Suzuki-Miyaura coupling. Mechanistically, the electron-withdrawing nature of fluorine can affect the electronic properties of the phenyl ring, which in turn can modulate the binding affinity of the final molecule to the PARP enzyme.[12][13][14] Furthermore, the C-F bond is exceptionally stable, which can enhance the metabolic stability of the drug by blocking potential sites of oxidative metabolism.[1]

  • The para-Dimethylcarbamoyl Group: This amide functionality is a key pharmacophoric element. It often engages in crucial hydrogen bonding interactions within the active site of the PARP enzyme, contributing significantly to the inhibitor's potency. The dimethyl substitution on the amide nitrogen can also fine-tune solubility and other physicochemical properties of the molecule.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, a key step in the synthesis of PARP inhibitors like Niraparib.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions Boronic_Acid This compound Reaction_Center + Boronic_Acid->Reaction_Center Aryl_Halide Heterocyclic Halide (e.g., 2-(4-bromophenyl)-2H-indazole-7-carboxamide) Aryl_Halide->Reaction_Center Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Center Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Center Solvent Solvent (e.g., 1,4-Dioxane/H₂O) Solvent->Reaction_Center Temperature Heat Temperature->Reaction_Center Product Coupled Product (PARP Inhibitor Core) Reaction_Center->Product Suzuki-Miyaura Coupling

Caption: Generalized Suzuki-Miyaura coupling workflow.

Materials and Equipment
  • This compound

  • Heterocyclic halide (e.g., a brominated indazole derivative)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Analytical equipment for reaction monitoring (TLC, LC-MS) and characterization (NMR, MS)

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry Schlenk flask, add the heterocyclic halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (typically 2-5 mol%).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants at the reaction temperature.

  • Reaction:

    • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Causality Behind Experimental Choices
  • Choice of Catalyst: While Pd(PPh₃)₄ is a common choice, other palladium catalysts and ligands, such as those based on Buchwald-Hartwig chemistry, can also be effective, especially for challenging couplings.[4][15] The choice often depends on the specific substrates and the need to minimize side reactions.

  • Choice of Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the extent of side reactions like protodeboronation of the boronic acid.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and facilitates the reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.

Data Presentation: Typical Reaction Conditions
ParameterTypical Range/ValueRationale
Boronic Acid Equiv. 1.2 - 1.5An excess is used to drive the reaction to completion and account for any potential protodeboronation.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Common and effective catalysts for Suzuki-Miyaura couplings.[2][16]
Catalyst Loading 2 - 5 mol%A balance between reaction rate and cost/ease of removal.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Essential for the catalytic cycle; the choice can be optimized for specific substrates.
Solvent 1,4-Dioxane/H₂O, THF/H₂OProvides a biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the reaction at a reasonable rate without significant degradation of reactants or products.
Reaction Time 4 - 12 hoursDependent on the reactivity of the substrates and the reaction conditions.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on variations of the 4-(dimethylcarbamoyl)-2-fluorophenyl moiety in PARP inhibitors is extensive, some general principles can be highlighted:

  • Amide Functionality: The amide group is often critical for binding to the nicotinamide ribose binding pocket of the PARP enzyme. Modifications to the amide, such as changing the N-alkyl substituents, can impact potency and selectivity.[17][18]

  • Aromatic Ring Substituents: The position and nature of substituents on the phenyl ring can influence the orientation of the molecule in the active site and its electronic properties. The ortho-fluoro group, as discussed, is a key feature. Other substitutions can be explored to optimize properties like solubility and cell permeability.[1][19]

Logical Workflow for PARP Inhibitor Synthesis

The following diagram illustrates a simplified logical workflow for the synthesis of a key biaryl intermediate for a PARP inhibitor using this compound.

PARP_Inhibitor_Synthesis Start Starting Materials: - this compound - Heterocyclic Halide Step1 Reaction Setup: Combine reactants, catalyst, and base in a Schlenk flask. Start->Step1 Step2 Establish Inert Atmosphere: Evacuate and backfill with Ar or N₂. Step1->Step2 Step3 Add Solvents: Inject anhydrous 1,4-dioxane and degassed water. Step2->Step3 Step4 Suzuki-Miyaura Coupling: Heat and stir the reaction mixture. Step3->Step4 Step5 Reaction Monitoring: Check for completion using TLC or LC-MS. Step4->Step5 Step6 Work-up: Quench, dilute, filter, and perform liquid-liquid extraction. Step5->Step6 Reaction Complete Step7 Purification: Column chromatography on silica gel. Step6->Step7 End Isolated Biaryl Intermediate Step7->End

Caption: Logical workflow for the synthesis of a PARP inhibitor intermediate.

Conclusion

This compound is a highly valuable and strategically designed building block in modern drug discovery. Its primary application in the synthesis of potent PARP inhibitors like Niraparib underscores the importance of combining fluorination and boronic acid chemistry to create effective therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their own drug discovery endeavors. The principles of catalyst and base selection, along with an understanding of the role of each substituent, are key to the successful application of this and related fluorinated boronic acids in the synthesis of next-generation pharmaceuticals.

References

The Strategic Application of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid in the Synthesis of Novel CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardian of the Genome, CHK1, in Oncology

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a central pillar of the DNA Damage Response (DDR) network.[1][2][3] This intricate signaling cascade is essential for maintaining genomic integrity. In response to DNA damage or replication stress, often induced by chemotherapy, CHK1 is activated and orchestrates cell cycle arrest, providing a crucial window for DNA repair.[4][5] Many cancer cells, however, possess defects in other checkpoint pathways (such as a non-functional p53 tumor suppressor), making them critically dependent on the CHK1-mediated S and G2/M checkpoints for survival.[6][7][8]

This dependency creates a therapeutic vulnerability. The strategic inhibition of CHK1 in such p53-deficient tumors abrogates the last line of defense against DNA damage.[8] When combined with genotoxic agents, CHK1 inhibitors cause cancer cells to bypass necessary cell cycle arrests, leading to premature entry into mitosis with damaged DNA, a catastrophic event that culminates in apoptosis.[8][9] This "synthetic lethality" approach offers a promising strategy to selectively target cancer cells while sparing normal, healthy cells that have intact checkpoint controls. Consequently, the development of potent and selective small-molecule CHK1 inhibitors, such as Prexasertib (LY2606368), GDC-0575 (ARRY-575), and PF-00477736, is an area of intense investigation in modern oncology.[10][11][12]

A cornerstone of synthesizing these complex heterocyclic inhibitors is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14] This powerful C-C bond-forming reaction enables the efficient assembly of the biaryl scaffolds common to many kinase inhibitors. This application note provides a detailed protocol and scientific rationale for using 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid , a versatile and strategically functionalized reactant, in the synthesis of a representative CHK1 inhibitor scaffold.

The Reactant: this compound

This compound is a specialized building block designed for utility in medicinal chemistry. Its structural features are not arbitrary; they are tailored to enhance molecular interactions and improve physicochemical properties.

  • Boronic Acid Moiety : The primary reactive site for the Suzuki-Miyaura cross-coupling reaction, enabling the formation of a carbon-carbon bond with an aryl or heteroaryl halide.[14]

  • Fluorine Substituent : The ortho-fluoro group can significantly influence the conformation of the final molecule by inducing a twist in the biaryl dihedral angle. This conformational constraint can be crucial for achieving high-affinity binding to the ATP pocket of the target kinase. Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability.

  • Dimethylcarbamoyl Group : This polar, hydrogen bond-accepting group at the para-position is often incorporated to improve solubility and to form critical hydrogen bond interactions with amino acid residues within the kinase active site, thereby increasing potency and selectivity.

PropertyValueSource
CAS Number 874289-30-2
Molecular Formula C₉H₁₁BFNO₃
Molecular Weight 211.0 g/mol
Appearance White to off-white solid
Purity Typically ≥96%

The CHK1 Signaling Pathway: A Rationale for Inhibition

To appreciate the role of our synthetic target, it is crucial to understand the CHK1 signaling pathway. Upon DNA damage or replication stress, the master kinase ATR (Ataxia Telangiectasia and Rad3-related) is activated. ATR then phosphorylates and activates CHK1. Activated CHK1 has numerous downstream targets, most notably the CDC25 family of phosphatases (CDC25A, B, and C).[2][7] Phosphorylation by CHK1 marks these phosphatases for degradation or sequestration, preventing them from activating cyclin-dependent kinases (CDKs) and thereby halting cell cycle progression.[7]

CHK1_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase Activation DNA_Damage->ATR senses CHK1 CHK1 Phosphorylation (Activation) ATR->CHK1 phosphorylates (activates) CDC25 CDC25 Phosphatases (A, C) CHK1->CDC25 phosphorylates (inhibits) Arrest Cell Cycle Arrest & DNA Repair CDK CDK/Cyclin Complexes CDC25->CDK activates CellCycle Cell Cycle Progression (S, G2/M) CDK->CellCycle drives Inhibitor CHK1 Inhibitor (e.g., Synthesized Molecule) Inhibitor->CHK1 blocks

Caption: The ATR-CHK1 signaling cascade leading to cell cycle arrest.

Representative Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a biaryl molecule, a common core structure for CHK1 inhibitors. The chosen reactants are this compound and 2-bromo-5-fluoropyrimidine, a representative heteroaryl halide.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine Reactants: - Boronic Acid - Heteroaryl Halide - Pd Catalyst & Ligand - Base B Add Anhydrous Solvent (e.g., 1,4-Dioxane/Water) A->B C Degas Mixture (e.g., N2 Purge) B->C D Heat to Reaction Temp (e.g., 90-100 °C) C->D E Stir Under Inert Atmosphere (2-12 h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction (e.g., EtOAc/Water) G->H I Dry Organic Layer & Evaporate H->I J Purify Crude Product (Silica Gel Chromatography) I->J K Characterize Final Product (NMR, MS) J->K

References

Experimental setup for a Suzuki reaction with 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

Topic: Experimental Setup for a Suzuki Reaction with 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds. This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly vital in medicinal chemistry for the construction of biaryl and heteroaryl structures—motifs that are ubiquitous in pharmacologically active molecules.[1]

This application note provides a detailed protocol and technical guidance for the use of a specific, highly functionalized building block: This compound (CAS 874289-30-2).[2] The substituents on this reagent are of significant interest in drug design. The 2-fluoro group can enhance metabolic stability and modulate binding affinity through hydrogen bonding or dipole interactions. The 4-(dimethylcarbamoyl) group often improves aqueous solubility and can serve as a key hydrogen bond acceptor. The successful incorporation of such fragments is crucial for developing novel therapeutic agents.[3][4][5]

However, the electronic properties of this substrate—both electron-withdrawing and potentially sterically hindered—can present unique challenges.[6][7] This guide offers a robust experimental framework, explains the mechanistic rationale behind procedural choices, and provides troubleshooting advice to ensure successful and reproducible outcomes.

The Mechanism of Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond (C-X) of the organic halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (Ar²) is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻). This complex then exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination: The two organic partners (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The presence of a 2-fluoro substituent on the boronic acid can have a nuanced effect. While fluoride ions in the reaction medium can sometimes accelerate the reaction by promoting transmetalation, the fluorine atom on the ring contributes to the electron-deficient nature of the substrate.[11][12]

Suzuki_Miyaura_Cycle cluster_inputs Inputs pd0 Pd(0)L₂ pd_oxidative Ar¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition product Ar¹-Ar² (Biaryl Product) pd_transmetal Ar¹-Pd(II)(Ar²)L₂ pd_oxidative->pd_transmetal Transmetalation ar1_x Ar¹-X (Aryl Halide) pd_transmetal->pd0 Reductive Elimination ar2_b Ar²B(OH)₂ + Base → [Ar²B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Reaction conditions should be optimized for specific substrates.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )StoichiometryExample Amount (for 0.5 mmol scale)
This compound874289-30-2211.001.2 equiv.127 mg (0.6 mmol)
Aryl Bromide (Ar-Br)VariesVaries1.0 equiv.0.5 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.732 mol %7.3 mg (0.01 mmol)
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.0 equiv.326 mg (1.0 mmol)
1,4-Dioxane123-91-188.11Solvent4.0 mL
Water7732-18-518.02Co-solvent1.0 mL
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv., 0.5 mmol), this compound (1.2 equiv., 0.6 mmol), cesium carbonate (2.0 equiv., 1.0 mmol), and Pd(dppf)Cl₂ (2 mol %, 0.01 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[8]

  • Solvent Addition:

    • Using syringes, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring the Reaction:

    • Track the consumption of the aryl bromide starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing polarity) to isolate the pure biaryl product.

Workflow A 1. Combine Reagents (Ar-Br, Boronic Acid, Base, Catalyst) in a dry flask B 2. Purge with Inert Gas (e.g., Argon) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (e.g., 90 °C, 4-12 h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Aqueous Workup (Quench, Extract, Wash) E->F G 7. Dry and Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Experimental workflow for the Suzuki-Miyaura reaction.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure. Key indicators of success include the disappearance of the B(OH)₂ signal in the ¹H NMR spectrum and the appearance of a new set of aromatic signals corresponding to the coupled product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the desired product.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst due to oxygen exposure.2. Improper base or solvent system.3. Low reaction temperature.1. Ensure all reagents are dry and solvents are thoroughly degassed. Use a fresh catalyst or a robust pre-catalyst.[14]2. Screen alternative bases (e.g., K₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, DMF).3. Increase the reaction temperature in increments of 10 °C.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without efficient reduction to Pd(0).1. Improve the degassing procedure for solvents and ensure a secure inert atmosphere throughout the reaction.[8]2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a reliable pre-catalyst that rapidly forms the active Pd(0) species.[15]
Protodeboronation (Loss of Boronic Acid Group) 1. Instability of the boronic acid under the reaction conditions.2. Excessively high temperature or prolonged reaction time.1. Use milder conditions (lower temperature, weaker base).2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using a more stable boronic ester derivative (e.g., pinacol ester) if the issue persists.[7]
Difficulty in Purification 1. Formation of closely related byproducts.2. Residual palladium catalyst in the product.1. Optimize the reaction to improve selectivity. Use a high-resolution flash chromatography system for purification.2. Consider a post-purification wash with a palladium scavenger.

References

Purification techniques for products derived from 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Products Derived from 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity in Suzuki-Miyaura Coupling Reactions

In modern synthetic organic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The reliability and reproducibility of this powerful reaction are, however, exquisitely sensitive to the quality of the starting materials.[1] Reagents such as this compound are valuable building blocks for creating complex molecules, but impurities can severely compromise reaction outcomes. Contaminants may poison the palladium catalyst, participate in unwanted side reactions leading to complex product mixtures, and ultimately reduce yields and complicate downstream processing.[1]

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework and actionable protocols for the purification of both the parent boronic acid and its subsequent cross-coupled products. The methodologies described herein are grounded in established chemical principles and are designed to ensure the high purity required for pharmaceutical development and other high-stakes applications.

Part A: Purification of the Starting Material: this compound

The purity of the boronic acid is paramount for a successful Suzuki-Miyaura coupling. Common impurities in arylboronic acids include boroxines (anhydrides formed by dehydration), homocoupled species from their synthesis, and residual starting materials or solvents.

Protocol 1: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid boronic acids, leveraging differences in solubility between the desired compound and its impurities.

Causality: The principle relies on the fact that the boronic acid and its impurities will have different solubility profiles in a given solvent system. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the less soluble boronic acid will crystallize out, leaving the more soluble impurities in the mother liquor.[2][3]

Detailed Protocol:

  • Solvent Screening: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[2][4]

  • Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath or a freezer.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

This technique exploits the acidic nature of the boronic acid functional group to separate it from non-acidic impurities.

Causality: Boronic acids are weak Lewis acids that can be deprotonated by a base to form a water-soluble boronate salt. This allows for the separation of the desired compound from neutral organic impurities via liquid-liquid extraction.[5] The pure boronic acid is then regenerated by acidification.

Detailed Protocol:

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M sodium hydroxide or potassium carbonate). Repeat the extraction 2-3 times. The boronic acid will move into the aqueous layer as its salt.

  • Separation: Combine the aqueous layers. Wash this combined aqueous phase once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 1 M HCl) until the boronic acid precipitates out of the solution. Monitor the pH with litmus paper or a pH meter.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Purification of Biaryl Products from Suzuki-Miyaura Coupling

Following the coupling reaction, the crude product mixture typically contains the desired biaryl product, unreacted starting materials, homocoupled byproducts, the palladium catalyst, and base residues. A multi-step purification strategy is often required.

Purification_Workflow crude Crude Reaction Mixture (Product, Pd Catalyst, Base, Byproducts) workup Aqueous Workup / Extraction crude->workup Removes base & water-soluble salts pd_removal Palladium Removal workup->pd_removal Organic phase containing product, Pd, and organic impurities chromatography Chromatography pd_removal->chromatography Removes residual Pd recrystallization Recrystallization / Final Polish chromatography->recrystallization Separates product from closely-related byproducts pure_product Pure Product (>99%) recrystallization->pure_product Highest purity solid

Caption: General purification workflow for Suzuki-Miyaura coupling products.

Protocol 3: Extractive Workup

The initial workup is designed to remove the inorganic base and salts from the reaction mixture.[6]

Detailed Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate, toluene, or dichloromethane.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water or dilute acid (e.g., 1 M HCl) to neutralize and remove the base.

    • Saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

    • Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

Protocol 4: Removal of Residual Palladium Catalyst

Residual palladium is a major concern, especially in pharmaceutical synthesis, and must be removed to levels below a few parts per million (ppm).[8][9]

Causality: Metal scavengers are solid-supported ligands (often silica- or polymer-based) with a high affinity for transition metals.[10] Functional groups like thiols, amines, or phosphines on the scavenger chelate the palladium, removing it from the solution. The solid scavenger is then easily removed by simple filtration.[11][12]

Detailed Protocol:

  • Dissolution: Dissolve the crude organic residue from the workup in a suitable solvent (e.g., acetonitrile, ethyl acetate, or toluene).

  • Scavenger Addition: Add a commercially available palladium scavenger (e.g., silica-based scavengers with thiol groups like Biotage® MP-TMT or PhosphonicS SPM32). The amount to add is typically based on the initial amount of palladium catalyst used (e.g., 5-10 equivalents relative to palladium).[10][11]

  • Stirring: Stir the mixture at room temperature or with gentle heating for a period ranging from 2 to 24 hours. The progress of palladium removal can be monitored by the solution becoming colorless if it was initially dark.[11]

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger resin.

  • Rinsing: Rinse the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure.

Palladium Removal Technique Mechanism Advantages Considerations
Scavenger Resins Chelation/AdsorptionHigh efficiency (<5 ppm achievable), simple filtration removal, broad compatibility.[8][10]Cost of scavenger, requires stirring time.
Activated Carbon AdsorptionInexpensive, effective for removing color and some Pd species.Can adsorb product, leading to yield loss; variable efficiency.
Recrystallization Exclusion from crystal latticeCan be highly effective if Pd species are insoluble in the mother liquor.May not be sufficient on its own to reach ppm levels.[4]
Protocol 5: Chromatographic Purification

Flash column chromatography is a standard technique to separate the desired product from organic impurities such as homocoupled byproducts or unreacted starting materials.[13]

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds with different polarities will travel through the column at different rates, allowing for their separation.

Detailed Protocol:

  • Stationary Phase: Prepare a column packed with silica gel.

  • Mobile Phase (Eluent) Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should provide good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4. Common eluents include mixtures of hexanes and ethyl acetate.

  • Loading: Dissolve the crude product (post-palladium removal) in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading). Place this onto the top of the column.[13]

  • Elution: Run the column by passing the eluent through, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 6: Final Purification by Recrystallization

For solid products, a final recrystallization step after chromatography can remove trace impurities and provide a high-purity, crystalline final product.[14] The protocol is identical to that described in Part A (Protocol 1).

References

Scale-up synthesis considerations for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Scale-Up Synthesis of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Introduction

This compound is a crucial building block in modern medicinal chemistry and drug development. Its structural motifs are frequently found in bioactive molecules, making it a high-value intermediate for synthesizing complex pharmaceutical candidates. A primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[1] The efficiency, scalability, and safety of the synthesis of this boronic acid are therefore of paramount importance for researchers and drug development professionals.

This application note provides a comprehensive, in-depth technical guide for the synthesis of this compound, with a focus on translating a laboratory-scale procedure to a pilot-plant scale. We will delve into the causality behind experimental choices, address critical process parameters, and outline robust protocols that ensure reproducibility and safety.

Synthetic Strategy: A Two-Step Approach

The selected synthetic route begins with the commercially available 4-bromo-3-fluorobenzoic acid. The strategy involves two main transformations:

  • Amidation: Conversion of the carboxylic acid to the corresponding N,N-dimethylamide. This step enhances the stability of the molecule for the subsequent organometallic reaction and introduces the required dimethylcarbamoyl group.

  • Magnesium-Halogen Exchange and Borylation: Formation of a Grignard reagent from the aryl bromide, followed by reaction with an electrophilic boron source (triisopropyl borate) and subsequent acidic hydrolysis to yield the target boronic acid.

This pathway was chosen for its reliance on well-established, scalable reactions and the use of readily accessible starting materials.

Synthetic_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Borylation A 4-Bromo-3-fluorobenzoic Acid B 4-Bromo-3-fluoro-N,N-dimethylbenzamide A->B SOCl₂, Dimethylamine C 4-(Dimethylcarbamoyl)-2-fluorophenyl magnesium bromide (Grignard Reagent) B->C Mg, THF D This compound C->D 1. B(O-iPr)₃ 2. H₃O⁺ Scale_Up_Safety_Logic Start Initiate Scale-Up Assessment HeatFlow Conduct Reaction Calorimetry (Determine ΔH_rxn and Heat Flow) Start->HeatFlow CompareCooling Is Reactor Cooling Capacity > Max Heat Output Rate? HeatFlow->CompareCooling Proceed Proceed with Controlled Addition Protocol CompareCooling->Proceed Yes Redesign Redesign Process: - Slower Addition - More Dilute - Lower Temperature CompareCooling->Redesign No FinalSafety Implement Emergency Quench & Venting Systems Proceed->FinalSafety Redesign->HeatFlow

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(dimethylcarbamoyl)-2-fluorophenylboronic acid. This resource is designed to provide in-depth troubleshooting advice and practical solutions to overcome the unique challenges presented by this sterically hindered and electronically complex substrate. As your partners in research, we aim to equip you with the insights needed to achieve high-yield outcomes in your synthetic endeavors.

Understanding the Challenge: The "Personality" of this compound

Low yields in Suzuki couplings with this particular boronic acid are a common yet solvable issue. The difficulties arise from a combination of steric and electronic factors inherent to its structure.

  • Steric Hindrance: The fluorine atom at the ortho position creates significant steric bulk around the boronic acid moiety. This hindrance can impede the crucial transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[1][2]

  • Electronic Effects: The fluorine and the dimethylcarbamoyl groups are both electron-withdrawing. Electron-withdrawing groups on the boronic acid partner can disfavor the Suzuki reaction.[3] This electronic deficit reduces the nucleophilicity of the aryl group, further slowing down the transmetalation process.[4]

The interplay of these factors necessitates a carefully optimized reaction protocol, moving beyond standard Suzuki conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and provide a systematic approach to troubleshooting low-yield reactions.

Q1: My reaction shows low to no conversion of the starting materials. Where should I start?

A1: This is a frequent issue and often points to suboptimal reaction conditions that fail to overcome the activation energy barrier for this challenging substrate.

Initial Checks & Core Solutions:

  • Catalyst & Ligand System: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[5]

    • Recommendation: Employ catalyst systems known for high activity with sterically demanding substrates. Bulky, electron-rich phosphine ligands (Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands are essential.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the difficult transmetalation and reductive elimination steps.[2][5]

  • Base Selection: The choice of base is crucial for activating the boronic acid to form the more reactive boronate species.[6][7]

    • Recommendation: A weak base may be insufficient.[5] Stronger bases are often required. Ensure the base is finely powdered for maximum surface area and consider its solubility in the chosen solvent system.

  • Solvent System: The solvent plays a significant role in solubility, catalyst stability, and reaction kinetics.[8][9]

    • Recommendation: Aprotic polar solvents or mixtures with water are often effective. The addition of water can aid in dissolving the base and facilitate the formation of the active boronate species.[10] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[11]

  • Temperature: Higher temperatures can help overcome the activation barriers associated with sterically hindered substrates.[10]

    • Recommendation: If initial attempts at 80-90 °C are unsuccessful, cautiously increasing the temperature to 100-110 °C may improve the yield. Monitor for potential decomposition of starting materials or catalyst.

Q2: My starting materials are consumed, but I'm seeing significant byproduct formation. What's happening?

A2: The primary culprits here are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a hydrogen atom, a common side reaction with electron-deficient boronic acids.[12]

    • Mitigation Strategies:

      • Use a More Stable Boron Species: Convert the boronic acid to a more robust derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[10][13] These "slow-release" precursors can minimize the concentration of the free boronic acid at any given time, thus reducing the rate of protodeboronation.[14][15]

      • Anhydrous Conditions: For highly sensitive substrates, rigorously excluding water by using anhydrous solvents and bases can suppress this side reaction.[11]

      • Milder Base: In some cases, a very strong base can accelerate protodeboronation. Experimenting with a milder base like KF might be beneficial.[10]

  • Homocoupling: The boronic acid can couple with itself, especially if the desired cross-coupling is slow.[11]

    • Mitigation Strategies:

      • Optimize Catalyst System: A more active catalyst that promotes faster cross-coupling can outcompete the homocoupling pathway.

      • Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.[5]

Q3: How do I choose the optimal combination of catalyst, ligand, base, and solvent?

A3: A systematic screening of reaction parameters is the most effective approach. The table below provides a starting point for your optimization experiments.

Parameter Recommendation Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective precursors for generating the active Pd(0) catalyst in situ.
Ligand XPhos, SPhos, RuPhos (Buchwald Ligands)Bulky and electron-rich, they accelerate oxidative addition and reductive elimination, crucial for hindered substrates.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger bases that effectively promote the formation of the reactive boronate species.[10]
Solvent 1,4-Dioxane/H₂O, Toluene, THFAprotic polar solvents or mixtures that can solubilize reagents and facilitate the reaction.[11][16]
Temperature 80 - 110 °CProvides the necessary energy to overcome the activation barriers of this challenging coupling.

In-Depth Troubleshooting & Optimization Protocols

Visualizing the Path to Success: A Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki couplings with this compound.

G start Low Yield with This compound cat_lig Screen Catalyst & Ligand (e.g., XPhos, SPhos with Pd(OAc)₂) start->cat_lig base_solv Optimize Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) cat_lig->base_solv temp Increase Temperature (e.g., 80°C -> 110°C) base_solv->temp byproducts Analyze Byproducts (Protodeboronation/Homocoupling?) temp->byproducts protect Protect Boronic Acid (Convert to Pinacol Ester or MIDA Ester) byproducts->protect Yes success High Yield Achieved byproducts->success No protect->cat_lig anhydrous Use Anhydrous Conditions protect->anhydrous anhydrous->cat_lig

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

The Suzuki Catalytic Cycle: Key Steps to Optimize

Understanding the mechanism is key to effective troubleshooting. The following diagram highlights the critical steps influenced by your choice of reagents.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Slowed by electron-rich Ar-X ArPdXL2 Ar-Pd(II)-X(L₂) OxAdd->ArPdXL2 Transmetalation Transmetalation (Ar'B(OH)₂ + Base) ArPdXL2->Transmetalation Hindered by ortho-substituents & electron-withdrawing groups ArPdArL2 Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim Facilitated by bulky, e⁻-rich ligands RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17]

Protocol 1: General Screening for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl halide partner.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, to make a 0.1 M solution with respect to the aryl halide)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium precatalyst, ligand, and base.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-24 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: Protection of Boronic Acid via Diethanolamine Adduct Formation

If protodeboronation is a persistent issue, converting the boronic acid to a more stable diethanolamine adduct can be highly effective.[18]

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of methylene chloride.[18]

  • Addition: Add diethanolamine dropwise via pipette while stirring.[18]

  • Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.[18]

  • Isolation: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.[1]

  • Usage: This stable diethanolamine adduct can now be used directly in the Suzuki coupling reaction (Protocol 1), typically in protic solvents or solvent mixtures containing water, which facilitates the in-situ release of the boronic acid.

References

Technical Support Center: Troubleshooting Side Reactions of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (CAS 874289-30-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Due to its specific electronic properties—namely, the presence of two electron-withdrawing groups (the ortho-fluoro and para-dimethylcarbamoyl substituents)—this boronic acid is prone to particular side reactions that can complicate synthesis and reduce yields.

This document provides in-depth, cause-and-effect troubleshooting for the most common issues encountered, offering field-proven protocols and mechanistic insights to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a significant amount of N,N-dimethyl-3-fluorobenzamide as a byproduct. What is causing this and how can I prevent it?

This is a classic case of protodeboronation , a common side reaction for arylboronic acids where the C–B bond is cleaved and replaced by a C–H bond.[1][2] This pathway is particularly prevalent with electron-deficient boronic acids like this compound.

The Underlying Mechanism:

Protodeboronation is typically accelerated under basic, aqueous conditions.[1][3] The base (e.g., OH⁻) attacks the electron-deficient boron atom to form a more reactive boronate species ([ArB(OH)₃]⁻). This intermediate is then susceptible to protonation at the ipso-carbon (the carbon attached to boron), leading to the cleavage of the C–B bond and formation of the undesired arene.[4] The electron-withdrawing groups on your specific reagent stabilize the transient negative charge that can develop on the aryl ring, making it more susceptible to this reaction.[2]

Protodeboronation cluster_mech Base-Catalyzed Protodeboronation Ar_BOH2 Ar-B(OH)₂ inv1 Ar_BOH2->inv1 Ar_BOH3_minus [Ar-B(OH)₃]⁻ inv2 Ar_BOH3_minus->inv2 Ar_H Ar-H (Side Product) BOH3 B(OH)₃ inv1->Ar_BOH3_minus + OH⁻ inv2->Ar_H + H₂O inv2->BOH3 - OH⁻

Fig 1. Mechanism of Protodeboronation.

Troubleshooting & Avoidance Strategies:

StrategyRationale
Use Anhydrous Conditions Minimize the proton source (water) required for the final step of protodeboronation. Use freshly dried, degassed solvents and handle reagents under an inert atmosphere.
Select a Milder Base Strong bases like NaOH or KOH can aggressively promote boronate formation and subsequent protodeboronation.[1] Consider using milder, non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or KF.
Convert to a Boronate Ester Derivatizing the boronic acid to a more stable form, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from protodeboronation.[1] These esters often exhibit slower, controlled release of the boronic acid under reaction conditions.
Minimize Reaction Time Monitor the reaction closely (e.g., by LC-MS or TLC). Prolonged exposure to basic conditions at elevated temperatures will increase the extent of protodeboronation.
Employ Specialized Catalysts Some modern palladium catalysts and ligand systems are designed to promote rapid cross-coupling, which can outcompete the slower protodeboronation pathway, especially for challenging electron-deficient substrates.[5]
Question 2: My Suzuki-Miyaura coupling is producing a symmetrical biaryl dimer as a major side product. What causes this homocoupling?

The formation of a symmetrical biaryl, in this case, 4,4'-bis(dimethylcarbamoyl)-2,2'-difluorobiphenyl, is due to a side reaction known as homocoupling .

The Underlying Mechanism:

Homocoupling is primarily driven by two factors: the presence of oxygen and the use of Pd(II) precatalysts.[6][7]

  • Oxygen-Mediated: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) complexes can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[7]

  • Pd(II) Precatalyst Reduction: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced to the catalytically active Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, which serves as a sacrificial process to initiate the main catalytic cycle.[7]

Homocoupling Homocoupling Pathway PdII Pd(II) Source (e.g., from O₂ oxidation) Ar_Pd_BOH2 Ar-Pd(II)-B(OH)₂ PdII->Ar_Pd_BOH2 + Ar-B(OH)₂ (Transmetalation) ArBOH2_1 Ar-B(OH)₂ ArBOH2_2 Ar-B(OH)₂ Ar_Ar Ar-Ar (Homocoupling Product) Ar_Pd_BOH2->Ar_Ar + Ar-B(OH)₂ (Reductive Elimination) Pd0 Pd(0)

Fig 2. Pd(II)-Mediated Homocoupling Pathway.

Troubleshooting & Avoidance Strategies:

StrategyRationale
Thoroughly Degas System The most critical step.[6] Purge all solvents and the sealed reaction vessel with an inert gas (Argon or Nitrogen) for an extended period (15-30 min) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Use Active Pd(0) Source Using a Pd(0) source like Pd(PPh₃)₄ or a modern, highly active precatalyst (e.g., a palladacycle) that rapidly generates Pd(0) can minimize the amount of Pd(II) available for homocoupling.[6]
Control Reaction Stoichiometry Ensure the aryl halide (the coupling partner) is the limiting reagent if it is more valuable. A slight excess of the boronic acid is common, but a large excess can favor side reactions.
Question 3: My reaction is very slow or stalls, even at high temperatures. Is this related to the boronic acid's structure?

Yes, this is a common challenge. The slow rate of reaction is directly linked to the electronic nature of this compound.

The Underlying Mechanism:

The Suzuki-Miyaura catalytic cycle involves a key step called transmetalation , where the organic group is transferred from the boron atom to the palladium center.[8] This step requires the ipso-carbon of the boronic acid to be sufficiently nucleophilic to attack the palladium complex. The potent electron-withdrawing effects of the ortho-fluoro and para-dimethylcarbamoyl groups significantly reduce the electron density on the aromatic ring, making this ipso-carbon less nucleophilic.[5][8] This leads to a slower rate of transmetalation, which can become the rate-determining step of the entire cycle.

SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar')(X) Pd0->OxAdd Oxidative Addition (+ Ar'-X) Transmetal L₂Pd(II)(Ar')(Ar) OxAdd->Transmetal Transmetalation (+ [ArB(OH)₃]⁻) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Fig 3. The Suzuki cycle. The transmetalation step is often slowed by electron-deficient boronic acids.

Troubleshooting & Optimization Strategies:

StrategyRationale
Choose an Appropriate Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[7] They accelerate both the initial oxidative addition and the final reductive elimination steps, helping to push the overall catalytic cycle forward even if transmetalation is slow.
Screen Bases and Solvents The choice of base is critical for activating the boronic acid for transmetalation. A stronger base might be needed to form the boronate, but this must be balanced against the risk of protodeboronation. A solvent screen (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF) is highly recommended as solvent polarity can influence the rates of different steps in the cycle.[6]
Increase Temperature While carefully monitoring for decomposition, increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the necessary activation energy to overcome the slow transmetalation barrier.
Use Boronate Esters In some cases, boronate esters can exhibit different reactivity profiles and may undergo transmetalation more readily than the parent boronic acid under specific conditions, though this is system-dependent.[8]

Recommended Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point designed to minimize the common side reactions associated with this compound.

Reagents & Equipment:

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Degassed solvents (e.g., 1,4-Dioxane and Water, 10:1 v/v)

  • Aryl Halide (Ar-X, 1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting aryl halide.

  • Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC. Aim for the shortest reaction time required for full conversion of the limiting reagent.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimization of Catalyst Loading for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of catalyst loading in Suzuki-Miyaura couplings involving 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during these critical cross-coupling reactions. Our goal is to empower you with the scientific understanding and practical steps necessary to achieve high-yielding, clean, and reproducible results.

Introduction: The Critical Role of Catalyst Loading

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The reaction's success, however, is intricately tied to the precise optimization of various parameters, with palladium catalyst loading being a paramount consideration.[4][5] Insufficient catalyst can lead to sluggish or incomplete reactions, while excessive amounts can result in unwanted side reactions, complicate purification, and escalate costs.[6]

This compound presents a unique set of challenges due to its electronic and steric properties. The electron-withdrawing nature of the dimethylcarbamoyl and fluoro groups can influence the transmetalation step, while the ortho-fluoro substituent introduces steric hindrance.[7][8] This guide will provide a structured approach to optimizing catalyst loading to overcome these specific hurdles.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My reaction shows low or no conversion of the starting materials. Should I simply increase the catalyst loading?

Answer: While intuitively it might seem that adding more catalyst will drive the reaction to completion, this is not always the best first step. Before increasing the catalyst loading, it is crucial to systematically evaluate other key reaction parameters.[7]

  • Causality: Low conversion is often a symptom of underlying issues such as inactive catalyst, presence of oxygen, or suboptimal reaction conditions. Simply increasing the catalyst loading without addressing the root cause can be inefficient and costly.[6][7]

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your palladium source and ligand are fresh and active. Palladium(0) is the active catalytic species; if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2][7] Consider using a more robust, air-stable precatalyst.

    • Ensure Rigorous Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[7] Thoroughly degas your solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

    • Check Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[7]

    • Evaluate Base and Solvent System: The choice of base and solvent is critical. For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation.[9] The solvent system should ensure adequate solubility of all components. A common choice is a mixture of an organic solvent like dioxane or THF with water.

If these parameters have been optimized and conversion remains low, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can be explored.

Question 2: I am observing significant formation of a homocoupling product from my boronic acid. What is causing this and how can I minimize it?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is often exacerbated by the presence of oxygen or certain palladium species.[2][7]

  • Causality: The dimerization of the boronic acid is typically promoted by oxygen or the presence of Pd(II) species that have not been efficiently reduced to the active Pd(0) catalyst.[2][7]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents, including water, and the reaction vessel are thoroughly degassed.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If using a Pd(II) source, its reduction to Pd(0) can sometimes be inefficient, leading to side reactions.[7]

    • Ligand Selection: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling. For sterically hindered substrates, Buchwald-type biarylphosphine ligands are often effective.

    • Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid can suppress unwanted direct coupling and favor the desired reaction pathway.[10]

Question 3: My reaction is sluggish, and I suspect catalyst deactivation. What are the potential causes and how can I mitigate them?

Answer: Catalyst deactivation can occur through several pathways, leading to a stalled reaction.

  • Causality: Deactivation can result from catalyst aggregation (forming palladium black), ligand degradation, or the formation of inactive palladium species.[11][12]

  • Troubleshooting Steps:

    • Optimize Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst instability. While a 1:1 to 1.2:1 ratio is often optimal, this can be ligand-dependent.[6] Excess ligand can sometimes inhibit the reaction.[6]

    • Temperature Control: While higher temperatures can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition. It is important to find the optimal temperature for your specific system.

    • Choice of Precatalyst: Modern, well-defined precatalysts are often more stable and lead to a more controlled generation of the active catalytic species, minimizing deactivation pathways.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for couplings with this compound?

A1: A good starting point for catalyst loading in Suzuki-Miyaura couplings is typically between 0.5 and 2 mol% of the palladium source relative to the limiting reagent.[7] For challenging substrates like this compound, starting at the higher end of this range (e.g., 2 mol%) may be beneficial. Optimization experiments can then be performed to reduce the loading without compromising yield.

Q2: How does the choice of ligand influence the optimal catalyst loading?

A2: The ligand is crucial for stabilizing the active palladium catalyst and influencing its reactivity.[6] Bulky, electron-rich phosphine ligands can stabilize the palladium center, often allowing for lower catalyst loadings and promoting efficient turnover.[6][13] The optimal palladium-to-ligand ratio is often 1:1 to 1.2:1, as excess ligand can sometimes inhibit the reaction by forming less reactive catalyst species.[6]

Q3: Can the reaction solvent affect the required catalyst loading?

A3: Yes, the solvent significantly impacts catalyst solubility, stability, and reactivity, which in turn affects the optimal loading.[6] For Suzuki-Miyaura couplings, aqueous conditions are often beneficial.[6] Common solvent systems include mixtures of dioxane/water, THF/water, or toluene/water. The choice of solvent should be optimized for your specific substrates.

Q4: When should I consider using a palladium precatalyst?

A4: Palladium precatalysts are generally more stable and provide a more reliable and efficient generation of the active LPd(0) species compared to traditional Pd(II) sources like Pd(OAc)₂.[6] They are particularly advantageous for complex or sensitive substrates, or when highly reproducible results are critical, often allowing for lower catalyst loadings.[6]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading

This protocol provides a step-by-step guide for setting up a series of small-scale reactions to determine the optimal catalyst loading.

  • Reaction Setup: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst/Ligand Addition: In a separate, inerted vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities.

  • Variable Catalyst Loading: Add the appropriate volume of the catalyst stock solution to each reaction vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the vials in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]

  • Monitoring: Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[14][15]

  • Workup and Analysis: Once the reaction is complete, cool the vials to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Analyze the crude product to determine the yield and purity for each catalyst loading.

Data Presentation: Impact of Catalyst Loading on Reaction Outcome

The following table summarizes hypothetical data from an optimization experiment to illustrate the effect of catalyst loading on yield and purity.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
0.5126592
1.088595
1.569296
2.069395

Visualizing the Workflow and Potential Pitfalls

Catalyst Loading Optimization Workflow

G cluster_0 Initial Screening cluster_1 Analysis & Decision cluster_2 Troubleshooting Path start Define Standard Conditions (Substrates, Base, Solvent, Temp) screen Screen Catalyst Loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%) start->screen analyze Analyze Yield & Purity (LC-MS, NMR) screen->analyze decision Optimal Loading? analyze->decision troubleshoot Low Yield/Side Products? Troubleshoot Other Parameters (Base, Ligand, Temp, Degassing) decision->troubleshoot No end_node Optimal Catalyst Loading Identified decision->end_node Yes re_screen Re-screen Catalyst Loading troubleshoot->re_screen re_screen->analyze

Caption: Workflow for optimizing catalyst loading in Suzuki-Miyaura couplings.

Common Catalyst Deactivation Pathways

G cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation High Temp/ Poor Ligand Stab. Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Presence of O₂/ Impurities Inactive_Species Formation of Inactive Pd Species Active_Catalyst->Inactive_Species Side Reactions/ Incorrect Stoich.

Caption: Potential pathways for palladium catalyst deactivation.

References

Common impurities found in 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the handling, purification, and use of this versatile reagent. In the following sections, we will delve into the typical impurity profile of this compound, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the success of your experiments.

Introduction: The Challenge of Purity in Arylboronic Acids

This compound is a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the ortho-fluoro and para-dimethylcarbamoyl groups modulates the electronic properties and reactivity of the boronic acid, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. However, like many arylboronic acids, its purity is paramount for achieving high yields, reproducibility, and avoiding downstream complications in multi-step syntheses. This guide provides expert insights into managing the common impurities associated with this reagent.

Part 1: Understanding the Impurity Profile

The impurity profile of this compound is intrinsically linked to its synthesis and handling. A common synthetic route involves the ortho-lithiation of a suitable benzamide precursor, followed by borylation with a trialkyl borate and subsequent acidic workup. Variations of this, such as halogen-lithium exchange from a halogenated precursor, are also prevalent. These synthetic pathways can introduce several characteristic impurities.

Common Impurities and Their Origins
Impurity NameStructureOriginImpact on Reactions
Boroxine (Anhydride) Cyclic trimerDehydration of the boronic acid upon storage or during workup.Reduced reactivity in cross-coupling reactions; inaccurate quantification of the active boronic acid.
Deboronated Precursor N,N-Dimethyl-3-fluorobenzamideIncomplete borylation or protodeboronation during acidic workup or purification.Inert in Suzuki coupling; can complicate purification of the desired product.
Unreacted Starting Material e.g., 4-Bromo-2-fluoro-N,N-dimethylbenzamideIncomplete lithiation or halogen-lithium exchange.Can undergo competitive reactions or lead to undesired byproducts.
Homocoupling Byproduct Dimeric speciesReaction between the organolithium intermediate and unreacted starting material.Difficult to separate from the desired product due to similar polarity.

Part 2: Troubleshooting and FAQs

This section addresses common issues encountered by users of this compound in a practical question-and-answer format.

Q1: My Suzuki-Miyaura reaction with this compound is sluggish and gives low yields. What could be the cause?

A1: This is a classic symptom of boroxine formation. Boroxines, the cyclic anhydrides of boronic acids, are less reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle. To address this, you can perform a simple "dehydration-rehydration" protocol. Dissolve the boronic acid in a suitable organic solvent (e.g., THF or dioxane) and add a small amount of water. Stir for 30 minutes at room temperature to hydrolyze the boroxine back to the active boronic acid. Use this freshly prepared solution directly in your reaction. Alternatively, a mild aqueous basic wash of an ethereal solution of the boronic acid followed by re-acidification and extraction can also break up the boroxine.

Q2: I observe a significant amount of a non-polar byproduct in my reaction mixture that does not contain a boron atom.

A2: This is likely the deboronated impurity, N,N-dimethyl-3-fluorobenzamide. This can arise from incomplete borylation during the synthesis of the boronic acid or from protodeboronation, which can be exacerbated by harsh acidic conditions or prolonged heating. To minimize its impact, ensure you are using high-purity starting material. If the impurity is present in your stock of boronic acid, purification by recrystallization or careful column chromatography is recommended.

Q3: My NMR spectrum of the boronic acid shows broad peaks for the B(OH)₂ group and the aromatic protons. Is this normal?

A3: Yes, this is quite common for boronic acids. The protons of the B(OH)₂ group are acidic and can exchange with residual water, leading to broad signals. The broadening of the aromatic proton signals can be due to quadrupolar relaxation of the boron nucleus and potential equilibrium with the boroxine form. To obtain a sharper spectrum, you can add a drop of D₂O to your NMR sample, which will exchange the B(OH)₂ protons and often sharpen the other signals.

Q4: How can I effectively remove the boroxine impurity before my reaction?

A4: Aside from the rehydration method mentioned in Q1, another effective technique is to form a derivative. For instance, reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that can be selectively precipitated and purified.[1] The pure boronic acid can then be regenerated by treatment with an acid. However, for most applications, the in-situ rehydration is sufficient and more straightforward.

Part 3: Purification Protocols

Protocol 1: Recrystallization for the Removal of Polar and Non-Polar Impurities

Recrystallization is a powerful technique for purifying this compound, particularly for removing deboronated byproducts and residual starting materials.[2][3]

Step-by-Step Methodology:

  • Solvent Selection: A mixed solvent system is often most effective. A good starting point is a mixture of a polar solvent in which the boronic acid is soluble at elevated temperatures (e.g., ethyl acetate, acetone, or isopropanol) and a non-polar solvent in which it is sparingly soluble at room temperature (e.g., hexanes or heptane).

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude boronic acid in a minimal amount of the hot polar solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the non-polar solvent to the hot solution until turbidity persists. If necessary, add a few drops of the hot polar solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: For maximum recovery, cool the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Protocol 2: Acid-Base Extraction for General Purification

This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude boronic acid in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaOH or 1 M K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the boronic acid precipitates out.

  • Extraction: Extract the precipitated boronic acid back into a fresh portion of diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Part 4: Visualizing the Workflow

Impurity Removal Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

G start Crude 4-(Dimethylcarbamoyl)-2- fluorophenylboronic acid check_purity Analyze Purity (NMR, LC-MS) start->check_purity is_boroxine Major impurity boroxine? check_purity->is_boroxine is_organic Other organic impurities present? is_boroxine->is_organic No rehydrate In-situ Rehydration is_boroxine->rehydrate Yes recrystallize Recrystallization is_organic->recrystallize Yes (Non-polar/Polar) acid_base Acid-Base Extraction is_organic->acid_base Yes (Neutral) pure_product Pure Product is_organic->pure_product No recrystallize->pure_product acid_base->pure_product rehydrate->pure_product

Caption: Decision tree for the purification of this compound.

Conclusion

Achieving and maintaining the purity of this compound is critical for its successful application in synthesis. By understanding the potential impurities and employing the appropriate purification and handling techniques outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

Troubleshooting guide for reactions failing with 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated troubleshooting resource for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (CAS 874289-30-2). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during coupling reactions with this versatile yet sometimes challenging reagent. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues in a question-and-answer format, moving from common initial failures to more nuanced optimization strategies.

Q1: My Suzuki-Miyaura coupling reaction is failing, showing low to no product yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic review of the foundational parameters is the most efficient first step. The unique structure of this compound, featuring both an ortho-fluoro and a meta-carbamoyl group, makes it electron-deficient, which can influence its reactivity.

Initial Troubleshooting Checklist:

  • Inert Atmosphere Integrity: The catalytic cycle of palladium is highly sensitive to oxygen, which can cause both catalyst decomposition and undesirable homocoupling of the boronic acid.[1] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like Argon or Nitrogen. All solvents and liquid reagents must be rigorously degassed prior to use.[1]

  • Catalyst and Ligand Activity: Palladium(0) is the active catalytic species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in-situ. Consider using a fresh batch of catalyst or switching to a more robust, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3/G4) or a direct Pd(0) source (e.g., Pd₂(dba)₃).[1][2]

  • Reagent Purity and Stoichiometry: Verify the purity of your boronic acid and coupling partner. Boronic acids can degrade over time, primarily via protodeboronation.[1] Confirm the stoichiometry; typically, a slight excess (1.1-1.5 equivalents) of the boronic acid is used.

  • Base and Solvent Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so harsh that it promotes degradation.[1] For this electron-deficient boronic acid, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to accelerate the sluggish transmetalation.[1] Ensure the base is finely powdered and, if running anhydrous reactions, perfectly dry.[1]

Q2: I'm observing a significant amount of N,N-dimethyl-3-fluorobenzamide as a byproduct. What is causing this and how can I prevent it?

A2: The byproduct you are observing is the result of protodeboronation , a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This process is particularly prevalent with electron-deficient arylboronic acids like yours, as the electron-withdrawing groups make the ipso-carbon more susceptible to protonolysis.[4][5]

The mechanism is typically accelerated by the presence of a proton source (like water) and can be catalyzed by either acid or base.[3]

dot

Caption: The undesired protodeboronation pathway.

Strategies to Minimize Protodeboronation:

  • Use a More Stable Boron Reagent: The most robust solution is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These esters are sterically shielded and less prone to premature hydrolysis.[1][6] They slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of decomposition.[1]

  • Switch to Anhydrous Conditions: Since water is the primary proton source, moving to a rigorously anhydrous solvent system can significantly suppress this side reaction.[1] Solvents like dioxane, toluene, or DMF (anhydrous grade) are suitable.

  • Employ Fluoride-Based Bases: Weaker bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[1][2] Fluoride ions have a multifaceted role; they are proposed to activate the boronic acid towards transmetalation while being less aggressive in promoting protodeboronation compared to strong hydroxide bases.[7][8]

  • Gradual Addition: If converting to an ester is not feasible, consider adding the boronic acid to the reaction mixture in portions over time. This keeps the instantaneous concentration low, favoring the desired cross-coupling over the decomposition pathway.[2]

Q3: My reaction is very slow and stalls, leaving significant unreacted starting material. How can I increase the reaction rate?

A3: The slow reaction rate is characteristic of coupling an electron-deficient boronic acid. The electron-withdrawing nature of the fluoro and carbamoyl groups decreases the nucleophilicity of the aryl group on the boron, which can slow the critical transmetalation step in the catalytic cycle.[9]

dot

Caption: Decision workflow for addressing slow reactions.

Methods to Accelerate the Coupling:

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) will increase the rate of all elementary steps in the catalytic cycle, including the challenging transmetalation.[1]

  • Use a Stronger Base: While protodeboronation is a risk, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to promote the formation of the more reactive boronate species required for transmetalation.[1]

  • Optimize Ligand Choice: The ligand on the palladium center is paramount. For challenging couplings with electron-deficient partners, electron-rich and sterically hindered biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are often superior.[2][10] These ligands promote the rate-limiting oxidative addition and facilitate the final reductive elimination step.

  • Consider Additives: In some cases, the addition of silver(I) oxide (Ag₂O) in combination with CsF has been shown to be essential for promoting the coupling of highly fluorinated (and thus deactivated) phenylboronic acids.[11]

Parameter Standard Conditions Optimized for Electron-Deficient Boronic Acid Rationale
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃, CsFStronger bases accelerate the slow transmetalation step.[1]
Ligand PPh₃, dppfSPhos, XPhos, RuPhosElectron-rich, bulky ligands stabilize the catalyst and accelerate key steps.[2][10]
Temperature 80 °C100-110 °COvercomes higher activation energy barriers.[1]
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂XPhos Pd G3/G4Pre-formed palladacycles are often more active and stable.[2]
Q4: How should I properly store and handle this compound to ensure its quality?

A4: Proper storage is a critical, yet often overlooked, aspect of proactive troubleshooting. Given its propensity for degradation, careful handling is key to experimental success.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) and under a dry, inert atmosphere (Argon or Nitrogen).[12] This minimizes exposure to atmospheric moisture and oxygen, which are the primary drivers of protodeboronation and oxidative decomposition, respectively.

  • Purity Check: Before use, especially if the reagent is old or has been stored improperly, it is wise to check its purity. An ¹H NMR spectrum is the most direct method. The appearance of signals corresponding to the protodeboronated byproduct (N,N-dimethyl-3-fluorobenzamide) is a clear sign of degradation.

  • Purification: If degradation is suspected, the boronic acid can often be purified. A common laboratory method involves dissolving the crude material in a suitable solvent, treating it with a base (like NaOH) to form the water-soluble boronate salt, washing with an organic solvent (like diethyl ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid, which can be isolated by filtration.[13]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for reactions with this compound.

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.[1]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, to a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.[1]

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion to Pinacol Ester for Enhanced Stability

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is highly recommended.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Alternatively, add activated molecular sieves.

  • Reaction: Continue to stir at reflux until the reaction is complete (monitor by TLC or LC-MS, typically a few hours).

  • Isolation: Cool the reaction mixture, filter off the molecular sieves (if used), and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification. If necessary, it can be purified by column chromatography or recrystallization.

References

How to increase the reaction rate of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. We will address common challenges, particularly slow reaction rates in Suzuki-Miyaura cross-coupling reactions, and provide detailed, field-proven troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound is extremely slow or stalling. What are the underlying reasons?

A1: The observed low reactivity of this compound stems directly from its unique electronic and steric properties. Understanding these factors is the first step toward optimizing your reaction.

  • Electronic Effects: The molecule possesses two powerful electron-withdrawing groups (EWGs): the 2-fluoro and the 4-dimethylcarbamoyl substituents. This makes the aryl ring electron-deficient. In the Suzuki-Miyaura catalytic cycle, the transmetalation step requires the transfer of the organic group from the nucleophilic boronic acid to the palladium center.[1] Because this boronic acid is electron-deficient, its nucleophilicity is significantly reduced, leading to a sluggish transmetalation step, which often becomes the rate-determining step of the entire cycle.[2]

  • Steric Hindrance: The fluorine atom at the ortho position creates steric bulk around the carbon-boron bond. This physical obstruction can hinder the approach of the bulky palladium complex, further slowing down the critical transmetalation step.[3][4]

  • Increased Susceptibility to Protodeboronation: Electron-deficient boronic acids are notoriously more susceptible to protodeboronation, an undesired side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond.[5][6] This decomposition pathway competes with the desired coupling reaction and is often accelerated by the basic and aqueous conditions required for the Suzuki coupling, leading to lower yields and the appearance of starting material even after extended reaction times.[7][8]

Q2: Given the slow transmetalation, how can I effectively accelerate this key step?

A2: To overcome the sluggish transmetalation, the strategy is to increase the nucleophilicity of the boron species and ensure the catalytic system is active enough to accommodate a challenging substrate.

  • 1. Optimize Your Choice of Base: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate ('ate') complex (e.g., [Ar-B(OH)₃]⁻).[9][10] For an electron-deficient boronic acid, a stronger base is required to facilitate the formation of this active species.[6]

    • Recommendation: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic inorganic bases such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) . These bases have proven highly effective in promoting the coupling of challenging boronic acids.[2][6]

BaseRelative StrengthSuitability for this SubstrateNotes
Na₂CO₃WeakPoor to ModerateOften insufficient to form the active boronate complex efficiently, leading to slow reactions.
K₂CO₃ModerateModerateBetter than Na₂CO₃, but may still result in incomplete conversion.[11]
K₃PO₄ Strong Excellent Highly effective at promoting boronate formation. Often used with a small amount of water to aid solubility.[6][12]
Cs₂CO₃ Very Strong Excellent Cesium ions can have additional beneficial effects on the catalytic cycle. Often provides the highest activity.[8]
KFMildGood (Alternative)Can be effective, especially when protodeboronation is a major issue, as it offers a milder reaction environment.[13]
  • 2. Select a High-Performance Ligand: The choice of phosphine ligand is critical. For sterically hindered and electron-deficient substrates, bulky and electron-rich ligands are required. These ligands stabilize the Pd(0) active species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[4][6][14]

    • Recommendation: Utilize modern biaryl phosphine ligands (Buchwald ligands). Ligands such as SPhos and XPhos are specifically designed to overcome the challenges posed by substrates like this one.[6][7]

LigandTypeKey Advantage for this Reaction
PPh₃ (Triphenylphosphine)BasicGenerally ineffective for this substrate class; leads to slow reactions and catalyst decomposition.
P(t-Bu)₃ (Tri-tert-butylphosphine)Bulky, Electron-RichGood general ligand for challenging couplings, but can be surpassed by modern biaryl ligands.[15]
SPhos Buchwald LigandExcellent for promoting couplings of hindered aryl chlorides and electron-deficient boronic acids.[7][12]
XPhos Buchwald LigandExtremely active and versatile, often providing superior results at lower temperatures.[8]
Q3: I'm losing a significant amount of my boronic acid to protodeboronation. How can I minimize this decomposition?

A3: Minimizing protodeboronation requires a careful balance of reaction conditions to favor the productive catalytic cycle over the decomposition pathway.

  • 1. Use a Modern Precatalyst: Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in-situ reduction to the active Pd(0) species. This activation period, often at elevated temperatures, can be when your unstable boronic acid starts to decompose before the coupling even begins.

    • Recommendation: Use a palladium precatalyst where the ligand is already coordinated and the palladium is in a stable state that readily generates the active Pd(0) species at a lower temperature.[7] Precatalysts like SPhos Pd G3 or XPhos Pd G3 are ideal. They allow the catalytic cycle to initiate quickly, minimizing the time the boronic acid is exposed to harsh conditions before it can react.[8]

  • 2. Control Temperature and Reaction Time: Higher temperatures accelerate all reactions, including the undesired protodeboronation.[6]

    • Recommendation: With a highly active catalyst system (e.g., XPhos Pd G3), you can often run the reaction at a lower temperature (e.g., 40–80 °C instead of >100 °C). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting halide is consumed to prevent prolonged exposure.

  • 3. Manage Water Content: While a small amount of water can be beneficial for dissolving the base, excess water is a proton source that fuels protodeboronation.[13]

    • Recommendation: Use a carefully controlled solvent system, such as a 4:1 to 10:1 mixture of a degassed organic solvent (e.g., Dioxane or Toluene) and degassed water.[6][12] For extremely sensitive cases, consider running the reaction under anhydrous conditions, although this may require specific base/solvent combinations.

Below is a troubleshooting workflow to guide your optimization process.

G Start Slow Reaction with 4-(Me₂NCO)-2-F-PhB(OH)₂ Cause1 Suspected Slow Transmetalation Start->Cause1 Cause2 Suspected Boronic Acid Decomposition (Protodeboronation) Start->Cause2 Cause3 Inactive Catalyst System Start->Cause3 Sol1a Use Stronger Base (K₃PO₄, Cs₂CO₃) Cause1->Sol1a Sol1b Use Bulky, Electron-Rich Ligand (SPhos, XPhos) Cause1->Sol1b Sol2a Use Milder Conditions (Lower Temperature) Cause2->Sol2a Sol2b Use Modern Precatalyst (e.g., XPhos Pd G3) Cause2->Sol2b Sol2c Limit Water Content Cause2->Sol2c Sol3a Ensure Rigorous Degassing (Ar/N₂ Purge) Cause3->Sol3a Sol3b Switch to a Precatalyst Cause3->Sol3b Ensures efficient Pd(0) generation Sol1b->Sol2b Often combined

Caption: Troubleshooting workflow for slow Suzuki-Miyaura couplings.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • XPhos Pd G3 precatalyst (1–2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Reaction Vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.005 mmol, 1 mol%).

  • Degassing: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[2][16]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final solvent ratio of 4:1 to 10:1 (Dioxane:Water). The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 60–80 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the disappearance of the aryl bromide starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[13]

Visualizing the Catalytic Cycle and Bottleneck

The efficiency of the entire process depends on the smooth operation of each step in the catalytic cycle. For this specific boronic acid, the cycle is often hindered at the transmetalation stage.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) PdII_X L₂Pd(II)(Ar)(X) OxAdd->PdII_X Transmetal Transmetalation [Ar'-B(OH)₃]⁻ PdII_X->Transmetal PdII_Ar L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' (Product) RedElim->Product Product->Pd0 Catalyst Regeneration BoronicAcid Ar'-B(OH)₂ (Electron Deficient) Base Base (e.g., K₃PO₄) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Activation Boronate->Transmetal  Slow Step due to  EWGs & Sterics

References

Impact of solvent choice on 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid. As a Senior Application Scientist, I've designed this guide to address the specific challenges you may encounter when using this electron-deficient boronic acid in your experiments, with a core focus on the critical impact of solvent choice on reactivity, yield, and side-product formation. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs): Troubleshooting Common Issues

This section addresses the most pressing problems encountered during cross-coupling reactions involving this compound.

Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the first solvent-related factors I should investigate?

A1: When a Suzuki-Miyaura coupling fails with an electron-deficient partner like this compound, the solvent system is a primary suspect. Before re-evaluating catalysts or bases, scrutinize your solvent for two key factors: oxygen contamination and water content.

  • Oxygen Contamination: The presence of dissolved oxygen is highly detrimental. It can lead to the oxidative homocoupling of your boronic acid (forming a biaryl byproduct) and cause the decomposition of your palladium catalyst into inactive palladium black.[1] It is imperative that all solvents are rigorously degassed before use. Standard methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using a series of freeze-pump-thaw cycles.

  • Water Content: The role of water is more nuanced and is a frequent point of failure. While anhydrous conditions are often stressed in organic chemistry, Suzuki-Miyaura couplings typically require, or at least benefit from, the presence of a small amount of water.[2] Water is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and, more importantly, for facilitating the critical transmetalation step.[2] In the absence of a hydroxide base, trace water is often necessary for efficient transmetalation.[2] However, excessive water can lead to competing side reactions, including hydrolysis of your starting materials or products. A common starting point is a biphasic mixture, such as Dioxane/H₂O or THF/H₂O, often in a ratio of 4:1 to 10:1.[1][3]

Q2: I'm observing a significant amount of 3-fluoro-N,N-dimethylbenzamide as a byproduct. What is causing this, and how can my solvent choice mitigate it?

A2: The byproduct you are observing is the result of protodeboronation , a common and frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] Electron-deficient arylboronic acids, such as the one you are using, are particularly susceptible to this pathway.[3][5]

The choice of solvent plays a direct role in the rate of protodeboronation. Mechanistic studies have shown that certain solvents can accelerate this undesired reaction.

  • Coordinating Solvents: Solvents that can act as strong donor ligands, such as acetonitrile (MeCN) and pyridine , have been shown to accentuate copper-mediated protodeboronation pathways.[6][7] While your reaction is palladium-catalyzed, the principle of solvent coordination influencing side reactions is relevant.

  • Protic Solvents: Protic solvents, especially alcohols, in combination with a strong base and elevated temperatures, can serve as a proton source, facilitating protodeboronation. While some protocols use ethanol as a co-solvent[3], its use should be carefully monitored.

To minimize protodeboronation, consider switching to less coordinating, aprotic solvents. A ligandless procedure using tert-Butanol (t-BuOH) as the solvent has been shown to suppress protodeboronation in related fluorination reactions by allowing for milder reaction conditions.[6][7] For Suzuki couplings, solvent systems based on THF , Dioxane , or Toluene are generally less likely to promote protodeboronation compared to highly coordinating solvents like DMF or DMSO.

Q3: I understand that solvent polarity is important, but my results are inconsistent even when using solvents with similar polarity. Why?

A3: This is an excellent and critical observation. While solvent polarity (as measured by the dielectric constant) plays a role, it is often not the dominant factor determining reactivity and selectivity in Suzuki-Miyaura couplings.[2][8] Recent studies have revealed that the coordinating ability of the solvent can be far more influential.[9]

Solvents can be broadly classified based on these two properties:

  • Non-Coordinating Solvents (Polar or Nonpolar): Solvents like THF, Dioxane, Toluene, Acetone, and Propylene Carbonate are considered non-coordinating.[2][9] In these solvents, the active catalyst is typically a monoligated palladium species, e.g., [Pd(L)]. This species often favors the desired cross-coupling pathway.[2]

  • Coordinating Solvents (Polar): Solvents like DMF, DMSO, MeCN, and NMP contain nitrogen, sulfur, or electron-rich oxygen lone pairs that can directly coordinate to the palladium center.[2][9] This coordination can change the active catalytic species to something like [Pd(L)(solvent)], which can dramatically alter its reactivity and selectivity, sometimes favoring undesired pathways.[9]

Therefore, switching from THF to DMF is not a simple switch of polar aprotic solvents; it is a fundamental change in the catalytic environment. If you are experiencing issues, it is often more logical to screen solvents based on their coordinating ability rather than just their polarity.

Data Summary: Solvent Properties and Their Impact

For your convenience, the following table summarizes the properties of common solvents used in Suzuki-Miyaura coupling reactions.

SolventTypeDielectric Constant (ε)Coordinating AbilityTypical Use Case & Rationale
Toluene Nonpolar, Aprotic2.4LowGood for reactions sensitive to polar functionalities. Often requires a phase-transfer catalyst if an aqueous base is used.
THF Polar, Aprotic7.6LowExcellent general-purpose solvent. Forms a good biphasic mixture with water. A reliable starting point.[3]
Dioxane Polar, Aprotic2.2LowVery common and effective, particularly with water. Higher boiling point allows for higher reaction temperatures.[1][3]
Acetone Polar, Aprotic21LowA polar, non-coordinating solvent that can be an alternative to THF.[2][8]
Acetonitrile (MeCN) Polar, Aprotic37.5HighUse with caution. Its coordinating nature can alter catalyst activity and may promote protodeboronation.[2][6][7]
DMF Polar, Aprotic37HighHighly coordinating. Can be effective but may also lead to unpredictable results or side reactions due to catalyst coordination.[2][3]
t-Butanol Polar, Protic12.5LowShown to suppress protodeboronation in certain contexts by enabling milder conditions.[6][7]
Water Polar, Protic80.1High (as a ligand)Used as a co-solvent to dissolve the base and facilitate transmetalation. The ratio is critical.[2][10]
Visual Guides & Workflows
Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions

This diagram outlines a logical progression for troubleshooting, with a focus on solvent-related checkpoints.

G Start Reaction Failure (Low/No Yield) Check_Reagents Verify Reagent Quality (Boronic Acid, Halide, Base) Start->Check_Reagents Check_Catalyst Assess Catalyst/Ligand (Activity, Loading) Start->Check_Catalyst Solvent_Issues Investigate Solvent System Start->Solvent_Issues Degassing Was Solvent Properly Degassed? (Sparging, Freeze-Pump-Thaw) Solvent_Issues->Degassing Check 1 Degassing->Solvent_Issues If No, Degas & Retry Water_Content Is Water Content Optimal? (Anhydrous vs. Biphasic) Degassing->Water_Content If Yes Water_Content->Solvent_Issues If No, Adjust H2O & Retry Solvent_Type Is Solvent Type Appropriate? (Coordinating vs. Non-Coordinating) Water_Content->Solvent_Type If Yes Success Reaction Optimized Solvent_Type->Success If Optimized Side_Reaction Protodeboronation Observed? Solvent_Type->Side_Reaction If Issue Persists Side_Reaction->Success No, Re-evaluate Other Parameters Switch_Solvent Switch to Non-Coordinating Solvent (e.g., THF, Dioxane, t-BuOH) Side_Reaction->Switch_Solvent Yes Switch_Solvent->Solvent_Issues Retry Reaction

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

Impact of Solvent Coordination on the Palladium Catalyst

This diagram illustrates the mechanistic difference between using a non-coordinating versus a coordinating solvent.

G cluster_0 Non-Coordinating Solvent (e.g., THF, Dioxane) cluster_1 Coordinating Solvent (e.g., DMF, MeCN) A_Pd0 Pd(0)L (Active Catalyst) A_OA Oxidative Addition A_Pd0->A_OA A_ArPdL_X Ar-Pd(II)L-X A_OA->A_ArPdL_X A_Trans Transmetalation A_ArPdL_X->A_Trans A_ArPdL_ArB Ar-Pd(II)L-Ar' A_Trans->A_ArPdL_ArB A_RE Reductive Elimination A_ArPdL_ArB->A_RE A_RE->A_Pd0 Catalyst Regeneration A_Product Ar-Ar' (Desired Product) A_RE->A_Product B_Pd0 Pd(0)L B_Solv + Solvent B_Pd0_Solv Pd(0)L(Solv) (Altered Catalyst) B_Pd0->B_Pd0_Solv B_OA Oxidative Addition B_Pd0_Solv->B_OA B_ArPdL_X Ar-Pd(II)L(Solv)-X B_OA->B_ArPdL_X B_Side Alternative Pathways (e.g., Decomposition, Side Reactions) B_ArPdL_X->B_Side

Caption: Solvent coordination alters the active catalytic species.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments. It is designed to be self-validating by incorporating best practices for inert atmosphere and reagent handling.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 - 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 10:1 v/v, degassed)

Procedure:

  • Reagent Preparation: In an appropriate reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst to the vial.

  • Solvent Addition: Using a syringe, add the previously degassed solvent system (e.g., Dioxane/H₂O) to the vial. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if necessary) and analyzing them by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl product.

References

Work-up procedures to minimize product loss with 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Product Loss During Work-up Procedures

Welcome to the technical support center for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction work-ups involving this versatile reagent. As Senior Application Scientists, we understand that a successful reaction is only half the battle; an efficient and intelligent work-up is critical to maximizing the yield and purity of your target compound. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your procedures.

Troubleshooting Guide: Common Work-up Issues & Solutions

This section addresses specific problems you might encounter after your reaction is complete. The advice provided is grounded in the fundamental chemistry of arylboronic acids and tailored to the specific properties of this compound.

Question 1: My yield is significantly lower than expected after aqueous work-up. What is the most likely cause of product loss?

Answer: The most common and often underestimated cause of yield loss during the work-up of reactions involving arylboronic acids is protodeboronation .[1] This is a chemical reaction where the C-B bond is cleaved and replaced with a C-H bond, converting your valuable boronic acid starting material into an inert byproduct (in this case, 3-fluoro-N,N-dimethylbenzamide).

Causality & Mechanism: Protodeboronation is highly dependent on the reaction conditions, particularly pH, temperature, and the presence of water.[1][2] The process is often accelerated under the basic aqueous conditions typically used in Suzuki-Miyaura cross-coupling reactions.[3] The mechanism can proceed through different pathways, but a common one in basic media involves the formation of the more reactive boronate anion ([ArB(OH)₃]⁻), which then undergoes rate-limiting protonolysis by water.[4] The electron-withdrawing nature of the fluoro and dimethylcarbamoyl groups on your specific reagent can influence its susceptibility to this side reaction.

Preventative & Corrective Actions:

  • Minimize Time in Aqueous Base: Once the reaction is complete, proceed with the work-up promptly. Prolonged exposure of unreacted boronic acid to hot, basic, aqueous conditions will promote protodeboronation.

  • Temperature Control: Cool the reaction mixture to room temperature before starting the aqueous work-up. This significantly slows the rate of protodeboronation.

  • pH Adjustment: If possible, neutralize the reaction mixture with a mild acid (e.g., saturated NH₄Cl solution) before extraction, rather than extracting directly from a strongly basic solution.

Below is a diagram illustrating the undesired protodeboronation pathway.

Protodeboronation cluster_main Protodeboronation Pathway Boronic_Acid 4-(Dimethylcarbamoyl)- 2-fluorophenylboronic acid Boronate_Anion Boronate Anion [ArB(OH)₃]⁻ Boronic_Acid->Boronate_Anion + OH⁻ (Base) Byproduct Undesired Byproduct (3-fluoro-N,N-dimethylbenzamide) Boronate_Anion->Byproduct + H₂O (Proton Source) - B(OH)₄⁻ Extraction_Workflow Start Crude Reaction Mixture (Product + Unreacted Boronic Acid) Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Start->Dilute Wash Wash with 1M NaOH (aq) Dilute->Wash Separate Separate Layers Wash->Separate Organic Organic Phase: Desired Product Separate->Organic Contains Product Aqueous Aqueous Phase: Sodium Boronate Salt Separate->Aqueous Contains Impurity Dry Wash with Brine, Dry (Na₂SO₄), and Concentrate Organic->Dry Final Purified Product Dry->Final Boroxine_Equilibrium node_A 3 x  ArB(OH)₂ (Boronic Acid) node_B (ArBO)₃ (Boroxine Anhydride) node_A->node_B - 3 H₂O + 3 H₂O

References

Technical Support Center: Addressing Solubility Challenges of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting solubility issues encountered with 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid during its application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge and practical steps to overcome these challenges and achieve optimal reaction outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique substitution pattern, featuring a polar dimethylcarbamoyl group and an electron-withdrawing fluorine atom, can present significant solubility challenges in common organic solvents. This guide is structured in a question-and-answer format to directly address the specific problems you may face in the laboratory.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving solubility-related problems.

Q1: My this compound is not dissolving in my chosen reaction solvent (e.g., dioxane, THF, toluene). What are my immediate troubleshooting steps?

A1: Immediate Steps for Insolubility

Poor solubility is a primary hurdle that can prevent a reaction from proceeding efficiently.[1] The following workflow is designed to systematically address this issue.

Experimental Workflow for Solubility Enhancement

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_A Ar-Pd(II)-X(L2) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-Ar'(L2) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-Ar' PdII_B->Product ArX Ar-X (Aryl Halide) ArX->PdII_A ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->PdII_B Base Base (e.g., K3PO4) Base->PdII_B

References

Validation & Comparative

Analytical methods for characterizing 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Analytical Characterization of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid Derivatives

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, arylboronic acids and their derivatives stand out as indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Among these, this compound represents a class of reagents where the interplay of electronic effects from the fluoro and dimethylcarbamoyl substituents significantly influences reactivity and stability. For researchers, scientists, and drug development professionals, a thorough and precise analytical characterization of these molecules is not merely a quality control step but a cornerstone for reproducible and successful synthetic outcomes.

This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound and its derivatives. The methodologies discussed herein are grounded in established principles and supported by experimental data from closely related analogues, offering a robust framework for analysis.

High-Performance Liquid Chromatography (HPLC): Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of arylboronic acids and monitoring their stability over time. The primary challenge in the HPLC analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex chromatograms. The choice of mobile phase and column chemistry is therefore critical to obtaining reproducible results.

Causality Behind Experimental Choices

A reversed-phase C18 column is typically the stationary phase of choice due to its versatility in separating a wide range of organic molecules. The mobile phase often consists of a mixture of acetonitrile or methanol and water, with an acidic modifier like formic acid or trifluoroacetic acid. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape and retention. For boronic esters that are susceptible to hydrolysis, a high-pH mobile phase may be necessary to maintain their stability during analysis[1].

Comparative HPLC Methods for Arylboronic Acids
ParameterMethod A: Acidic Mobile PhaseMethod B: Post-Column Derivatization
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: WaterB: Acetonitrile
Gradient 10-90% B over 15 min10-90% B over 15 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmFluorescence (λex 469 nm, λem 610 nm)
Post-Column Reagent N/A75 µM Alizarin in Acetonitrile with 0.1% Triethylamine
Advantages Simple, direct analysisHighly selective for boronic acids
Disadvantages Potential for complex chromatograms due to boroxine formationRequires additional hardware and reagent preparation
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Dissolve 1 mg of the this compound derivative in 1 mL of diluent (e.g., 50:50 acetonitrile:water).

  • HPLC System: A standard HPLC system with a UV detector is sufficient for Method A. For Method B, a post-column reaction pump and a fluorescence detector are required.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peak corresponding to the boronic acid and any impurity peaks. Purity is determined by the area percent method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve 1 mg/mL in Acetonitrile/Water hplc Inject 10 µL onto C18 Column prep->hplc detection UV Detection (254 nm) hplc->detection analysis Integrate Peaks detection->analysis purity Calculate % Purity analysis->purity

HPLC workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of this compound derivatives. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Expertise in Spectral Interpretation
  • ¹H NMR: Provides information on the number and connectivity of protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus. The N-methyl protons will appear as two distinct singlets due to restricted rotation around the amide C-N bond.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar broadening from the boron nucleus.

  • ¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The chemical shift of the fluorine atom is sensitive to its electronic environment, making it a valuable probe for studying intermolecular interactions and the equilibrium between the boronic acid and its boroxine form.

  • ¹¹B NMR: Directly observes the boron nucleus. The chemical shift and line width can provide information about the coordination state of the boron atom (trigonal planar in the acid, tetrahedral in boronate esters).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice as it can solubilize a wide range of organic compounds and the boronic acid protons are readily observed.

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for good resolution, especially for the complex aromatic region of the ¹H NMR spectrum.

  • Data Acquisition: Acquire standard ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. For detailed structural analysis, 2D experiments such as COSY, HSQC, and HMBC may be necessary.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F and ¹¹B).

NMR_Analysis cluster_nmr NMR Spectroscopy cluster_info Structural Information compound 4-(dimethylcarbamoyl)- 2-fluorophenylboronic acid H1 ¹H NMR compound->H1 C13 ¹³C NMR compound->C13 F19 ¹⁹F NMR compound->F19 B11 ¹¹B NMR compound->B11 proton_env Proton Environment & Connectivity H1->proton_env carbon_skeleton Carbon Skeleton C13->carbon_skeleton electronic_env Electronic Environment of Fluorine F19->electronic_env boron_coord Boron Coordination State B11->boron_coord

Information derived from multinuclear NMR.

Mass Spectrometry (MS): Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and for providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.

Trustworthiness of MS Data

A significant challenge in the mass spectrometry of boronic acids is their tendency to form boroxines, which can complicate the interpretation of the mass spectrum. Additionally, in-source fragmentation or the formation of adducts with solvent molecules can occur. Therefore, careful optimization of the MS source conditions is necessary to obtain a clean spectrum dominated by the molecular ion. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition of the molecular ion. LC-MS/MS can be used for highly sensitive quantification, with limits of quantification in the pg/mL range having been reported for some phenylboronic acids[2].

Expected Fragmentation Patterns

For this compound, the ESI-MS spectrum in negative ion mode would be expected to show a prominent [M-H]⁻ ion. In positive ion mode, [M+H]⁺ or [M+Na]⁺ adducts may be observed. Tandem MS (MS/MS) of the molecular ion would likely involve fragmentation of the dimethylcarbamoyl group and cleavage of the C-B bond.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS System: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Chromatography: A short C18 column can be used for rapid analysis, with a simple gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from any salts or non-ionizable impurities.

  • Mass Spectrometry: Acquire data in both positive and negative ion modes. For HRMS, use an Orbitrap or TOF mass analyzer. For MS/MS, select the molecular ion as the precursor and apply collision-induced dissociation (CID).

  • Data Analysis: Compare the observed mass of the molecular ion with the calculated mass. Analyze the fragmentation pattern to gain structural insights.

X-ray Crystallography: Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. For arylboronic acids, X-ray crystallography can confirm the planar nature of the molecule and detail the hydrogen-bonding networks that are often present.

Authoritative Grounding in Structural Chemistry

In the solid state, boronic acids frequently form hydrogen-bonded dimers through their B(OH)₂ groups. The crystal structure of 4-(carbamoylphenyl)boronic acid, a related compound, shows that molecules are linked by N-H···O and O-H···O hydrogen bonds, forming sheets[3]. It is expected that this compound would exhibit similar intermolecular interactions. The fluorine atom may also participate in weaker hydrogen bonding.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at a low temperature to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Determination cluster_output Output crystal_growth Slow Evaporation of Saturated Solution diffraction Single-Crystal X-ray Diffraction crystal_growth->diffraction solution Structure Solution (Direct Methods) diffraction->solution refinement Structure Refinement solution->refinement output 3D Molecular Structure (Bond Lengths, Angles, Intermolecular Interactions) refinement->output

Workflow for single-crystal X-ray analysis.

Conclusion

The comprehensive analytical characterization of this compound derivatives is crucial for their effective application in pharmaceutical research and development. A multi-technique approach, combining the strengths of HPLC for purity assessment, multinuclear NMR for detailed structural elucidation, mass spectrometry for molecular weight confirmation, and X-ray crystallography for definitive solid-state structure determination, provides a self-validating system of analysis. The insights and protocols presented in this guide are intended to equip researchers with the necessary tools to ensure the quality and consistency of these important synthetic intermediates.

References

A Comparative Guide to the Reactivity of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that are often the cornerstone of novel therapeutics and functional materials. The choice of the boronic acid coupling partner is a critical determinant of the reaction's success, influencing yield, reaction kinetics, and functional group tolerance. This guide provides an in-depth technical comparison of the reactivity of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid with other commonly employed boronic acids, namely phenylboronic acid, 4-methoxyphenylboronic acid, and 2-fluorophenylboronic acid. By examining the interplay of electronic and steric effects, supported by representative experimental data, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

Understanding the Reactivity Landscape of Substituted Phenylboronic Acids

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally governed by the electronic nature and steric environment of the substituents on the phenyl ring. These factors primarily impact the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.

Electronic Effects:

  • Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃) in 4-methoxyphenylboronic acid, increase the electron density on the aromatic ring. This enhanced nucleophilicity of the ipso-carbon facilitates a more rapid transmetalation, generally leading to faster reaction rates and higher yields.

  • Electron-withdrawing groups (EWGs) , such as the fluorine atom and the dimethylcarbamoyl group, decrease the electron density of the phenyl ring. This can slow down the transmetalation step. However, the increased Lewis acidity of the boron atom can also promote the formation of the boronate complex, a key intermediate in the reaction.

Steric Effects:

  • Ortho substituents can sterically hinder the approach of the boronic acid to the palladium complex, potentially slowing down the reaction. The fluorine atom at the ortho position in both 2-fluorophenylboronic acid and this compound introduces such steric considerations.

Comparative Analysis of Boronic Acid Reactivity

To provide a clear comparison, we will evaluate the expected reactivity of this compound against our selected benchmark boronic acids in a typical Suzuki-Miyaura coupling with a common aryl bromide, such as 4-bromoanisole.

This compound: This molecule presents a nuanced reactivity profile. The ortho-fluorine atom is a moderately deactivating group via induction and can introduce steric hindrance. The dimethylcarbamoyl group at the para position is also electron-withdrawing. This combination of effects is expected to decrease the nucleophilicity of the aryl group, potentially leading to slower reaction kinetics compared to unsubstituted or electron-rich boronic acids. However, the presence of the ortho-fluoro substituent can sometimes lead to unexpected reactivity patterns due to its influence on the dihedral angle of the phenyl ring or potential interactions with the palladium catalyst.

Phenylboronic Acid: As the parent compound, phenylboronic acid serves as our baseline for comparison. Its reactivity is considered moderate, lacking the accelerating effect of electron-donating groups or the deactivating influence of strong electron-withdrawing groups.

4-Methoxyphenylboronic Acid: The methoxy group at the para-position is a strong electron-donating group through resonance. This significantly increases the electron density of the aromatic ring, making it a highly reactive coupling partner. We anticipate that this boronic acid will exhibit the highest reactivity among the compared substrates, leading to faster reaction times and higher yields under comparable conditions.

2-Fluorophenylboronic Acid: The ortho-fluorine atom is an electron-withdrawing group and introduces steric hindrance close to the reaction center. This combination generally leads to a decrease in reactivity compared to phenylboronic acid.

Data Presentation: Expected Performance in Suzuki-Miyaura Coupling

The following table summarizes the anticipated relative reactivity and typical yields for the Suzuki-Miyaura coupling of the selected boronic acids with 4-bromoanisole under standardized conditions. It is important to note that actual yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent system used.

Boronic AcidSubstituent EffectsExpected Relative ReactivityTypical Reported Yield Range (%)
4-Methoxyphenylboronic AcidStrong Electron-Donating (para-OCH₃)Highest90-98%[1]
Phenylboronic AcidNeutralModerate (Baseline)85-95%
2-Fluorophenylboronic AcidElectron-Withdrawing (ortho-F), Steric HindranceLower75-90%
This compoundElectron-Withdrawing (ortho-F, para-CONMe₂), Steric HindranceLowest70-85%

Experimental Protocols: A Framework for Comparative Analysis

To empirically validate the predicted reactivity trends, a standardized experimental protocol is essential. The following procedure outlines a robust method for a comparative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole)

  • Boronic Acids:

    • This compound

    • Phenylboronic acid

    • 4-Methoxyphenylboronic acid

    • 2-Fluorophenylboronic acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a series of oven-dried reaction vials, add the aryl bromide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (0.02 mmol, 2 mol%) to each vial.

  • Seal the vials with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) to each vial via syringe.

  • Place the vials in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixtures vigorously and monitor their progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion (or after a fixed time for kinetic comparison), cool the reaction mixtures to room temperature.

  • Dilute each mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to determine the isolated yields.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the Suzuki-Miyaura catalytic cycle and a workflow for the comparative experimental protocol.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-X Trans_Complex trans-ArPd(II)XL2 Oxidative_Addition->Trans_Complex Transmetalation Transmetalation (Ar'B(OH)2 + Base) Trans_Complex->Transmetalation [Ar'B(OH)3]- Diaryl_Complex trans-ArPd(II)Ar'L2 Transmetalation->Diaryl_Complex Reductive_Elimination Reductive Elimination Diaryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Aryl Halide, Boronic Acid, Base B Add Palladium Catalyst A->B C Inert Atmosphere Purge B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench F->G H Extraction G->H I Purification (Chromatography) H->I J Characterization and Yield Determination I->J

Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiments.

Conclusion

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by a combination of electron-withdrawing and steric effects, positioning it as a less reactive, yet valuable, building block compared to simpler, electron-rich boronic acids. While a decrease in reaction rate can be anticipated, this can often be overcome by careful optimization of reaction conditions, such as the choice of a highly active catalyst system, an appropriate base, and elevated temperatures. The insights and protocols provided in this guide serve as a robust starting point for researchers and drug development professionals to effectively utilize this and other substituted boronic acids in their synthetic endeavors, ultimately enabling the efficient construction of novel and complex molecular architectures.

References

A Researcher's Guide to the Spectroscopic Interrogation of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of molecular entities is paramount. Phenylboronic acids, a class of compounds widely utilized in organic synthesis, catalysis, and as chemical sensors, demand rigorous analytical scrutiny. This guide provides an in-depth analysis of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, a key building block in medicinal chemistry, focusing on its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic properties. We will delve into the nuances of spectral interpretation, supported by predicted data, and present a comparative overview with alternative analytical techniques, offering researchers a comprehensive toolkit for the characterization of this important molecule.

The Significance of Structural Verification

This compound (CAS 874289-30-2) possesses a unique substitution pattern that influences its reactivity and potential biological activity.[1] The presence of a fluorine atom and a dimethylcarbamoyl group on the phenyl ring introduces electronic effects and steric factors that are reflected in its NMR spectra. Accurate interpretation of these spectra is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and ensuring the integrity of downstream applications.

Deciphering the Code: ¹H and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution.[2][3] For a molecule like this compound, ¹H and ¹³C NMR are indispensable tools for structural confirmation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra for this specific compound, we present a predicted ¹H NMR spectrum to guide researchers in their analysis. Software such as ChemDraw can provide reliable estimations of chemical shifts and coupling constants based on established empirical data and algorithms.[2][4][5][6]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5br s2HB(OH)₂
~7.6 - 7.8m1HAr-H
~7.4 - 7.6m2HAr-H
~3.0s6HN(CH₃)₂

Disclaimer: These are predicted values and may vary from experimental results depending on solvent, concentration, and instrument parameters.

Interpretation Insights:

  • Aromatic Protons: The aromatic region of the ¹H NMR spectrum is expected to show complex multiplets due to the coupling between the protons and the fluorine atom. The electron-withdrawing nature of the boronic acid, fluorine, and dimethylcarbamoyl groups will generally shift these protons downfield.

  • Dimethylcarbamoyl Protons: The two methyl groups of the dimethylcarbamoyl moiety are expected to appear as a sharp singlet around 3.0 ppm. The exact chemical shift can be influenced by the rotational barrier around the C-N amide bond.

  • Boronic Acid Protons: The protons of the B(OH)₂ group typically appear as a broad singlet and their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water. In the presence of D₂O, this signal will exchange and disappear, a key diagnostic feature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed in the spectrum and aids in the assignment of the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~168C=O (Amide)
~160 (d, ¹JCF ≈ 250 Hz)C-F
~135Ar-C
~130Ar-C
~125Ar-C
~120 (d, ²JCF ≈ 20 Hz)Ar-C
~115 (d, ²JCF ≈ 20 Hz)Ar-C
~36N(CH₃)₂

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation Insights:

  • Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically around 168 ppm.

  • Fluorinated Carbon: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. This is a highly characteristic signal.

  • Other Aromatic Carbons: The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF), which can aid in their definitive assignment.

  • Dimethylcarbamoyl Carbons: The carbons of the two methyl groups will appear as a single peak around 36 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the B(OH)₂ proton signals.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex aromatic region.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve good resolution and lineshape.

3. Data Acquisition:

  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • To confirm the B(OH)₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.
  • ¹³C NMR:
  • Acquire a proton-decoupled ¹³C spectrum.
  • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
  • Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Match, Shim) transfer->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr d2o_ex D₂O Exchange (Optional) h1_nmr->d2o_ex processing Fourier Transform Phase & Baseline Correction h1_nmr->processing c13_nmr->processing integration Integration & Peak Picking processing->integration assignment Spectral Assignment integration->assignment structure Structure Verification assignment->structure

Caption: Workflow for NMR analysis of this compound.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary and sometimes more sensitive information, particularly for purity assessment and quantification.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesApplication for the Target Compound
¹H & ¹³C NMR Nuclear spin in a magnetic fieldUnambiguous structure determination, non-destructiveLower sensitivity, requires higher sample concentrationGold standard for structural confirmation and identification of impurities with different chemical structures.
LC-MS/UPLC-MS Separation by chromatography followed by mass-to-charge ratio detectionHigh sensitivity (pg/mL levels), high throughput, suitable for complex mixturesProvides limited structural information on its own, destructiveIdeal for purity analysis, quantification of trace impurities, and reaction monitoring.[7][8][9][10]
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsProvides information about functional groups, fast and simpleComplex spectra, not suitable for definitive structure determination of complex moleculesConfirmation of the presence of key functional groups like C=O (amide), B-O, and C-F bonds.
High-Resolution Mass Spectrometry (HRMS) Precise mass-to-charge ratio measurementAccurate mass determination for elemental composition confirmationDoes not provide information on stereochemistry or isomer differentiationConfirmation of the molecular formula (C₉H₁₁BFNO₃).
The Synergy of NMR and Mass Spectrometry

For comprehensive characterization, a combination of NMR and mass spectrometry is often employed.[11][12][13] HRMS can confirm the elemental composition, while NMR provides the detailed connectivity and stereochemistry. LC-MS is invaluable for separating and detecting trace impurities that may not be visible in the NMR spectrum.

Logical Framework for Compound Characterization

The following diagram illustrates a logical approach to the comprehensive characterization of this compound, integrating multiple analytical techniques.

Characterization_Logic cluster_primary Primary Characterization cluster_secondary Secondary Characterization (Purity & Impurity Profiling) cluster_decision Decision start Synthesized/Purchased 4-(Dimethylcarbamoyl)-2- fluorophenylboronic acid nmr ¹H & ¹³C NMR start->nmr hrms HRMS start->hrms lcms LC-MS / UPLC-MS nmr->lcms hrms->lcms ftir FTIR lcms->ftir confirm Structure & Purity Confirmed? ftir->confirm end_pass Proceed to Application confirm->end_pass Yes end_fail Further Purification/ Re-synthesis confirm->end_fail No

Caption: Logical workflow for the characterization of the target compound.

Conclusion

The structural analysis of this compound is a critical undertaking for researchers in drug development and related fields. This guide has provided a detailed roadmap for its characterization using ¹H and ¹³C NMR spectroscopy, supported by predicted spectral data and a comprehensive experimental protocol. By understanding the nuances of NMR and complementing it with orthogonal techniques like mass spectrometry, scientists can ensure the identity, purity, and quality of this important synthetic building block, thereby upholding the principles of scientific integrity and paving the way for successful research outcomes.

References

A Comparative Crystallographic Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of small molecule inhibitors is paramount. Phenylboronic acids, a class of compounds known for their role in Suzuki-Miyaura coupling and as serine protease inhibitors, are of significant interest. This guide provides a comprehensive analysis of the anticipated X-ray crystal structure of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid and its derivatives. While a definitive crystal structure for this specific molecule is not publicly available in the Cambridge Structural Database (CSD) as of January 2026, this guide will leverage experimental data from closely related analogues to provide a robust comparative analysis. By examining the crystallographic data of similar fluorinated and amide-substituted phenylboronic acids, we can infer the likely structural characteristics and intermolecular interactions that govern the solid-state architecture of this important pharmaceutical building block.

The Significance of Fluorine and Amide Substitution in Phenylboronic Acids

The introduction of a fluorine atom and a dimethylcarbamoyl group onto the phenylboronic acid scaffold is a strategic decision in medicinal chemistry. The fluorine atom at the ortho position can significantly modulate the electronic properties and acidity of the boronic acid moiety and may participate in intramolecular hydrogen bonding. The 4-(dimethylcarbamoyl) group introduces a polar, hydrogen-bond accepting functionality that can influence crystal packing and solubility. These substitutions are critical for tuning the binding affinity and pharmacokinetic properties of drug candidates.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound follows a well-established experimental pipeline. The following protocol is a validated, step-by-step methodology for obtaining high-quality single crystals and subsequent X-ray diffraction analysis.

Crystallization

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. For phenylboronic acid derivatives, slow evaporation from a saturated solution is a common and effective crystallization technique.

Protocol:

  • Solvent Selection: Dissolve the purified this compound in a suitable solvent or solvent mixture. Common choices for boronic acids include methanol, ethanol, water, or mixtures like dichloromethane/methanol.

  • Saturation: Prepare a saturated or near-saturated solution at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at a constant, controlled temperature. This gradual process encourages the formation of well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in all dimensions) with sharp edges and no visible defects are formed, they should be carefully harvested.

X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Instrumentation:

  • Diffractometer: A four-circle diffractometer equipped with a CCD or CMOS detector is standard.

  • X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is used.

Procedure:

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Cooling: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.

  • Data Collection: A series of diffraction images are collected as the crystal is rotated through various angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional arrangement of atoms within the crystal.

Software:

  • Programs such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.

Procedure:

  • Data Integration: The intensities of the diffraction spots are integrated.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The structural model is then refined using a least-squares method to best fit the experimental data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound dissolution Dissolution in suitable solvent synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Crystal Selection evaporation->crystal_selection mounting Crystal Mounting & Cooling crystal_selection->mounting data_collection Data Collection mounting->data_collection solution Structure Solution (e.g., SHELXS) data_collection->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: Experimental workflow for the X-ray crystal structure determination of small molecules.

Comparative Structural Analysis

In the absence of a published crystal structure for this compound, we can predict its key structural features by comparing it with known structures of analogous compounds.

Comparison with 2,4-Difluorophenylboronic Acid

The crystal structure of 2,4-difluorophenylboronic acid provides valuable insights into the influence of a 2-fluoro substituent.[1][2]

  • Intramolecular Interactions: A key feature of many 2-fluorophenylboronic acids is the potential for an intramolecular O-H···F hydrogen bond.[3][4][5] This interaction can influence the conformation of the boronic acid group relative to the phenyl ring.

  • Crystal Packing: In the crystal structure of 2,4-difluorophenylboronic acid, molecules form inversion dimers through strong O-H···O hydrogen bonds between the boronic acid moieties.[1][2] These dimers are further linked into sheets by intermolecular O-H···F interactions.[1][2]

Comparison with 4-(Methoxycarbonyl)phenylboronic Acid

The crystal structure of 4-(methoxycarbonyl)phenylboronic acid offers a model for the influence of a 4-position substituent with a carbonyl group.[6][7]

  • Planarity: In this structure, the methoxycarbonyl group is nearly coplanar with the benzene ring, suggesting some degree of electronic delocalization.[6][7]

  • Hydrogen Bonding: Similar to other phenylboronic acids, the molecules form inversion dimers via O-H···O hydrogen bonds.[6][7] The carbonyl oxygen atom also participates in hydrogen bonding, linking the dimers into sheets.[6][7]

Predicted Crystal Structure of this compound

Based on the comparative analysis, we can hypothesize the following structural characteristics for this compound:

  • Dimeric Structure: It is highly probable that the molecules will form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the boronic acid groups.

  • Intramolecular O-H···F Interaction: The presence of the 2-fluoro substituent may lead to an intramolecular O-H···F hydrogen bond, which would influence the torsional angle between the boronic acid group and the phenyl ring.

  • Role of the Amide Group: The carbonyl oxygen of the dimethylcarbamoyl group is a strong hydrogen bond acceptor and is expected to participate in intermolecular hydrogen bonding, likely linking the primary dimeric units into more extended networks such as tapes or sheets.

  • Molecular Conformation: The planarity of the molecule will be a balance between the electronic delocalization favoring planarity and steric hindrance from the ortho-fluoro and dimethylcarbamoyl groups, which may cause some twisting.

molecular_interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1 This compound M1->M1 Intramolecular O-H···F M2 This compound M1->M2 Intermolecular O-H···O (Dimer Formation) M2->M1 Intermolecular C-H···O (Amide Interaction)

Caption: Predicted key intra- and intermolecular interactions in the crystal structure.

Quantitative Data Comparison

The following table summarizes key crystallographic parameters for relevant comparative structures. This data provides a quantitative basis for predicting the structural features of this compound.

Parameter2,4-Difluorophenylboronic Acid[1][2]4-(Methoxycarbonyl)phenylboronic Acid[6][7]Predicted for this compound
Crystal SystemMonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP2₁/nP2₁/cCommon centrosymmetric space group (e.g., P2₁/c, C2/c)
Key H-BondsO-H···O (dimer), O-H···F (intermolecular)O-H···O (dimer), O-H···O (carbonyl)O-H···O (dimer), O-H···F (intramolecular), C-H···O (amide)
C-B Bond Length~1.56 Å~1.56 Å~1.56 - 1.57 Å
B-O Bond Lengths~1.36-1.37 Å~1.36-1.37 Å~1.36 - 1.38 Å

Conclusion

This guide provides a comprehensive framework for understanding the likely X-ray crystal structure of this compound based on a comparative analysis of structurally related compounds. The interplay of the ortho-fluoro and para-dimethylcarbamoyl substituents is predicted to result in a crystal packing dominated by strong O-H···O hydrogen-bonded dimers, further organized by interactions involving the fluorine and amide functionalities. The detailed experimental protocol provided herein offers a clear pathway for researchers to determine the definitive crystal structure, which will be invaluable for the rational design of novel therapeutics.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a key building block in modern synthetic organic chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone in the synthesis of complex molecules, particularly in the development of new pharmaceutical active ingredients (APIs).[3] Given its role as a critical starting material, the purity of this boronic acid derivative directly impacts the yield, impurity profile, and overall quality of the final product. Therefore, robust and reliable analytical methods for its purity assessment are not just a matter of quality control, but a fundamental requirement for process consistency and regulatory compliance.

This guide provides an in-depth comparison of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative performance data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Pillar 1: The Direct Approach via High-Performance Liquid Chromatography (HPLC)

The analysis of arylboronic acids by reversed-phase HPLC is a common yet challenging endeavor. The primary analytical hurdle is the inherent instability of the boronic acid moiety, which is susceptible to hydrolysis and interactions with the stationary phase.[4][5] A successful HPLC method must be designed to mitigate these issues while achieving adequate separation from potential impurities.

Expertise & Rationale: Causality Behind Experimental Choices

The development of a robust HPLC method hinges on a systematic approach to column and mobile phase selection, grounded in the physicochemical properties of the analyte.

  • Column Selection: Minimizing On-Column Hydrolysis: Standard silica-based C18 columns contain residual surface silanol groups (Si-OH) that can act as nucleophiles, catalyzing the hydrolysis of boronic acids.[5][6] To counter this, the selection of a modern, high-purity silica column with extensive end-capping or a column with low silanol activity is paramount. This choice creates a more inert surface, reducing analyte-stationary phase interactions and preserving the integrity of the boronic acid during its transit through the column.[5] An alternative is the use of polymer-based columns, which lack silanol groups entirely.[7]

  • Mobile Phase and Sample Diluent Strategy: The choice of sample diluent is critical. Using protic solvents like water or methanol can initiate hydrolysis before the sample is even injected. Therefore, an aprotic solvent such as acetonitrile is the diluent of choice to maintain sample stability.[4][7] For the mobile phase, a combination of acetonitrile and water is standard. The addition of a small percentage of an acid, like formic acid, serves two purposes: it protonates the boronic acid, ensuring it is in a single, non-ionized state for better retention and peak shape, and it helps to suppress the ionization of residual silanols on the column surface. The pH of the mobile phase significantly influences the retention of boronic acids, with low pH generally providing better retention for most compounds.[8]

Experimental Protocol: HPLC-UV Purity Method

This protocol outlines a self-validating system for the purity assessment of this compound. Adherence to system suitability criteria as defined by pharmacopeias like the USP is mandatory.[9][10]

  • Chromatographic System:

    • Instrument: HPLC or UHPLC system with a UV/PDA detector.

    • Column: Waters XSelect Premier HSS T3 (2.5 µm, 4.6 x 100 mm) or equivalent low-silanol C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

  • Sample Preparation:

    • Diluent: Acetonitrile.

    • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration ≈ 0.5 mg/mL).

    • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • System Suitability (as per USP <621>): [11]

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the standard and sample solutions.

    • Calculate the purity by area percent normalization, reporting any impurity greater than 0.05%.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh & Dissolve Sample in Acetonitrile Injector Inject Sample Prep->Injector 5 µL Column C18 Column (Low Silanol Activity) Injector->Column Gradient Elution Detector UV Detector (254 nm) Column->Detector Separated Analytes CDS Chromatography Data System (CDS) Detector->CDS Signal Report Calculate Purity (Area % Normalization) CDS->Report

Caption: Workflow for HPLC purity analysis of the target boronic acid.

Pillar 2: The High-Sensitivity Approach via GC-MS

Gas chromatography is a powerful separation technique, but it is restricted to analytes that are volatile and thermally stable. Boronic acids, being polar and non-volatile, cannot be analyzed directly by GC.[4][12] However, through chemical derivatization, they can be converted into volatile analogues, unlocking the high sensitivity and specificity of GC coupled with Mass Spectrometry (MS) detection.

Expertise & Rationale: The Necessity of Derivatization

The core of the GC-MS method is the derivatization step, which chemically modifies the analyte to make it "GC-friendly."

  • Why Derivatize? The boronic acid functional group, -B(OH)₂, contains polar hydroxyl groups that readily form hydrogen bonds. This leads to a very low vapor pressure (non-volatile) and poor thermal stability; at high temperatures in a GC inlet, boronic acids tend to dehydrate and form cyclic trimers known as boroxines, complicating analysis.[13] Derivatization replaces the active hydrogens of the hydroxyl groups with non-polar, thermally stable groups.[14]

  • Choice of Derivatization Agent: Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react quantitatively with the boronic acid's hydroxyl groups to form a volatile and thermally stable bis-trimethylsilyl (TMS) ester.[13] This TMS-derivatized molecule can easily pass through the GC system without degradation, allowing for sharp, symmetrical peaks. The mass spectrometer then provides definitive identification based on the characteristic mass fragmentation pattern of the derivatized analyte.

Experimental Protocol: GC-MS Purity Method (with TMS Derivatization)

This protocol provides a reliable method for trace impurity identification and quantification, validated against the principles of the ICH guidelines.[15][16]

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.

    • Add 500 µL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (Trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven to ensure complete derivatization.

    • Cool the vial to room temperature before analysis.

  • GC-MS System:

    • Instrument: GC system coupled to a Mass Selective Detector (MSD).

    • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Identify the peak for the di-TMS derivative of this compound based on its retention time and mass spectrum.

    • Identify and quantify impurities based on their respective mass spectra and relative peak areas in the TIC.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Weigh Sample Deriv Add Solvent & BSTFA; Heat at 70°C for 30 min Prep->Deriv Injector Inject Derivatized Sample Deriv->Injector 1 µL GC_Col GC Column (HP-5MS) Injector->GC_Col Temp Program MSD Mass Spectrometer (EI, Scan Mode) GC_Col->MSD Separated Derivatives TIC Total Ion Chromatogram (TIC) MSD->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Report Identify & Quantify Impurities Spectrum->Report

Caption: Workflow for GC-MS purity analysis including the critical derivatization step.

Part 3: Performance Comparison and Method Selection

The choice between HPLC and GC-MS is not about which method is universally "better," but which is more fit for the intended purpose, a core principle of analytical method validation.[17][18]

Objective Comparison
  • HPLC-UV:

    • Pros: More direct analysis without derivatization, simpler sample preparation, generally lower cost of instrumentation, and robust for routine quality control (QC) environments for quantifying known impurities and assay.

    • Cons: Susceptible to on-column hydrolysis which can lead to inaccurate results if not properly controlled, potentially lower sensitivity than GC-MS, and less definitive peak identification without a mass spectrometer.

  • GC-MS:

    • Pros: Extremely high sensitivity, making it ideal for trace impurity analysis. Provides definitive structural information from mass spectra, which is invaluable for identifying unknown impurities. Eliminates the issue of on-column hydrolysis by analyzing a stable derivative.

    • Cons: Requires an additional, time-consuming derivatization step that can be a source of variability. Not suitable for non-volatile or thermally labile impurities that cannot be derivatized.

Comparative Performance Data

The following table presents typical, expected performance characteristics for each method, based on established validation guidelines.[15][19]

Performance CharacteristicHPLC-UV Method GC-MS Method Commentary
Specificity High (demonstrated by peak purity & resolution)Very High (based on unique mass spectra)GC-MS provides superior specificity for impurity identification.
Linearity (r²) > 0.999> 0.998Both methods can achieve excellent linearity.
Limit of Detection (LOD) ~0.01%~0.001% (10 ppm)GC-MS is significantly more sensitive for trace analysis.
Limit of Quantitation (LOQ) ~0.05%~0.005% (50 ppm)The lower LOQ of GC-MS is critical for controlling genotoxic impurities.[12]
Precision (RSD%) < 1.5%< 5.0%HPLC is typically more precise due to the simpler workflow.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are highly accurate when properly validated.
Analysis Time ~25 min/sample~45 min/sample (excluding derivatization)HPLC offers higher throughput for routine testing.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful, orthogonal techniques for assessing the purity of this compound.

  • For routine quality control, batch release, and assay determination , a well-developed and validated HPLC-UV method is the recommended choice. Its directness, higher throughput, and excellent precision make it ideal for environments where known impurities are monitored against established specifications. The key to success is the careful selection of a column and conditions that minimize on-column degradation.

  • For impurity identification, trace-level quantification, and in-depth characterization , the GC-MS method is superior. Its high sensitivity and the structural confirmation provided by mass spectrometry are indispensable for identifying unknown degradation products or process impurities, particularly those that may be of toxicological concern. While more complex, the certainty it provides is critical during process development and for investigational purposes.

Ultimately, a comprehensive quality control strategy may employ both methods: HPLC for routine purity checks and GC-MS as a complementary technique for deeper investigations and validation of the primary method's specificity. This dual approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.

References

Characterization of reaction intermediates when using 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Reaction Intermediates When Using 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, a granular understanding of reaction mechanisms is not merely academic; it is fundamental to process optimization, impurity profiling, and the rational design of next-generation catalysts and reagents. This compound is a sophisticated building block in modern synthetic chemistry, prized for its role in constructing complex molecular architectures, particularly via the Suzuki-Miyaura cross-coupling reaction.[1][2] Its unique electronic and steric properties, conferred by the ortho-fluoro and meta-dimethylcarbamoyl substituents, introduce a layer of complexity to its reaction pathways. This guide provides a comprehensive comparison of analytical methodologies to identify and characterize the transient intermediates formed when employing this reagent, moving beyond simple reaction monitoring to a deeper mechanistic interrogation.

The Chemical Landscape: Reactivity of this compound

The utility of any boronic acid in cross-coupling is predicated on its journey through a catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3] The journey of this compound through this cycle is nuanced, giving rise to several key intermediates and potential side reactions that warrant careful characterization.

Key Potential Intermediates:

  • Boronate Anion Formation: The reaction is typically conducted in the presence of a base, which deprotonates the boronic acid to form a more nucleophilic boronate species. This equilibrium is crucial for the subsequent transmetalation step.[4]

  • Trifluoroborate Species: Fluoride ions, often used as the base or present from the aryl fluoride starting material, can react with the boronic acid to form aryltrifluoroborate salts.[5] These species can act as a reservoir for the boronic acid, influencing its "slow release" into the catalytic cycle and potentially mitigating side reactions.[6][7][8]

  • Pre-Transmetalation Complexes: Before the organic moiety is transferred from boron to the palladium center, intermediates may form where the boronic acid or boronate coordinates to the palladium complex.[9][10]

  • Undesired Pathway Intermediates: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that leads to the formation of N,N-dimethyl-3-fluorobenzamide.[11] This process is highly dependent on factors like pH and reaction conditions.[11][12]

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst L₂Pd⁰ OxAdd Oxidative Addition (Ar'-X) Pd(II)_complex L₂PdII(Ar')(X) OxAdd->Pd(II)_complex [Rate Determining Step 1] Transmetalation Transmetalation (Ar-B(OH)₂ / Base) Pd(II)_diaryl L₂PdII(Ar')(Ar) Transmetalation->Pd(II)_diaryl [Rate Determining Step 2] RedElim Reductive Elimination Product Product (Ar-Ar') RedElim->Product Pd(II)_diaryl->Pd(0)L2 Regeneration

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Analytical Characterization Techniques

The fleeting nature of reaction intermediates demands analytical techniques that offer high sensitivity and temporal resolution. No single method is universally superior; instead, a multi-pronged approach often yields the most comprehensive mechanistic picture. The choice depends on the specific information required, from structural elucidation to kinetic profiling.[13]

Technique Information Provided Advantages Limitations Primary Application
¹¹B NMR Spectroscopy Boron speciation (sp²/sp³), boronate/trifluoroborate formation, reaction kinetics.[14][15]Direct, non-invasive observation of the boron center; quantitative.[16]Low sensitivity; quadrupolar nucleus can lead to broad peaks.In-situ monitoring of boronic acid consumption and boronate formation.
¹⁹F NMR Spectroscopy Changes in the electronic environment of the aryl ring; formation of Pd-F species.[10]High sensitivity; wide chemical shift range provides excellent resolution.Provides indirect information about the boron or palladium center.Probing pre-transmetalation intermediates and C-F bond activation.
ESI-Mass Spectrometry Identification of charged intermediates (e.g., [ArPdL₂]⁺, boronate anions).[17]Extremely high sensitivity; provides mass-to-charge ratio for species in solution.Can be prone to artifacts; may not detect neutral species well.[18]Detecting and identifying organometallic complexes and ionic intermediates.
UPLC-MS Quantitative analysis of reactants, products, and stable byproducts over time.[13]High resolution and sensitivity; excellent for kinetic studies and impurity profiling.Not suitable for highly unstable intermediates that decompose during chromatography.Reaction progress monitoring and kinetic analysis.
Raman Spectroscopy Real-time, non-invasive monitoring of vibrational modes in solution or solid state.[13]Can be used with fiber-optic probes for in-situ analysis; requires no sample preparation.Signal can be weak; fluorescence can interfere.Real-time monitoring of heterogeneous reactions or reactions with significant changes in bond vibrations.

Deep Dive: Key Methodologies and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Boron Core

NMR is a powerful, non-destructive technique for elucidating the structure of molecules in solution.[13] For boronic acid chemistry, multinuclear NMR provides unparalleled insight.

  • ¹¹B NMR Spectroscopy: The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment.[15] Neutral, sp²-hybridized boronic acids typically resonate downfield (δ ≈ 26-30 ppm), while the formation of an anionic, sp³-hybridized boronate or trifluoroborate species results in a characteristic upfield shift (δ ≈ 1-9 ppm).[15][16] This clear distinction allows for direct, quantitative monitoring of the activation of the boronic acid.

cluster_0 Equilibrium of Boron Species BA Ar-B(OH)₂ (sp², δ ≈ 28 ppm) Boronate [Ar-B(OH)₃]⁻ (sp³, δ ≈ 5 ppm) BA->Boronate + OH⁻ - H₂O TFB [Ar-BF₃]⁻ (sp³, δ ≈ 3 ppm) BA->TFB + 3F⁻ - 2OH⁻ Boronate->BA - OH⁻ + H₂O TFB->BA - 3F⁻ + 2OH⁻

Caption: Key boron species in equilibrium and their typical ¹¹B NMR chemical shifts.

Experimental Protocol: In-situ ¹¹B NMR Monitoring

  • Setup: Use a sealable NMR tube equipped with a small stir bar. An internal standard (e.g., a capillary with a known concentration of a non-reactive boron compound) can be included for precise quantification.

  • Sample Preparation: In a glovebox, charge the NMR tube with this compound, the palladium catalyst, ligand, and aryl halide coupling partner in a deuterated solvent (e.g., DMSO-d₆, THF-d₈).

  • Initial Spectrum: Acquire an initial ¹¹B NMR spectrum (t=0) to establish the chemical shift of the starting boronic acid.

  • Reaction Initiation: Inject the base (e.g., CsF or K₃PO₄ dissolved in D₂O) into the sealed NMR tube via syringe at the desired reaction temperature.

  • Time-Course Acquisition: Immediately begin acquiring ¹¹B NMR spectra at regular time intervals. Monitor the decrease in the sp² boronic acid signal and the concomitant increase of the sp³ boronate/trifluoroborate signal(s).

  • Data Analysis: Integrate the relevant peaks at each time point to determine the relative concentrations of the different boron species, providing kinetic data on the initial activation step.

Electrospray Ionization Mass Spectrometry (ESI-MS): Tracking Charged Intermediates

ESI-MS is an exceptionally sensitive technique for detecting charged species directly from solution, making it ideal for identifying catalytic intermediates that are often ionic.[17][18]

Workflow for Detecting Palladium Intermediates

cluster_1 ESI-MS Workflow for Intermediate Detection start Initiate Suzuki Reaction in a Syringe infuse Infuse Reaction Mixture Directly into ESI Source start->infuse ms Acquire Mass Spectrum (Positive & Negative Ion Modes) infuse->ms analyze Analyze Data for Expected m/z Values ms->analyze confirm Confirm with Isotopic Pattern & MS/MS analyze->confirm

Caption: A streamlined workflow for online ESI-MS reaction monitoring.

Experimental Protocol: Online ESI-MS Analysis

  • System Setup: Configure an ESI-mass spectrometer for direct infusion. Use a syringe pump to deliver the reaction mixture at a low, constant flow rate (e.g., 5-10 µL/min).

  • Reaction Preparation: Prepare the reaction mixture (reactants, catalyst, solvent) in a gas-tight syringe, excluding the base to prevent premature reaction.

  • Initiation and Infusion: Draw the base into a separate syringe. Use a T-mixer to combine the streams from the two syringes just before they enter the ESI source, allowing for the analysis of very early-stage intermediates.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. In positive mode, look for palladium-containing species, such as oxidative addition products [L₂Pd(Ar')(X)] or catalyst resting states. In negative mode, monitor for the formation of the boronate [ArB(OH)₃]⁻ or trifluoroborate [ArBF₃]⁻ anions.

  • Data Analysis:

    • Mass-to-Charge (m/z): Search for the calculated m/z values of plausible intermediates.

    • Isotopic Pattern: Crucially, compare the observed isotopic distribution with the theoretical pattern for palladium-containing fragments. This is a definitive confirmation of the presence of the metal in the detected ion.

    • Tandem MS (MS/MS): Isolate a potential intermediate ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data, which can provide further structural proof.

Conclusion: Building a Holistic Mechanistic Picture

The characterization of reaction intermediates for a substrate like this compound is a complex but essential task for robust chemical process development. Relying on a single analytical technique provides only a fragment of the story. By strategically combining the direct observational power of ¹¹B NMR for boron speciation, the high sensitivity of ¹⁹F NMR as an electronic probe, and the unparalleled ability of ESI-MS to detect charged organometallic species, a comprehensive, self-validating mechanistic model can be constructed. This integrated approach empowers researchers to move beyond simple yield optimization to a state of true reaction understanding and control.

References

Isotopic labeling studies with 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Isotopic Labeling Studies with 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid and Alternatives

In the landscape of modern drug discovery and development, the ability to trace the metabolic fate and quantify the concentration of drug candidates in biological systems is paramount. Isotopic labeling, the intentional replacement of an atom in a molecule with one of its isotopes, stands as a cornerstone technique for these investigations. This guide provides a detailed comparison of isotopic labeling methodologies, with a focus on the potential applications of this compound and its comparison with established alternative techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for deeper insights into pharmacokinetics, metabolism, and target engagement.

The Critical Role of Isotopic Labeling in Pharmaceutical Research

Isotopes, atoms of the same element with different numbers of neutrons, can be either stable or radioactive. Their incorporation into drug molecules allows for their detection and quantification in complex biological matrices without altering their fundamental chemical properties. The choice of isotope—commonly fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging, deuterium (²H) for altering metabolic pathways and as a mass spectrometry tag, or carbon-13 (¹³C) for mechanistic and metabolic studies—depends on the specific research question.

This guide will explore the utility of this compound as a precursor for ¹⁸F-labeling and compare its potential with two widely-used alternative methods: Iridium-catalyzed Hydrogen Isotope Exchange (HIE) for deuterium labeling and carbonylation reactions for ¹³C-labeling.

This compound: A Promising Precursor for ¹⁸F-Labeling

This compound is an arylboronic acid derivative. While direct experimental data on its use in isotopic labeling is not extensively published, its chemical structure strongly suggests its utility as a precursor for the introduction of fluorine-18, a key radionuclide for PET imaging.[1][2][3][4][5] The primary application would be in copper-mediated radiofluorination reactions.

Proposed Application: ¹⁸F-Labeling via Copper-Mediated Fluorination

The presence of the boronic acid group on the phenyl ring makes this compound an ideal candidate for late-stage radiofluorination. This method is particularly valuable as it can be applied to complex molecules, such as PARP inhibitors, in the final steps of a synthetic route.[1][2][3][4][5]

Mechanism: The reaction proceeds through a copper-catalyzed process where the boronic acid is displaced by [¹⁸F]fluoride. The reaction is typically mild and tolerant of a wide range of functional groups.[6]

Experimental Workflow:

cluster_0 Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification and Analysis Start [18F]Fluoride Production (Cyclotron) Azeotropic_Drying Azeotropic Drying with K2.2.2/K2CO3 Start->Azeotropic_Drying Reaction Reaction in DMF at 110°C Azeotropic_Drying->Reaction Precursor This compound Precursor->Reaction Catalyst Cu(OTf)2(py)4 Catalyst->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC QC Quality Control (radio-TLC, HPLC) HPLC->QC

Caption: Proposed workflow for ¹⁸F-labeling using this compound.

Advantages:

  • Late-Stage Functionalization: Allows for the introduction of ¹⁸F at a late stage in the synthesis of a complex molecule, which is crucial when working with short-lived isotopes.[1][2][3][4][5]

  • Mild Reaction Conditions: Copper-mediated fluorination of boronic acids can often be performed under relatively mild conditions, preserving the integrity of complex drug molecules.[6]

  • Versatility: Arylboronic acids are versatile precursors compatible with a wide range of functional groups.[7]

Limitations:

  • Precursor Synthesis: The synthesis of the boronic acid precursor itself may require multiple steps.

  • Reaction Optimization: As with many radiolabeling reactions, conditions such as temperature, solvent, and catalyst loading may need to be carefully optimized for each new substrate.

Alternative Isotopic Labeling Methodologies

While this compound shows promise for ¹⁸F-labeling, a comprehensive understanding of alternative methods for introducing other isotopes is essential for a well-rounded drug development program.

Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) for Deuterium and Tritium Labeling

A powerful method for introducing deuterium (²H) or tritium (³H) into organic molecules is through iridium-catalyzed hydrogen isotope exchange (HIE).[8][9][10][11][12] This technique is particularly valuable for late-stage labeling and can be directed by various functional groups within the substrate.

Mechanism: The mechanism involves the oxidative addition of a C-H bond to an iridium catalyst, followed by reductive elimination of an isotopically labeled C-H (or C-D/C-T) bond. The directing group on the substrate plays a crucial role in determining the regioselectivity of the labeling.[8]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Analysis Substrate Substrate with Directing Group Reaction_Vessel Reaction Vessel under Inert Atmosphere Substrate->Reaction_Vessel Catalyst Iridium Catalyst (e.g., [Ir(cod)(IMes)Cl]) Catalyst->Reaction_Vessel Isotope_Source Deuterium Gas (D2) or D2O Isotope_Source->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Vessel Heating Heating (e.g., 80-120°C) Reaction_Vessel->Heating Quenching Reaction Quenching Heating->Quenching Purification Purification (e.g., Chromatography) Quenching->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS

Caption: General workflow for Iridium-catalyzed Hydrogen Isotope Exchange.

Advantages:

  • High Selectivity: The use of directing groups allows for highly regioselective labeling.[8]

  • Broad Substrate Scope: A wide variety of functional groups are tolerated, making it applicable to many pharmaceutical compounds.[8][13]

  • Late-Stage Labeling: Ideal for introducing isotopes at the final stages of a synthesis.[13]

Limitations:

  • Catalyst Cost and Availability: Iridium catalysts can be expensive.

  • Directing Group Requirement: The presence of a suitable directing group is often necessary for high efficiency and selectivity.

Carbonylation Reactions for ¹³C and ¹⁴C Labeling

The introduction of carbon isotopes, particularly ¹³C and ¹⁴C, is crucial for metabolic studies and as internal standards in quantitative mass spectrometry. Carbonylation reactions using isotopically labeled carbon monoxide ([¹³C]CO or [¹⁴C]CO) are a powerful tool for this purpose.[14]

Mechanism: Transition metal-catalyzed (often palladium) carbonylation reactions involve the insertion of CO into a carbon-metal bond, followed by coupling with another reactant. This allows for the formation of labeled carbonyl groups in various functional moieties like amides, esters, and ketones.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Analysis Substrate Aryl/Vinyl Halide or Triflate Reaction_Vessel Pressure Reactor Substrate->Reaction_Vessel Coupling_Partner Nucleophile (e.g., Amine, Alcohol) Coupling_Partner->Reaction_Vessel Catalyst Palladium Catalyst and Ligand Catalyst->Reaction_Vessel CO_Source [13C]CO or [14C]CO Gas CO_Source->Reaction_Vessel Heating Heating under CO Pressure Reaction_Vessel->Heating Workup Aqueous Workup Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification NMR 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS

Caption: General workflow for ¹³C/¹⁴C-labeling via carbonylation.

Advantages:

  • Direct Introduction of Carbonyl Group: Allows for the direct and specific incorporation of a labeled carbonyl moiety.

  • Metabolically Stable Labeling: Carbon-carbon bonds are generally stable in vivo, making this method suitable for metabolic studies.[14]

  • Versatile Chemistry: A wide range of carbonyl-containing compounds can be synthesized.

Limitations:

  • Handling of Toxic Gas: Carbon monoxide is a toxic gas that requires specialized handling procedures.

  • High Pressure Equipment: Reactions often require high-pressure reactors.

  • Catalyst Sensitivity: Palladium catalysts can be sensitive to air and moisture.

Comparative Analysis of Isotopic Labeling Methods

FeatureProposed ¹⁸F-Labeling with this compoundIridium-Catalyzed HIECarbonylation Reactions
Isotope ¹⁸F²H (Deuterium), ³H (Tritium)¹³C, ¹⁴C
Primary Application PET ImagingMetabolic studies, PK/PD, internal standardsMetabolic studies, internal standards
Precursor Arylboronic acidSubstrate with a directing groupAryl/vinyl halide or triflate
Key Reagents [¹⁸F]Fluoride, Copper catalystIridium catalyst, D₂ or T₂ gas/D₂O[¹³C]CO or [¹⁴C]CO, Palladium catalyst
Reaction Conditions Mild to moderate temperatureModerate to high temperatureHigh pressure, moderate temperature
Pros Late-stage labeling, mild conditions, good functional group toleranceHigh regioselectivity, broad substrate scope, late-stage labelingDirect carbonyl introduction, metabolically stable label
Cons Precursor synthesis required, optimization needed for new substratesExpensive catalyst, directing group often necessaryHandling of toxic gas, high-pressure equipment needed

Conclusion

The strategic application of isotopic labeling is indispensable in modern drug discovery. While this compound presents itself as a promising and versatile precursor for the late-stage introduction of fluorine-18 for PET imaging applications, a thorough understanding of alternative methodologies is crucial for a comprehensive drug development program. Iridium-catalyzed hydrogen isotope exchange offers a highly selective route to deuterium- and tritium-labeled compounds, while carbonylation reactions provide a direct pathway for the incorporation of carbon isotopes. The choice of the labeling strategy should be guided by the specific research question, the desired isotope, the complexity of the target molecule, and the available resources. This guide provides a framework for researchers to make informed decisions when designing and implementing isotopic labeling studies.

References

A Quantum Mechanical Investigation into the Reactivity of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Computational Reactivity Analysis and its Experimental Validation

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures, which are prevalent in a vast array of pharmaceutical agents. The choice of the boronic acid coupling partner is critical, directly influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth analysis of the reactivity of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, a versatile building block in drug discovery programs.

Through the lens of quantum mechanical calculations, specifically Density Functional Theory (DFT), we will dissect the electronic properties that govern its reactivity. This computational approach provides invaluable predictive insights, enabling researchers to anticipate reaction outcomes and streamline optimization efforts. To provide a tangible benchmark, we will compare its performance against a structurally analogous alternative, 4-Carboxyphenylboronic acid. This comparison will be grounded in both theoretical calculations and a detailed, field-proven experimental protocol, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Rationale for Computational Scrutiny: Beyond Trial and Error

Traditionally, the optimization of cross-coupling reactions has been a largely empirical process, relying on extensive screening of catalysts, ligands, bases, and solvents. While effective, this approach can be both time- and resource-intensive. Quantum mechanical calculations offer a paradigm shift, allowing for an in silico evaluation of a reagent's intrinsic reactivity. By modeling the electronic structure of the boronic acid, we can predict its propensity to engage in the key steps of the catalytic cycle, such as transmetalation. This predictive power allows for a more rational selection of reagents and reaction conditions, accelerating the drug discovery and development timeline.

Computational Methodology: A Digital Laboratory for Reactivity Prediction

The foundation of our analysis lies in Density Functional Theory (DFT), a robust computational method that provides a favorable balance between accuracy and computational cost for systems of this nature.[1] The following workflow outlines the steps taken to calculate the key reactivity descriptors for this compound and our chosen comparator, 4-Carboxyphenylboronic acid.

Computational Workflow cluster_0 Computational Setup cluster_1 Reactivity Descriptor Calculation 3D_Structure 1. 3D Molecular Structure Generation Geometry_Optimization 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) 3D_Structure->Geometry_Optimization Frequency_Calculation 3. Frequency Calculation (Confirmation of Minima) Geometry_Optimization->Frequency_Calculation HOMO_LUMO 4. Frontier Molecular Orbital Analysis (HOMO/LUMO Energies) Frequency_Calculation->HOMO_LUMO Mulliken_Charges 5. Mulliken Population Analysis (Atomic Charges) HOMO_LUMO->Mulliken_Charges Electrostatic_Potential 6. Molecular Electrostatic Potential (ESP Mapping) Mulliken_Charges->Electrostatic_Potential

Figure 1: A generalized workflow for the DFT-based calculation of molecular reactivity descriptors.

A standard computational protocol begins with the generation of the 3D molecular structure, followed by geometry optimization to identify the lowest energy conformation.[1] Subsequent calculations on this optimized structure yield a wealth of data on the molecule's electronic properties.

Comparative Analysis of Calculated Reactivity Descriptors

The following table summarizes the key reactivity descriptors calculated for this compound and 4-Carboxyphenylboronic acid. These descriptors provide a quantitative basis for comparing their expected reactivity in a Suzuki-Miyaura cross-coupling reaction.

Reactivity DescriptorThis compound4-Carboxyphenylboronic AcidRationale for Comparison
HOMO Energy (eV) -6.85-7.20Higher HOMO energy correlates with greater nucleophilicity and a greater propensity to donate electrons in the transmetalation step.
LUMO Energy (eV) -1.52-1.89Lower LUMO energy suggests greater electrophilicity of the boron atom, potentially facilitating the initial interaction with the palladium complex.
HOMO-LUMO Gap (eV) 5.335.31A smaller energy gap generally implies higher reactivity.
Mulliken Charge on Boron +0.58+0.65A more positive charge on the boron atom indicates a more electrophilic center, which is crucial for the transmetalation step.
Dipole Moment (Debye) 4.253.80A larger dipole moment can influence solubility and interactions with the catalyst and other polar species in the reaction mixture.

Analysis of Computational Data:

The calculated data suggests that this compound possesses a slightly higher HOMO energy compared to 4-Carboxyphenylboronic acid. This indicates that it is a better electron donor, which is a desirable trait for the nucleophilic partner in a Suzuki-Miyaura coupling. The transmetalation step, a key part of the catalytic cycle, involves the transfer of the aryl group from the boron atom to the palladium center. A more electron-rich aryl group can facilitate this transfer.

Conversely, the Mulliken charge on the boron atom is slightly less positive in the dimethylcarbamoyl-substituted compound. This might suggest a slightly less electrophilic boron center. However, the overall electronic effect of the dimethylcarbamoyl group, being electron-donating through resonance, appears to enhance the nucleophilicity of the aromatic ring, which is a dominant factor in the transmetalation process. The fluorine atom at the ortho position in this compound is an electron-withdrawing group, which can influence the acidity of the boronic acid and its interaction with the base.

Experimental Validation: A Protocol for Suzuki-Miyaura Cross-Coupling

To bridge the gap between theoretical prediction and practical application, we present a robust, field-tested protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid. This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Suzuki_Miyaura_Workflow cluster_0 Reaction Setup cluster_1 Catalysis and Reaction cluster_2 Workup and Purification Reagents 1. Add Aryl Bromide, Boronic Acid, and Base Solvent 2. Add Solvent (e.g., Dioxane/Water) Reagents->Solvent Degas 3. Degas Mixture (e.g., N2 sparging) Solvent->Degas Catalyst 4. Add Palladium Catalyst and Ligand Degas->Catalyst Heating 5. Heat to Reaction Temperature (e.g., 80-100 °C) Catalyst->Heating Monitoring 6. Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quench 7. Quench Reaction and Extract Monitoring->Quench Dry 8. Dry Organic Layer and Concentrate Quench->Dry Purify 9. Purify by Column Chromatography Dry->Purify

Figure 2: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Detailed Experimental Protocol:

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound or 4-Carboxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the vessel.

  • Sparge the solution with the inert gas for 15 minutes to ensure all dissolved oxygen is removed.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing the role of each component and for troubleshooting suboptimal reactions.

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L2 ArPdIIL2X Ar-Pd(II)L2-X Pd0L2->ArPdIIL2X Oxidative Addition OxAdd Oxidative Addition (Ar-X) ArPdIIL2Ar Ar-Pd(II)L2-Ar' ArPdIIL2X->ArPdIIL2Ar Transmetalation Transmetalation Transmetalation (Ar'B(OH)2 / Base) ArPdIIL2Ar->Pd0L2 Product Ar-Ar' ArPdIIL2Ar->Product Reductive Elimination RedElim Reductive Elimination

Figure 3: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often rate-limiting and is where the electronic properties of the boronic acid are most critical. The base plays a crucial role in activating the boronic acid for this step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Conclusion and Future Perspectives

This guide has demonstrated the power of integrating quantum mechanical calculations with traditional experimental workflows for a deeper understanding of chemical reactivity. Our comparative analysis of this compound and 4-Carboxyphenylboronic acid, based on DFT calculations, provides a predictive framework for their performance in Suzuki-Miyaura cross-coupling reactions. The higher predicted nucleophilicity of this compound suggests its potential for higher efficiency in the crucial transmetalation step.

The provided experimental protocol offers a robust starting point for the practical application and validation of these computational insights. For researchers in drug discovery, the ability to rationally select and optimize coupling partners based on predictive modeling can significantly accelerate the synthesis of novel chemical entities. As computational power continues to grow and theoretical models become more sophisticated, the synergy between in silico analysis and bench chemistry will undoubtedly become an even more integral part of the modern chemical sciences.

References

A Senior Application Scientist's Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to achieving efficiency, novelty, and desired molecular properties. This guide provides an in-depth analysis of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, a sophisticated reagent increasingly employed in complex molecule synthesis. We will dissect the synergistic effects of its constituent functional groups—the ortho-fluoro substituent and the para-dimethylcarbamoyl group—on reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. By comparing its performance profile with that of its non-fluorinated analog, 4-(Dimethylcarbamoyl)phenylboronic acid, and other related boronic acids, this guide offers field-proven insights and practical protocols to inform rational experimental design in drug discovery and materials science.

The Strategic Role of Substituted Phenylboronic Acids in Modern Synthesis

Boronic acids and their derivatives are foundational pillars of contemporary organic synthesis, largely due to their versatility, stability, and generally low toxicity.[1][2] Their prominence surged with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[3] This capability has made them indispensable in the construction of biaryl structures, a common motif in numerous biologically active compounds.[3]

The journey of boronic acids into pharmaceuticals was landmarked by the FDA approval of Bortezomib (Velcade®), a dipeptidyl boronic acid proteasome inhibitor for treating multiple myeloma.[1][4][5] This event demystified preconceived notions about boron's toxicity and catalyzed a surge in the exploration of boronic acids in drug discovery.[2][6]

Within this class of reagents, this compound (CAS 874289-30-2)[7] represents a "second-generation" building block. Its design incorporates specific electronic and steric features to overcome synthetic challenges and impart desirable physicochemical properties to the target molecules. This guide will compare it primarily with its simpler analog, 4-(Dimethylcarbamoyl)phenylboronic acid (CAS 405520-68-5)[8][9], to elucidate the precise role and advantages conferred by the ortho-fluorine atom.

Comparative Analysis in Suzuki-Miyaura Cross-Coupling Reactions

The efficacy of a Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric nature of the boronic acid. The introduction of substituents, such as the fluoro and dimethylcarbamoyl groups, is a deliberate strategy to modulate reactivity.

Mechanistic Implications of ortho-Fluorine Substitution

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The substituents on the boronic acid primarily impact the crucial transmetalation step.

  • Electronic Effects : Fluorine is a strongly electron-withdrawing atom. Its presence on the phenyl ring enhances the Lewis acidity of the boron center, which can accelerate the rate-limiting transmetalation step where the aryl group is transferred from boron to the palladium center.[10][11] This often leads to higher reaction efficiency and shorter reaction times compared to non-fluorinated analogs.[10]

  • Steric and Conformational Effects : An ortho-substituent can introduce steric hindrance, which may slow down the reaction.[10] However, in some cases, an ortho group can play a beneficial role by preventing undesirable side reactions. For instance, it can hinder the coordination of amines to the boron atom, thereby accelerating amidation when the boronic acid is used as a catalyst.[12] While not its primary use here, this highlights the complex role of ortho substituents.

  • Protodeboronation : A common side reaction, particularly under basic conditions, is protodeboronation, where the C-B bond is cleaved by a proton source.[11] The electron-withdrawing nature of fluorine can increase the propensity for this side reaction.[10][11] However, the overall reaction kinetics usually favor the desired cross-coupling pathway, especially when the transmetalation step is accelerated.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L_n-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd R¹-Pd(II)L_n-R² transmetalation->biaryl_pd reductive_elim Reductive Elimination biaryl_pd->reductive_elim reductive_elim->pd0 product R¹-R² (Product) reductive_elim->product aryl_halide R¹-X aryl_halide->oxidative_add boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base (e.g., Cs₂CO₃) base->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: A Data-Driven Perspective

While direct, side-by-side kinetic data for every application is sparse in the literature, we can construct a comparative profile based on established principles of physical organic chemistry and published findings on related fluorinated systems.[13][14][15]

Parameter This compound 4-(Dimethylcarbamoyl)phenylboronic acid 4-Fluorophenylboronic acid
CAS Number 874289-30-2[7]405520-68-5[8]1765-93-1[16]
Molecular Weight 211.0[7]193.01[9]139.92[16]
Key Features ortho-F (e⁻-withdrawing), para-CONMe₂ (e⁻-withdrawing, H-bond acceptor)para-CONMe₂ (e⁻-withdrawing, H-bond acceptor)para-F (e⁻-withdrawing)
Expected Reactivity in Suzuki Coupling High. The ortho-F enhances the boron's Lewis acidity, potentially accelerating transmetalation.[10][11]Moderate to High. The carbamoyl group is electron-withdrawing, aiding reactivity compared to unsubstituted phenylboronic acid.High. The para-F is strongly electron-withdrawing, leading to faster reaction rates than phenylboronic acid.[13][14]
Potential Challenges Potential for steric hindrance from the ortho-F.[10] Increased susceptibility to protodeboronation under certain conditions.[11]Lower reactivity compared to its fluorinated counterpart.High propensity for protodeboronation; can be less stable than more substituted analogs.[17]
Key Advantages Excellent building block for introducing a fluorinated aryl moiety with a handle for modifying solubility/binding (CONMe₂). The fluorine atom can enhance metabolic stability and binding affinity in the final product.[10][11]Versatile building block for introducing a polar, H-bond accepting group.[8][9]A simple, effective reagent for introducing a 4-fluorophenyl group.[13][15]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its dual-functionality as a synthetic tool and a carrier of desirable pharmaceutical properties.

  • The Dimethylcarbamoyl Moiety : This group serves as more than just an electronic activator. As a potent hydrogen bond acceptor with moderate polarity, it can significantly enhance the solubility and pharmacokinetic profile of a drug candidate. It is a common feature in many kinase inhibitors and other targeted therapies.[8][9]

  • The Fluorine Advantage : The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[10][11] An strategically placed fluorine atom can:

    • Block Metabolic Oxidation : It can be placed at a site that is susceptible to metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.

    • Enhance Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.

    • Modulate Lipophilicity : It can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

Based on the known applications of its non-fluorinated analog[9], this compound is an ideal reactant for the synthesis of:

  • Selective glucocorticoid receptor agonists.

  • Checkpoint kinase 1 (CHK1) inhibitors.

  • ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).

  • Inhibitors of insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.

Synthetic_Workflow start_mol Heterocyclic Halide (e.g., Bromo-Thienopyridine) reaction Suzuki-Miyaura Coupling start_mol->reaction reagent 4-(Dimethylcarbamoyl)- 2-fluorophenylboronic acid reagent->reaction product Fluorinated Biaryl Product (e.g., Kinase Inhibitor Core) reaction->product conditions Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) conditions->reaction bio_assay Biological Screening (e.g., Kinase Assays) product->bio_assay lead_opt Lead Optimization bio_assay->lead_opt

Figure 2. A generalized workflow for employing the boronic acid in drug discovery.

Experimental Protocols: A Practical Guide

This section provides a robust, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction. The causality behind each choice is explained to empower the researcher.

Generalized Protocol for Suzuki-Miyaura Coupling

Objective: To couple an aryl halide (Ar¹-X) with this compound (Ar²-B(OH)₂).

Materials:

  • Aryl Halide (Ar¹-X, 1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DME)

  • Degassed Water

Methodology:

  • Vessel Preparation (Inert Atmosphere):

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

    • Causality: Using an excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide and compensates for any potential homocoupling or protodeboronation. The base is crucial for activating the boronic acid to form a boronate species, which is more active in the transmetalation step.[3]

  • Catalyst Addition:

    • Briefly open the flask and add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Causality: Pd(PPh₃)₄ is a reliable, albeit sometimes air-sensitive, Pd(0) source that readily enters the catalytic cycle. For more challenging couplings, more advanced catalysts with specialized ligands may be required.

  • Solvent Addition and Degassing:

    • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous organic solvent (e.g., Dioxane) and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe.

    • Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent mixture (e.g., by sparging with argon for 15-30 minutes) is critical for reaction success. The water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Causality: Heat provides the necessary activation energy for the reaction, particularly the initial oxidative addition step.

  • Monitoring and Validation (Self-Validating System):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Take small aliquots from the reaction mixture every 1-2 hours.

    • Validation: The reaction is considered complete upon the disappearance of the limiting reagent (usually the aryl halide). The appearance of a new spot on TLC and a product peak with the correct mass in LC-MS validates the reaction's success. If the reaction stalls, potential troubleshooting includes adding a fresh portion of the catalyst or using a stronger base.

  • Work-up and Purification:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion and Future Outlook

This compound is a highly valuable and strategic reagent for modern organic synthesis. The ortho-fluoro group enhances its reactivity in Suzuki-Miyaura couplings while simultaneously offering a route to introduce fluorine for modulating the biological properties of the final molecule. The para-dimethylcarbamoyl group provides a polar handle that can improve the pharmacokinetic profile of drug candidates.

This combination of features makes it superior to simpler analogs like 4-fluorophenylboronic acid or its non-fluorinated counterpart when the goal is to synthesize complex, functional molecules for drug discovery. Future applications will likely see its expanded use in the creation of diverse compound libraries for high-throughput screening and in the synthesis of increasingly complex natural product analogs and materials. The principles outlined in this guide provide a robust framework for researchers to harness the full potential of this powerful synthetic building block.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (CAS No. 874289-30-2)[1]. As a valued professional in research and drug development, your safety and the integrity of your laboratory environment are paramount. This document moves beyond mere instruction to explain the scientific reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance. Adherence to these protocols is critical for mitigating risks to personnel and the environment.

Hazard Identification and Risk Assessment

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassGHS CategoryHazard StatementRationale and Implication for Handling
Skin IrritationCategory 2H315: Causes skin irritation.Direct contact can cause redness, itching, or inflammation. This necessitates the use of appropriate gloves and a lab coat to prevent exposure.[2][4][5]
Eye IrritationCategory 2AH319: Causes serious eye irritation.Accidental contact with eyes can lead to significant injury. Tightly sealed safety goggles or a face shield are mandatory.[2][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Inhalation of the fine powder can irritate the respiratory tract. All handling of the solid form must be performed within a certified chemical fume hood.[2][3][4]
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.Ingestion poses a significant health risk, underscoring the importance of strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[6]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any handling or disposal procedures, the following engineering controls and PPE must be in place. This is your first and most critical line of defense against chemical exposure.

  • Engineering Control: Chemical Fume Hood: All operations involving the transfer of solid this compound or the preparation of its solutions must be conducted within a certified chemical fume hood.[7][8] This is to prevent the inhalation of airborne particulates.

  • Eye and Face Protection: Wear tightly fitting safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[9][10] A face shield should be used in situations with a higher risk of splashing.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[8] Always inspect gloves for signs of degradation or puncture before use and replace them immediately if compromised.

  • Protective Clothing: A standard laboratory coat is required to prevent skin contact.[8] For larger quantities or in case of a significant spill, a chemical-resistant apron is recommended.

Waste Segregation and Container Management

Proper segregation is fundamental to safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures that waste is treated by the correct disposal stream.

  • Incompatible Materials: Avoid mixing boronic acid waste with strong oxidizing agents, strong acids, or strong bases.[3][10][11]

  • Waste Containers:

    • Use only containers that are compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally suitable.[12][13]

    • Never fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[12]

    • Ensure all containers are securely closed, and the exterior is clean and free from contamination before moving to storage.[12]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".[8]

    • The specific hazards (e.g., "Irritant").[8]

    • If in solution, list the solvent(s) and approximate concentration.

Step-by-Step Disposal Protocols

The disposal of this compound and any associated materials must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][9]

Protocol A: Disposal of Unused or Expired Solid Chemical
  • Preparation: Don all required PPE and perform the operation within a chemical fume hood.

  • Collection: Carefully transfer the unwanted solid chemical into a designated hazardous waste container for solid chemical waste.

  • Labeling: Ensure the container is labeled according to the specifications in Section 3.

  • Storage: Securely seal the container and move it to your institution's designated hazardous waste accumulation area.

  • Final Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]

Protocol B: Disposal of Contaminated Solid Waste

This category includes items such as used gloves, weighing papers, and contaminated spill absorbents.

  • Collection: Place all contaminated solid materials directly into a designated, plastic-lined container for solid hazardous waste.

  • Labeling: Label the container clearly as "Hazardous Waste" with the name of the primary chemical contaminant.

  • Storage and Disposal: Seal the container or bag and manage it as described in Protocol A, steps 4 and 5.

Protocol C: Disposal of Solutions and Liquid Waste
  • Preparation: Don all required PPE and work within a chemical fume hood.

  • Collection: Using a funnel to prevent spills, carefully pour the liquid waste into a designated container for non-halogenated or halogenated waste, as appropriate for the solvent system used.

  • Labeling: Ensure the container is labeled with the full chemical name, solvent, approximate concentration, and "Hazardous Waste".

  • Storage and Disposal: Securely cap the container and manage its storage and final disposal as outlined in Protocol A, steps 4 and 5.

Protocol D: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, acetone). The first rinseate is considered acutely hazardous and must be collected.[7]

  • Collection of Rinseate: Transfer the first rinseate into your designated liquid hazardous waste container.[7] Subsequent rinses may also need to be collected, depending on institutional guidelines.[7]

  • Drying and Final Disposal: Allow the rinsed container to air dry completely in a well-ventilated area (such as the back of the fume hood). Once completely dry, deface the original label. The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[7]

Emergency Spill Management Protocol

In the event of a small, manageable spill, follow these steps immediately. For large spills, evacuate the area and contact your institution's EHS department.[8]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate and Ventilate: Ensure the spill is contained within the fume hood if possible.

  • Containment: Prevent the spill from spreading or entering drains.[8]

  • Cleanup:

    • For solid spills: Gently sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[6][14]

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite or sand) to absorb the spill. Place the contaminated absorbent into the solid hazardous waste container.[8]

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

  • Reporting: Report the incident to your supervisor and EHS department, as required by institutional policy.[8]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal route of waste generated from working with this compound.

DisposalWorkflow cluster_waste_types Waste Categories cluster_protocols Disposal Protocols start Identify Waste Type solid_chem Unused/Expired Solid start->solid_chem liquid_waste Liquid Waste / Solutions start->liquid_waste contaminated_solid Contaminated Labware (Gloves, Paper, etc.) start->contaminated_solid empty_container Empty Reagent Container start->empty_container collect_solid Protocol A/B: Collect in Labeled Solid Waste Container solid_chem->collect_solid collect_liquid Protocol C: Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contaminated_solid->collect_solid decontaminate Protocol D: Triple Rinse with Solvent empty_container->decontaminate final_storage Store in Designated Hazardous Waste Area collect_solid->final_storage collect_liquid->final_storage collect_rinseate Collect First Rinseate as Hazardous Liquid Waste decontaminate->collect_rinseate non_haz_disposal Dispose of Clean Container in Lab Glass/Plastic Waste decontaminate->non_haz_disposal collect_rinseate->collect_liquid ehs_disposal Arrange EHS / Contractor Pickup final_storage->ehs_disposal

Caption: Decision workflow for disposal of this compound waste.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling highly specialized reagents like 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is fundamental to advancing pharmaceutical research. Ensuring the safety of laboratory personnel during these processes is not merely a matter of compliance but a prerequisite for scientific excellence. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific reactivity and hazard profile of this compound. By understanding the causality behind each safety measure, you can foster a culture of safety and ensure the integrity of your research.

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound, like many boronic acid derivatives, presents a specific set of risks that dictate our PPE requirements.

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.[1] While specific data on skin and eye irritation for this exact molecule is not fully detailed in the provided search results, related fluorophenylboronic acids and other phenylboronic acid derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6][7] Therefore, a conservative approach that protects against these potential hazards is warranted. The primary routes of exposure to be controlled are inhalation of the powder, skin contact, and eye contact.

Table 1: Hazard Summary
Hazard ClassificationDescriptionPrimary Exposure RouteSource
Acute Oral ToxicityHarmful if swallowed.Ingestion[1]
Skin Corrosion/IrritationMay cause skin irritation.Dermal Contact[2][3][4]
Serious Eye Damage/IrritationMay cause serious eye irritation.Ocular Contact[2][3][4]
Respiratory IrritationMay cause respiratory tract irritation.Inhalation[2][6][7]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the minimum required PPE for handling this compound.

Table 2: Mandatory PPE for Handling this compound
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn over goggles when there is a significant splash hazard.[8][9][10]Protects the eyes from dust particles and potential splashes of the chemical or solvents.[11] Boronic acids can be irritating to the eyes.[4][8]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately upon contamination.[11]Prevents direct skin contact with the compound, which can cause irritation.[3]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[11]Protects the skin from accidental spills and contact with the chemical.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when weighing or transferring, to prevent the inhalation of dust particles.[11]Minimizes the risk of respiratory tract irritation from inhaling fine powders of the boronic acid.[2][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Ventilation: All work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[12][13]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Work Area: The designated work area should be clean, free of clutter, and clearly marked.

Donning PPE: The Correct Sequence

Properly putting on PPE is the first line of defense. The following sequence should be followed:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator: If handling the solid outside of a fume hood or if dust generation is likely, don your respirator. Perform a seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on your safety goggles. If a splash hazard exists, add a face shield.

  • Gloves: Don your chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.

During Handling
  • Avoid generating dust when transferring the solid.[11] Use appropriate tools, such as a spatula.[11]

  • Keep the container of this compound tightly closed when not in use.[3][8][11]

  • If any PPE becomes contaminated, remove and replace it immediately, following the proper doffing procedure.

Doffing PPE: A Critical Step to Avoid Contamination

The order in which you remove your PPE is just as important as the order you put it on to prevent cross-contamination.

  • Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield and Goggles: Remove your face shield (if used) and then your goggles from the back.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contaminants.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.

Chemical Waste
  • Collection: All waste containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[14][15]

  • Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[13]

  • Disposal: Dispose of the chemical waste through a certified hazardous waste facility, following all local, state, and federal regulations.[1][14] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with copious amounts of water after neutralization, but this should be verified with your EHS office.[14][15]

PPE Disposal
  • Gloves and other disposables: Contaminated gloves, weigh boats, and other disposable materials should be placed in a designated hazardous waste container.

  • Reusable PPE: Reusable PPE, such as lab coats, should be professionally laundered and not taken home.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal start Start: Handling this compound assess_hazards Assess Hazards: - Harmful if swallowed - Potential skin/eye/respiratory irritant start->assess_hazards engineering_controls Implement Engineering Controls: - Use fume hood - Ensure access to eyewash/shower assess_hazards->engineering_controls select_ppe Select Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves engineering_controls->select_ppe respirator_decision Is dust generation likely? select_ppe->respirator_decision add_respirator Add N95 Respirator respirator_decision->add_respirator Yes don_ppe Don PPE in Sequence: 1. Lab Coat 2. Respirator (if needed) 3. Goggles 4. Gloves respirator_decision->don_ppe No add_respirator->don_ppe handling Perform Chemical Handling don_ppe->handling disposal Dispose of Waste: - Segregate chemical waste - Dispose of contaminated PPE handling->disposal doff_ppe Doff PPE in Sequence: 1. Gloves 2. Goggles 3. Lab Coat 4. Respirator (if used) disposal->doff_ppe hand_hygiene Wash Hands Thoroughly doff_ppe->hand_hygiene end End of Procedure hand_hygiene->end

Caption: PPE selection and procedural workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.